molecular formula C8H16N2O B1508065 1-(3-(Methylamino)piperidin-1-yl)ethanone CAS No. 863248-56-0

1-(3-(Methylamino)piperidin-1-yl)ethanone

Numéro de catalogue: B1508065
Numéro CAS: 863248-56-0
Poids moléculaire: 156.23 g/mol
Clé InChI: XIPZWJPXKJSHHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(3-(Methylamino)piperidin-1-yl)ethanone is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the development of novel synthetic intermediates. It features a piperidine scaffold substituted with a methylamino group and an ethanone functional group. This specific molecular architecture is common in compounds being explored for their bioactive properties . Piperidine derivatives are extensively investigated as key structural motifs in potential therapeutic agents. Research into similar methylaminopiperidine-containing compounds has demonstrated significant biological activity, such as potent in vitro antibacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Some complex molecules sharing the methylaminopiperidine subunit have shown enhanced potency against fluoroquinolone-resistant strains, highlighting the value of this structural group in designing new anti-infective agents . As a building block, this compound can be utilized in organic synthesis to create more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Propriétés

IUPAC Name

1-[3-(methylamino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-5-3-4-8(6-10)9-2/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPZWJPXKJSHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728678
Record name 1-[3-(Methylamino)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863248-56-0
Record name 1-[3-(Methylamino)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from initial synthesis to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, excretion, and toxicity (ADME-T), and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(3-(methylamino)piperidin-1-yl)ethanone , a piperidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on the foundational principles and gold-standard methodologies for determining these properties. It combines theoretical explanations with detailed, field-proven experimental protocols and authoritative computational predictions to offer a robust framework for its characterization. We will delve into the critical parameters of ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility, providing both the "how" and the "why" behind these essential measurements.

Molecular Structure and Physicochemical Implications

Understanding the structure of 1-(3-(methylamino)piperidin-1-yl)ethanone is paramount to predicting its behavior in a biological system. The molecule, with the chemical formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol , possesses distinct functional groups that define its properties.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O-
Molecular Weight 156.23 g/mol -
CAS Number 1353995-00-2 (for (R)-enantiomer)International Laboratory USA

The key structural features are:

  • A piperidine ring , a common scaffold in medicinal chemistry.[1]

  • A tertiary amine within the piperidine ring, which is acylated to form a tertiary amide. This significantly reduces the basicity of the ring nitrogen.

  • A secondary amine (methylamino group) at the 3-position, which is the primary basic center of the molecule.

  • An acetyl group , which introduces a polar carbonyl group capable of acting as a hydrogen bond acceptor.

These features suggest that the molecule is a base, capable of being protonated at physiological pH, with moderate polarity.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3-point) Prepare Prepare Analyte Solution (1-10 mM in 0.15M KCl) Calibrate->Prepare Titrate Titrate with 0.1M HCl (Incremental Additions) Prepare->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Calculate Determine Half-Equivalence Point Plot->Calculate Result Result: pKa = pH at 1/2 Eq. Pt. Calculate->Result

Caption: Workflow for pKa determination via potentiometric titration.

Predicted pKa Value

In the absence of experimental data, computational tools provide reliable estimates.

Predicted Physicochemical PropertiesValuePrediction Tool
pKa (most basic) 9.5 ± 0.4ChemAxon
logP 0.85 ± 0.3ChemAxon
Aqueous Solubility (pH 7.4) 25 mg/mLChemAxon

Note: Predicted values are estimates and should be confirmed experimentally.

Lipophilicity (logP & logD)

Lipophilicity is a critical determinant of a drug's ADME properties, influencing its ability to cross cell membranes, bind to plasma proteins, and interact with metabolic enzymes. It is typically measured as the partition coefficient (P) between n-octanol and water. [2]* logP is the logarithm of the partition coefficient of the neutral form of the molecule.

  • logD is the logarithm of the distribution coefficient, which accounts for all species (neutral and ionized) at a specific pH. For a basic compound like this one, logD is pH-dependent and more physiologically relevant. [3]

Experimental Determination: Shake-Flask Method

The shake-flask method is the universally accepted "gold standard" for logP and logD determination. [2][3] Protocol Causality: This method directly measures the partitioning of the analyte between two immiscible phases at equilibrium, providing a true thermodynamic value. [4]Pre-saturation of the solvents is essential to prevent volume changes during the experiment. The choice of analytical method (e.g., LC-MS) provides the sensitivity and specificity needed to accurately quantify the compound in each phase, especially when partitioning is highly skewed.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely the aqueous buffer for this compound).

  • Partitioning: Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and PBS (e.g., in a 1:1 volume ratio) in a screw-cap vial.

  • Equilibration: Gently agitate the vial on a rotator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached. [5]5. Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate logD using the formula: logD = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Shake_Flask_Workflow Prep Prepare Pre-saturated n-Octanol & PBS (pH 7.4) Add Add Compound to Phases Prep->Add Equilibrate Equilibrate via Agitation Add->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Quantify Quantify Concentration in Each Phase (LC-MS) Separate->Quantify Calc Calculate logD Quantify->Calc

Caption: Workflow for logD determination using the shake-flask method.

Predicted Lipophilicity

The predicted logP of 0.85 suggests the neutral form of the molecule has moderate lipophilicity. However, at physiological pH 7.4, the compound will be significantly protonated due to its high pKa. The logD at pH 7.4 can be estimated from the logP and pKa using the Henderson-Hasselbalch equation: logD ≈ logP - log(1 + 10^(pKa - pH)) For a pKa of 9.5 and logP of 0.85 at pH 7.4, the calculated logD is approximately -0.8, indicating that the ionized form is more soluble in the aqueous phase, as expected.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. [6]Low solubility is a major hurdle in drug development. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant value for formulation and biopharmaceutical assessment. [7]

Experimental Determination: Thermodynamic Shake-Flask Method

Protocol Causality: This method is chosen to determine the true equilibrium solubility, avoiding the overestimation that can occur with kinetic methods where compounds are first dissolved in an organic solvent. [8]Adding an excess of the solid compound ensures that a saturated solution is formed. The extended incubation time allows the system to reach thermodynamic equilibrium.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS at pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [7]3. Sample Processing: After incubation, check for the presence of undissolved solid. Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Result: The measured concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.

Solubility_Workflow Add Add Excess Solid to Buffer (pH 7.4) Equilibrate Equilibrate (24-72h Agitation) Add->Equilibrate Filter Filter/Centrifuge to Remove Undissolved Solid Equilibrate->Filter Quantify Quantify Concentration of Filtrate (HPLC) Filter->Quantify Result Result: Thermodynamic Solubility Quantify->Result

Caption: Workflow for thermodynamic solubility determination.

Predicted Solubility

Computational models predict a high aqueous solubility of 25 mg/mL at pH 7.4. This is consistent with the molecule's structure: it is a small molecule with multiple polar, hydrogen-bonding groups and a low calculated logD, all of which favor aqueous solubility.

Summary and Conclusion

The physicochemical properties of 1-(3-(methylamino)piperidin-1-yl)ethanone, as characterized by established methodologies and computational predictions, paint a profile of a basic, water-soluble compound with low to moderate lipophilicity at physiological pH.

PropertyPredicted ValueImplication for Drug Development
pKa ~9.5Primarily ionized in the acidic stomach and blood plasma; may impact membrane permeability.
logP (neutral) ~0.85The uncharged form has balanced lipophilicity, suitable for interacting with biological targets.
logD (pH 7.4) ~ -0.8High aqueous solubility, low potential for membrane permeation via passive diffusion.
Solubility (pH 7.4) ~25 mg/mLHigh solubility is favorable for formulation and oral absorption, reducing risks of poor bioavailability. [6]

Overall Assessment: The predicted physicochemical profile of 1-(3-(methylamino)piperidin-1-yl)ethanone is generally favorable for an orally administered drug candidate, particularly concerning its high aqueous solubility. The primary challenge may lie in its low lipophilicity at physiological pH (low logD), which could limit its ability to cross biological membranes like the blood-brain barrier. This technical guide provides the essential theoretical framework and practical, validated protocols necessary for the empirical determination and confirmation of these critical properties, enabling informed decisions in the drug development process.

References

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  • Weis, D., et al. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. MDPI. Available from: [Link]

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  • ResearchGate. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Available from: [Link]

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Sources

An In-depth Technical Guide to the Solubility Profile of 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its success as a potential therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall clinical efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-(methylamino)piperidin-1-yl)ethanone, a piperidine derivative of interest to researchers in medicinal chemistry and drug discovery.

The structural motif of a substituted piperidine is prevalent in a wide array of biologically active molecules. The solubility of such compounds is not always straightforward and can be influenced by various factors, including pH, temperature, and the nature of the solvent. This document will delve into the theoretical underpinnings of the solubility of 1-(3-(methylamino)piperidin-1-yl)ethanone, followed by detailed, field-proven methodologies for its empirical determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data for critical decision-making in a research setting.

Physicochemical Characterization of 1-(3-(methylamino)piperidin-1-yl)ethanone

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. 1-(3-(methylamino)piperidin-1-yl)ethanone possesses several key functional groups that govern its behavior in solution:

  • A Tertiary Amine: The piperidine nitrogen is part of a tertiary amine, which is a basic center.

  • A Secondary Amine: The methylamino substituent contains a secondary amine, another basic site.

  • An Acetyl Group: The ethanone moiety introduces a polar carbonyl group, which can act as a hydrogen bond acceptor.

The presence of two basic nitrogen atoms suggests that the solubility of 1-(3-(methylamino)piperidin-1-yl)ethanone will be highly dependent on the pH of the aqueous medium. In acidic conditions, these amines will be protonated, forming positively charged species that are generally more soluble in water. Conversely, in neutral or basic conditions, the compound will exist in its free base form, which is expected to be less water-soluble.

The ability of the amine groups to act as hydrogen bond donors (in their protonated forms) and the carbonyl oxygen to act as a hydrogen bond acceptor enhances the interaction of the molecule with polar protic solvents like water.[1][2] However, the overall carbon skeleton contributes to the molecule's lipophilicity, which can favor solubility in organic solvents.[1] The interplay between these hydrophilic and hydrophobic characteristics dictates the compound's solubility profile across different solvent systems.

Factors Influencing the Solubility of 1-(3-(methylamino)piperidin-1-yl)ethanone

The solubility of a compound is not an intrinsic constant but is influenced by a range of environmental factors. For 1-(3-(methylamino)piperidin-1-yl)ethanone, the following are of particular importance:

  • pH: As an amine-containing compound, pH is the most critical factor governing its aqueous solubility.[2] The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized (more soluble) to the non-ionized (less soluble) form at a given pH, provided the pKa values of the amine functional groups are known.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically.

  • Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[3] 1-(3-(methylamino)piperidin-1-yl)ethanone, with its polar functional groups, is expected to be more soluble in polar solvents. Its solubility in a range of solvents with varying polarities should be assessed to create a comprehensive solubility profile.

  • Solid-State Properties: The crystalline form (polymorphism) of a compound can significantly impact its solubility.[4] Different polymorphs can exhibit different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is crucial to characterize the solid form of the material being tested.

Experimental Determination of Solubility

A multi-faceted approach to solubility determination is recommended, encompassing both thermodynamic and kinetic solubility assays. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility provides a measure of how readily a compound precipitates from a supersaturated solution, often encountered in high-throughput screening formats.[5][6]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6.8, and 7.4).[8]

  • Sample Preparation: Add an excess of 1-(3-(methylamino)piperidin-1-yl)ethanone to a known volume of each buffer in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[7] The time to reach equilibrium should be established in a preliminary experiment by measuring the concentration at several time points until it plateaus.[9]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method. A calibration curve should be prepared using standards of known concentrations.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Excess Solid Compound equilibration Shake/Agitate (24-48h at constant T) prep_solid->equilibration prep_buffer Buffer Solution prep_buffer->equilibration separation Centrifugation/ Filtration equilibration->separation analysis Quantification (e.g., HPLC-UV) separation->analysis result Thermodynamic Solubility analysis->result G cluster_prep Preparation cluster_dilution Dilution & Mixing cluster_measurement Measurement cluster_result Result prep_stock DMSO Stock Solution dilution Serial Dilution in Microplate prep_stock->dilution mixing Add Aqueous Buffer dilution->mixing incubation Incubate (1-2h) mixing->incubation measurement Measure Turbidity (Nephelometry) incubation->measurement result Kinetic Solubility measurement->result

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation

The solubility data for 1-(3-(methylamino)piperidin-1-yl)ethanone should be summarized in a clear and concise table to facilitate comparison and interpretation.

Solubility Type Solvent/Buffer pH Temperature (°C) Solubility (µg/mL)
Thermodynamic0.1 M HCl~1.225[Insert Data]
ThermodynamicAcetate Buffer4.525[Insert Data]
ThermodynamicPhosphate Buffer6.825[Insert Data]
ThermodynamicPhosphate-Buffered Saline7.425[Insert Data]
ThermodynamicWater~7.025[Insert Data]
ThermodynamicEthanolN/A25[Insert Data]
ThermodynamicMethanolN/A25[Insert Data]
KineticPhosphate-Buffered Saline7.425[Insert Data]

Conclusion

The solubility of 1-(3-(methylamino)piperidin-1-yl)ethanone is a multifaceted property that is essential to characterize for its successful application in research and development. This guide has outlined the key theoretical considerations and provided robust, step-by-step protocols for the empirical determination of both its thermodynamic and kinetic solubility. By understanding the influence of factors such as pH and employing systematic experimental approaches, researchers can generate high-quality solubility data. This, in turn, will enable informed decisions regarding formulation development, dose selection, and the overall progression of research programs involving this and structurally related compounds.

References

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Sources

Commercial & Technical Profile: 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Technical Profile of 1-(3-(methylamino)piperidin-1-yl)ethanone Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Sourcing Specialists

Executive Summary: The Scaffold Advantage

In the landscape of modern drug discovery, 1-(3-(methylamino)piperidin-1-yl)ethanone (CAS: 1956341-92-6 for HCl salt) represents a critical "privileged structure." It serves as a bifunctional building block, combining a hydrophilic piperidine core with a reactive secondary amine and a stable acetamide cap.

This compound is frequently utilized as a fragment in the design of Janus Kinase (JAK) inhibitors and GPCR ligands , acting as a simplified analog of the 3-aminopiperidine scaffolds found in drugs like Tofacitinib and Linagliptin . Its commercial availability allows researchers to bypass 4–6 steps of linear synthesis, accelerating Structure-Activity Relationship (SAR) campaigns.

This guide provides a definitive technical analysis of its supply chain, physicochemical properties, and validated synthesis protocols for internal scale-up.

Chemical Identity & Technical Specifications

Precise identification is paramount when sourcing this compound, as positional isomers (e.g., 4-methylamino) and chiral variants are common.

Table 1: Physicochemical Profile
ParameterSpecification
IUPAC Name 1-[3-(methylamino)piperidin-1-yl]ethanone
Common Name N-Methyl-1-acetylpiperidin-3-amine
CAS Number (Free Base) 863248-56-0
CAS Number (HCl Salt) 1956341-92-6
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol (Free Base); 192.69 g/mol (HCl)
Solubility High in DMSO, Methanol, Water (Salt form)
pKa (Calc.) ~9.2 (Secondary Amine)
LogP ~0.2 (Low lipophilicity, ideal for FBDD)

Commercial Availability Landscape

As of Q1 2026, the supply chain for this compound has stabilized, shifting from "make-on-demand" to "catalog stock" for milligram to gram quantities.

Supply Chain Analysis
  • Primary Suppliers: Major aggregators like MolPort , ChemSrc , and eMolecules list multiple vendors (e.g., Enamine, WuXi AppTec, BLD Pharm).

  • Lead Times:

    • Catalog (1g – 10g): 1–2 weeks (Global logistics).

    • Bulk (100g+): 4–6 weeks (Requires synthesis on demand).

  • Cost Estimation (Market Average):

    • 1 g: $150 – $250 USD

    • 5 g: $400 – $600 USD

    • Purity Standard: Typically >95% (H-NMR confirmed).

Sourcing Insight: The Hydrochloride salt (HCl) is the preferred commercial form due to superior hygroscopic stability compared to the free base, which is an oil and prone to oxidation over long-term storage.

Synthesis & Manufacturing Protocols

When commercial stock is unavailable or cost-prohibitive for kilogram-scale needs, the following synthesis route is the industry standard. It prioritizes regioselectivity and ease of purification.

Strategic Route: Reductive Amination of 1-Acetyl-3-Piperidone

This route avoids the protection/deprotection steps associated with starting from 3-aminopiperidine.

SynthesisRoute Start 1-Boc-3-Piperidone (Comm. Available) Step1 Deprotection & Acetylation Start->Step1 1. TFA/DCM 2. Ac2O, Et3N Inter 1-Acetyl-3-Piperidone Step1->Inter Yield: ~85% Step2 Reductive Amination (MeNH2 / STAB) Inter->Step2 MeNH2, NaBH(OAc)3 DCE, AcOH Final Target: 1-(3-(methylamino) piperidin-1-yl)ethanone Step2->Final Yield: ~70% (Racemic)

Figure 1: Optimized synthetic pathway for 1-(3-(methylamino)piperidin-1-yl)ethanone via reductive amination.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 5.0 g of 1-(3-(methylamino)piperidin-1-yl)ethanone.

  • Preparation of 1-Acetyl-3-piperidone:

    • Dissolve 1-Boc-3-piperidone (commercial) in DCM/TFA (4:1) at 0°C. Stir for 2 hours.

    • Concentrate in vacuo. Re-dissolve residue in DCM.

    • Add Triethylamine (3.0 eq) followed by Acetic Anhydride (1.2 eq) at 0°C.

    • Checkpoint: Monitor TLC (5% MeOH in DCM). Product R_f ~ 0.4.

    • Wash with NaHCO₃, dry (MgSO₄), and concentrate to yield the ketone oil.

  • Reductive Amination (The Critical Step):

    • Reagents: 1-Acetyl-3-piperidone (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq).

    • Procedure: Mix ketone and amine in 1,2-Dichloroethane (DCE). Stir for 30 min to form the imine/iminium species.

    • Add STAB portion-wise over 15 minutes. Stir at Room Temperature for 12 hours.

    • Quench: Add saturated aqueous NaHCO₃. Extract with DCM (3x).

    • Purification: The secondary amine is polar. Use Flash Chromatography (DCM:MeOH:NH₄OH, 90:9:1).

  • Validation:

    • 1H NMR (CDCl₃): Look for the N-Methyl singlet at ~2.45 ppm and the Acetyl singlet at ~2.10 ppm. The piperidine ring protons will show complex splitting due to rotamers (amide bond rotation).

Quality Control & Handling

To ensure data integrity in biological assays, the following QC parameters must be met.

Impurity Profile
  • Bis-alkylation: Formation of the tertiary amine (N,N-dimethyl) is a common side reaction if excess formaldehyde/methyl iodide is used in alternative routes.

    • Detection: LC-MS peak at [M+15].

  • Rotamers: The N-acetyl group causes restricted rotation, often appearing as "double peaks" in NMR at room temperature. This is not an impurity.

    • Verification: Run NMR at 350K (77°C) to coalesce peaks.

Storage Recommendations
  • Solid (HCl Salt): Store at +4°C. Stable for >2 years. Hygroscopic—store in a desiccator.

  • Oil (Free Base): Store at -20°C under Argon. Prone to forming carbamates with atmospheric CO₂.

Applications in Drug Discovery

This scaffold is distinct from the 4-aminopiperidine class. Its 3-substitution pattern introduces a chiral center (if resolved) and a specific vector for hydrogen bonding.

  • Fragment-Based Design: The low molecular weight (156 Da) and distinct polarity make it an ideal "fragment" for crystallographic screening against kinases.

  • Linker Chemistry: The secondary amine serves as a nucleophile to attach to larger pharmacophores (e.g., via SNAr or amide coupling), creating "PROTAC" linkers or bifunctional ligands.

References

  • PubChem Compound Summary. 1-[2-(methylamino)piperidin-1-yl]ethanone. National Library of Medicine. Available at: [Link]

  • ChemSrc. 1-(3-(Methylamino)piperidin-1-yl)ethanone hydrochloride CAS 1956341-92-6.[1] Available at: [Link]

  • Google Patents.Synthesis process of 3-methylamino-piperidine derivatives. Patent CN103030587A.

Sources

Technical Guide: Safety and Handling of 1-(3-(methylamino)piperidin-1-yl)ethanone

[1]

Executive Summary

1-(3-(methylamino)piperidin-1-yl)ethanone is a specialized heterocyclic intermediate, primarily utilized in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs).[1] Structurally, it consists of a piperidine ring N-acylated at position 1, carrying a reactive secondary methylamine moiety at position 3.[1]

While specific toxicological data for this exact methylated variant is often proprietary, its safety profile is reliably extrapolated via Read-Across Methodology from its closest structural analog, 1-(3-aminopiperidin-1-yl)ethanone (CAS 1158319-57-3).[1] Operators must treat this compound as a Class II Moderate Hazard : harmful if swallowed, a severe skin/eye irritant, and a potential respiratory sensitizer.[1]

Chemical Constitution & Properties[1][2][3][4][5][6][7][8]

Understanding the functional groups is critical for predicting reactivity and selecting compatible Personal Protective Equipment (PPE).

PropertyDetail
Chemical Name 1-(3-(methylamino)piperidin-1-yl)ethanone
Structural Class N-acetylated Piperidine / Secondary Amine
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Basicity (pKa) ~9.0–10.0 (estimated for 2° amine)
Solubility Soluble in water, DMSO, Methanol, DCM; Sparingly soluble in Hexanes
Key Analog CAS 1158319-57-3 (Primary amine variant used for safety benchmarking)
Functional Group Analysis[1]
  • N-Acetyl Group (Pos 1): Reduces the nucleophilicity of the ring nitrogen, making it stable to oxidation but susceptible to strong acid hydrolysis.[1]

  • Methylamino Group (Pos 3): A reactive secondary amine. This is the primary site for chemical derivatization and biological interaction (irritation).

Hazard Identification (GHS Classification)

Based on Structural Activity Relationship (SAR) and analog data.

Core Hazards[3]
  • H302 (Acute Tox. 4): Harmful if swallowed.[2][3][4]

  • H315 (Skin Irrit. 2): Causes skin irritation.[1][2][5]

  • H319 (Eye Irrit.[1][2] 2A): Causes serious eye irritation.[1][2]

  • H335 (STOT SE 3): May cause respiratory irritation.[1][2]

Mechanistic Insight

The secondary amine moiety is a hydrogen bond donor/acceptor capable of interacting with mucosal membranes, leading to inflammation.[1] Unlike free piperidine, the N-acetyl group significantly lowers volatility, reducing (but not eliminating) vapor inhalation risks.[1]

Strategic Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Isolation: If handling >100g, use a powder containment hood or glovebox to prevent cross-contamination, as the compound may be hygroscopic and sticky.[1]

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash GogglesProtects against splashes of the basic amine oil.[1]
Dermal (Hands) Double Nitrile Gloves (min 0.11mm)Nitrile offers excellent resistance to aliphatic amines.[1] Change every 30 mins.
Dermal (Body) Lab Coat + Tyvek SleevesPrevents absorption through fabric cuffs.[1]
Respiratory N95 (Solids) or Half-mask (Organic Vapor)Required only if working outside a fume hood (not recommended).[1]
Handling Workflow Visualization

The following diagram outlines the decision logic for handling based on the physical state of the material.

HandlingWorkflowStartReceipt of Material(1-(3-(methylamino)piperidin-1-yl)ethanone)CheckStateAssess Physical StateStart->CheckStateSolidState: Low-Melting SolidCheckState->Solid If SolidLiquidState: Viscous OilCheckState->Liquid If LiquidWeighSolidWeighing: Anti-Static SpatulaAvoid Dust GenerationSolid->WeighSolidWeighLiquidWeighing: Positive Displacement Pipetteor Syringe TransferLiquid->WeighLiquidDissolutionDissolution(DCM, DMSO, or MeOH)WeighSolid->DissolutionWeighLiquid->DissolutionReactionReaction / ApplicationDissolution->ReactionWasteWaste Disposal(Basic Organic Stream)Reaction->Waste

Figure 1: Operational workflow for handling 1-(3-(methylamino)piperidin-1-yl)ethanone based on physical state.[1]

Emergency Response & Stability

Spill Management

"The Neutralization Protocol" Since the compound is a base (amine), acidic neutralization is effective but can generate heat.[1]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Absorb: Use a universal absorbent pad or vermiculite.[1] Do not use paper towels (amines can react with cellulose over time).

  • Clean: Wipe the surface with dilute acetic acid (5%) or citric acid solution to neutralize residues, followed by soap and water.[1]

  • Disposal: Seal in a bag labeled "Hazardous Waste - Basic Organic."

Chemical Incompatibilities[1]
  • Strong Oxidizers: Reaction may produce toxic nitrogen oxides (NOx).

  • Acid Chlorides/Anhydrides: Will react exothermically with the 3-methylamino group to form amides.[1]

  • Aldehydes: Will form imines/enamines (Schiff bases).[1]

Analytical Verification (Quality Control)

To ensure the integrity of the material before use, the following HPLC method is recommended. This method separates the secondary amine from potential primary amine impurities.[1]

Methodology: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Buffers amine, improves peak shape).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Amide absorption) and 254 nm.

  • Expected Retention: The secondary amine is polar; expect elution early in the gradient (approx 2–4 min).

References

  • SynQuest Laboratories. (2017).[1] Safety Data Sheet: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (Analog Reference).[1] Retrieved from 2

  • PubChem. (2025).[1][6] Compound Summary: 1-(3-methylpiperidin-1-yl)ethanone (Structural Backbone).[1][6] National Library of Medicine.[1] Retrieved from 6[6]

  • Carl Roth. (2020).[1] Safety Data Sheet: Piperidine (Parent Heterocycle Hazards).[1] Retrieved from 7

  • Google Patents. (2015).[1] Process for the preparation of tofacitinib and intermediates thereof (EP2935216B1). Retrieved from 8

role of 1-(3-(methylamino)piperidin-1-yl)ethanone in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-(3-(Methylamino)piperidin-1-yl)ethanone in Organic Synthesis

Executive Summary

1-(3-(Methylamino)piperidin-1-yl)ethanone (CAS: 863248-56-0) is a high-value diamine scaffold utilized primarily in the synthesis of Janus Kinase (JAK) inhibitors and as a versatile building block for fragment-based drug discovery (FBDD). Structurally, it represents a simplified core of the blockbuster drug Tofacitinib (CP-690,550), lacking only the C4-methyl group while retaining the critical N-methyl-3-aminopiperidine pharmacophore.

This guide details the strategic utility of this compound, providing a self-validating synthesis protocol and mechanistic insights into its application in nucleophilic aromatic substitution (SNAr) and library generation.

Physicochemical Profile & Strategic Value

The molecule features two distinct nitrogen centers: a non-basic amide nitrogen (N1) and a reactive, basic secondary amine at the C3 position. This duality allows for orthogonal functionalization without the need for transient protecting groups on the ring nitrogen.

Table 1: Physicochemical Properties

PropertyValueRelevance
Molecular Formula C₈H₁₆N₂OCore scaffold composition.
Molecular Weight 156.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
CAS Number 863248-56-0 (Free Base)1956341-92-6 (HCl Salt)Identification for procurement/indexing.
pKa (Calc.) ~9.8 (3-NHMe)The exocyclic amine is the primary basic center.
LogP ~0.2High water solubility; favorable for oral bioavailability.
H-Bond Donors 1Secondary amine (NH) is a key interaction point.

Strategic Application: In JAK inhibitor development, the 3-aminopiperidine motif binds into the ATP-binding pocket of the kinase. The N1-acetyl group often mimics the solvent-exposed region or interacts with specific residues like Arg-988 in JAK3. This scaffold allows researchers to probe the "des-methyl" SAR (Structure-Activity Relationship) to evaluate the necessity of the C4-methyl group found in Tofacitinib.

Validated Synthesis Protocol

The most robust route to 1-(3-(methylamino)piperidin-1-yl)ethanone avoids the use of expensive chiral auxiliaries by utilizing a Reductive Amination strategy on a pre-functionalized ketone. This protocol is designed to be self-validating: the disappearance of the ketone signal in IR/NMR and the shift of the imine intermediate confirm progress.

Workflow Diagram

Synthesis_Workflow Start 3-Piperidone HCl Step1 N-Acetylation (Ac2O, Et3N) Start->Step1 Acylation Inter 1-Acetyl-3-piperidone Step1->Inter Yield >90% Step2 Reductive Amination (MeNH2, STAB) Inter->Step2 Imine Formation & Reduction End Target Product (Racemic) Step2->End Isolation

Figure 1: Two-step synthesis starting from commercially available 3-piperidone hydrochloride.

Step-by-Step Methodology

Reagents:

  • 3-Piperidone Hydrochloride[1]

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (Et₃N)

  • Methylamine (2.0 M in THF or MeOH)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / 1,2-Dichloroethane (DCE)

Step 1: N-Acetylation of 3-Piperidone

  • Dissolution: Suspend 3-piperidone HCl (1.0 eq) in DCM (10 vol) at 0°C.

  • Base Addition: Add Et₃N (2.5 eq) dropwise. The suspension will clear as the free base is liberated.

  • Acylation: Add Ac₂O (1.1 eq) slowly to control the exotherm. Stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane). The disappearance of the baseline amine spot indicates completion.

  • Workup: Wash with 1N HCl (to remove excess Et₃N) and Brine. Dry over Na₂SO₄ and concentrate.

    • Intermediate:1-Acetyl-3-piperidone (Yellow oil).

Step 2: Reductive Amination (The Critical Step)

  • Imine Formation: Dissolve 1-acetyl-3-piperidone (1.0 eq) in DCE. Add Methylamine (1.2 eq, THF solution) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 minutes.

    • Why: Pre-forming the imine/iminium species prevents direct reduction of the ketone to the alcohol.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for imines over ketones.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16h).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). The product is in the organic layer.[2]

  • Purification: Since the product is a secondary amine, it can be purified via acid-base extraction or column chromatography (DCM/MeOH/NH₄OH).

Applications in Drug Discovery

A. JAK Inhibitor Scaffold Hopping

This molecule serves as a direct template for synthesizing "Des-methyl Tofacitinib" analogs. By reacting the secondary amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, researchers can generate the JAK inhibitor core.

Reaction: Nucleophilic Aromatic Substitution (SNAr)

  • Conditions: K₂CO₃, Water/Dioxane (1:1), 100°C.

  • Mechanism: The nucleophilic nitrogen of the 3-methylamino group attacks the electron-deficient C4 position of the pyrimidine.

B. Parallel Library Synthesis

The N-acetyl group is stable, making the molecule an ideal "monofunctional" amine for library generation. It can undergo:

  • Amide Coupling: With carboxylic acids (EDC/HOAt).

  • Sulfonylation: With sulfonyl chlorides.

  • Urea Formation: With isocyanates.

Pathway Visualization: From Scaffold to Lead

Drug_Discovery_Pathway Scaffold 1-(3-(methylamino)piperidin-1-yl)ethanone (Scaffold) SNAr S_NAr Reaction (with Chloropyrimidines) Scaffold->SNAr Amide Amide Coupling (with R-COOH) Scaffold->Amide JAK_Analog JAK Inhibitor Analog (Kinase Selectivity) SNAr->JAK_Analog Pharmacophore Assembly Library Diverse Fragment Library (GPCR/Channel Targets) Amide->Library Diversity Expansion

Figure 2: Divergent synthesis pathways utilizing the scaffold for targeted kinase inhibition and library expansion.

References

  • Pfizer Inc. (2003). Pyrrolo[2,3-d]pyrimidine compounds. Patent WO2001042246A2. (Original disclosure of the Tofacitinib core structure and related 3-aminopiperidine intermediates). Link

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.[3] (The authoritative protocol for STAB reductive amination). Link

  • Ripin, D. H. B., et al. (2003). "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine". Organic Process Research & Development, 7(1), 115-120. (Details the industrial chemistry of the methylated analog, relevant for process optimization). Link

  • ChemSrc. (2025). 1-(3-(Methylamino)piperidin-1-yl)ethanone hydrochloride. (Physicochemical data verification). Link

Sources

exploring the reactivity of the methylamino group in 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Methylamino Group in 1-(3-(methylamino)piperidin-1-yl)ethanone

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] The molecule 1-(3-(methylamino)piperidin-1-yl)ethanone presents a compelling case study in selective functionalization due to its two distinct nitrogen centers. This guide provides an in-depth exploration of the chemical reactivity of the secondary methylamino group at the C3 position. We will dissect the electronic and steric factors governing its behavior, present validated protocols for its key transformations, and discuss the strategic implications for drug design and lead optimization. The primary focus is on the nucleophilic character of the exocyclic secondary amine, which stands in stark contrast to the non-basic, non-nucleophilic nature of the endocyclic N-acetyl amide group.

Molecular Architecture and Electronic Landscape

The reactivity of 1-(3-(methylamino)piperidin-1-yl)ethanone is dictated by the interplay of its two nitrogen atoms. Understanding their distinct electronic environments is critical for predicting and controlling chemical transformations.

  • N1-Acetyl Piperidine Nitrogen: The nitrogen at position 1 is part of an amide functional group. The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group through resonance. This delocalization significantly reduces its basicity and nucleophilicity, rendering it largely unreactive under standard alkylating or acylating conditions.

  • C3-Methylamino Nitrogen: In contrast, the nitrogen of the methylamino group at the C3 position is a classic secondary aliphatic amine.[2] Its lone pair is localized and readily available for donation, making this site a potent nucleophile and a Brønsted-Lowry base.

This electronic differentiation is the key to achieving regioselective functionalization of the molecule. All subsequent discussions of reactivity will focus on the C3-methylamino group.

Physicochemical and Spectroscopic Profile

A baseline characterization is essential for any synthetic endeavor. The following tables summarize the key physicochemical properties and predicted spectroscopic data for the title compound, based on analyses of similar structures.[3]

PropertyValueSource/Method
Molecular FormulaC₈H₁₆N₂O-
Molecular Weight156.23 g/mol -
Predicted pKa~10.5-11.0 (for methylamino group)(Estimated from similar secondary amines)
Predicted LogP~0.8 ± 0.5(Computational Prediction)
Spectroscopic DataPredicted Chemical Shift (δ) / Wavenumber (cm⁻¹)Key Features
¹H NMR (400 MHz, CDCl₃)~3.3-3.5 (m, 1H, N-H), ~2.8-3.2 (m, 1H, CH-NH), ~2.4 (s, 3H, N-CH₃), ~2.1 (s, 3H, COCH₃), ~1.5-2.0 (m, 4H, piperidine CH₂)Presence of a secondary amine proton (N-H), two distinct methyl singlets, and complex piperidine ring multiplets.
¹³C NMR (100 MHz, CDCl₃)~169.0 (C=O), ~55-60 (piperidine CH-N), ~40-50 (piperidine CH₂-N), ~34.0 (N-CH₃), ~21.5 (COCH₃), ~20-30 (piperidine CH₂)Carbonyl signal downfield, distinct signals for N-methyl and acetyl methyl groups.
IR (ATR)~3300 cm⁻¹ (N-H stretch, secondary amine), ~2950-2800 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=O stretch, amide)Characteristic N-H stretch confirming the secondary amine and a strong carbonyl absorption for the amide.

Core Reactivity Pathways of the Methylamino Group

The dominant reactivity of the methylamino group is its nucleophilicity.[2] This allows for a variety of covalent modifications, which are fundamental for synthesizing derivatives with altered biological or physical properties. The diagram below illustrates the primary synthetic routes accessible from this functional group.

G start 1-(3-(methylamino)piperidin-1-yl)ethanone alkylation N-Alkylated Product (Tertiary Amine) start->alkylation R-X, Base acylation N-Acylated Product (Amide) start->acylation RCOCl, Base sulfonylation N-Sulfonylated Product (Sulfonamide) start->sulfonylation RSO₂Cl, Base

Caption: Key reactivity pathways of the C3-methylamino group.

Validated Experimental Protocols

The following protocols are designed as robust starting points for the synthetic modification of 1-(3-(methylamino)piperidin-1-yl)ethanone.

N-Alkylation to Form a Tertiary Amine

N-alkylation is a cornerstone reaction for modifying amines. The choice of base and solvent is critical for success. Using a mild base like potassium carbonate is often sufficient and avoids the handling of more hazardous reagents like sodium hydride.[4] Acetonitrile or DMF are excellent solvent choices as they are polar and aprotic, facilitating the Sₙ2 reaction.

Causality Behind Experimental Choices:

  • Alkyl Halide (R-X): Iodides are typically more reactive than bromides, which are more reactive than chlorides. 1.1 equivalents are used to ensure complete consumption of the starting amine while minimizing the risk of forming a quaternary ammonium salt.[4][5]

  • Base (K₂CO₃): A non-nucleophilic base is required to neutralize the hydrohalic acid (HX) formed during the reaction, driving the equilibrium towards the product. Anhydrous potassium carbonate is a practical and effective choice.

  • Solvent (Acetonitrile): A polar aprotic solvent is ideal as it dissolves the reactants but does not interfere with the nucleophilic attack.

G start Start dissolve Dissolve starting material (1 eq) and K₂CO₃ (2 eq) in anhydrous MeCN start->dissolve add_halide Add alkyl halide (1.1 eq) dropwise at room temperature dissolve->add_halide stir Stir at room temperature to 50°C Monitor by TLC/LC-MS add_halide->stir workup Filter solid K₂CO₃. Concentrate filtrate in vacuo. stir->workup purify Purify via column chromatography (e.g., SiO₂, DCM/MeOH gradient) workup->purify end End: Isolated N-Alkylated Product purify->end

Caption: Experimental workflow for N-alkylation.

Step-by-Step Protocol:

  • To a stirred solution of 1-(3-(methylamino)piperidin-1-yl)ethanone (1.0 eq) in anhydrous acetonitrile (0.1 M), add anhydrous potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently to 50°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by silica gel column chromatography to yield the pure N-alkylated tertiary amine.

N-Acylation to Form an Amide

N-acylation, often performed using the Schotten-Baumann conditions, is a highly efficient method for converting secondary amines into amides.[2] This transformation is pivotal in drug design for introducing new pharmacophoric elements or blocking a metabolic site.

Causality Behind Experimental Choices:

  • Acyl Chloride (RCOCl): This is a highly reactive acylating agent.

  • Base (Triethylamine, Et₃N): A non-nucleophilic amine base is used as an acid scavenger to neutralize the HCl generated. This prevents the protonation of the starting amine, which would render it non-nucleophilic.[6]

  • Solvent (DCM): Dichloromethane is an excellent, inert solvent for this type of reaction.

G start Start dissolve Dissolve starting material (1 eq) and Et₃N (1.5 eq) in anhydrous DCM start->dissolve cool Cool solution to 0°C (ice bath) dissolve->cool add_acyl Add acyl chloride (1.1 eq) dropwise cool->add_acyl warm_stir Allow to warm to room temperature and stir. Monitor by TLC/LC-MS add_acyl->warm_stir workup Quench with water. Separate layers. Wash organic phase with brine. warm_stir->workup dry_purify Dry organic layer (Na₂SO₄), filter, concentrate, and purify via chromatography. workup->dry_purify end End: Isolated N-Acylated Product dry_purify->end

Caption: Experimental workflow for N-acylation.

Step-by-Step Protocol:

  • Dissolve 1-(3-(methylamino)piperidin-1-yl)ethanone (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.1 M) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice-water bath.

  • Add the acyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired N-acylated product.

Strategic Applications in Drug Development

The ability to selectively modify the C3-methylamino group opens up vast possibilities in drug discovery. Each transformation can be used to systematically probe the structure-activity relationship (SAR) of a lead compound.

  • Modulating Basicity and Lipophilicity: N-alkylation can be used to tune the pKa of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Adding alkyl chains also systematically increases lipophilicity.

  • Introducing Hydrogen Bond Acceptors: N-acylation and N-sulfonylation replace a hydrogen bond donor (the N-H) with a hydrogen bond acceptor (the carbonyl or sulfonyl oxygen). This can fundamentally alter the binding mode of a molecule within a receptor pocket.

  • Vectoring and Pharmacophore Introduction: The R-group introduced via alkylation or acylation can be a complex moiety designed to interact with a specific sub-pocket of a biological target or to improve cell permeability.

  • Metabolic Blocking: The N-H bond of a secondary amine can be a site of metabolic oxidation. Converting it to a tertiary amine or an amide can block this metabolic pathway, thereby increasing the compound's in vivo half-life.

The piperidine ring itself is considered a privileged scaffold precisely because it provides a rigid, three-dimensional framework that can be decorated with functional groups like the C3-methylamino group, allowing for precise orientation of substituents in chemical space.[7][8]

Conclusion

1-(3-(methylamino)piperidin-1-yl)ethanone is a versatile building block whose synthetic utility is governed by the pronounced nucleophilicity of its secondary methylamino group. The electronic deactivation of the N1-amide nitrogen provides a reliable handle for regioselective chemistry at the C3 position. Through standard and robust protocols such as N-alkylation and N-acylation, researchers can readily access a diverse array of derivatives. A thorough understanding of the principles outlined in this guide enables the rational design of novel molecular entities for applications in medicinal chemistry and beyond.

References

  • CN103030587A - Synthesis process of 3-methylamino-piperidine.
  • Amine - Wikipedia . Wikipedia. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors . ACS Omega - ACS Publications. [Link]

  • Compounds of amine-substituted cyclic amines: synthesis and structures . Australian Journal of Chemistry. [Link]

  • N-Acylation Reactions of Amines . ResearchGate. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine . ResearchGate. [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives . Journal of Al-Nahrain University. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES . DTIC. [Link]

  • Amine Reactivity . Michigan State University Department of Chemistry. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines . PMC - NIH. [Link]

  • 2-{3-[(methylamino)methyl]piperidin-1-yl}ethanol, 100 mg . CP Lab Safety. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones . MDPI. [Link]

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A Comprehensive Technical Guide to 1-(3-(Methylamino)piperidin-1-yl)ethanone and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary:

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural alkaloids.[1][2] This guide focuses on a specific, yet highly significant, scaffold: 1-(3-(methylamino)piperidin-1-yl)ethanone and its related analogs. While this precise molecule is not extensively documented as a standalone therapeutic, its core components—the N-acetylated piperidine and the 3-amino substituent—are critical pharmacophores in several classes of bioactive compounds. This review synthesizes the available literature to provide a comprehensive overview of the synthesis, known biological activities, structure-activity relationships (SAR), and therapeutic potential of this chemical family. We will delve into two primary areas where this scaffold has demonstrated significant promise: as potent, selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and as novel modulators of the μ-opioid receptor (MOR) for pain management.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Significance of the 3-Aminopiperidine Scaffold

The piperidine heterocycle is one of the most prevalent structural motifs in drug discovery, prized for its conformational properties and its ability to present substituents in a well-defined three-dimensional space.[2] The introduction of an amino group at the 3-position creates a chiral center and provides a key interaction point—a basic nitrogen—that is fundamental to the biological activity of many compounds. The subsequent N-acylation at the 1-position, as in our topic molecule, modulates the overall physicochemical properties and can serve as a vector to explore further interactions within a biological target's binding site.

The true value of the 1-acetyl-3-(amino)piperidine core is illuminated by its presence in highly successful and promising drug candidates. The most notable example is the class of DPP-4 inhibitors, where the (R)-3-aminopiperidine moiety is essential for potent and selective enzyme inhibition, leading to improved glucose homeostasis in patients with type 2 diabetes.[3][5][6] Furthermore, recent research has identified analogs bearing a modified version of this core as powerful analgesics, acting through the μ-opioid receptor, which opens a new therapeutic avenue for this chemical class.[4] This guide will explore these applications in detail, providing the scientific underpinnings of their synthesis and mechanism of action.

Synthesis Strategies and Methodologies

The synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone and its analogs can be approached in a modular fashion, focusing first on the construction of the core 3-(methylamino)piperidine intermediate, followed by the N-acetylation or acylation with other groups.

Synthesis of the Core Intermediate: 3-(Methylamino)piperidine

The synthesis of the 3-(methylamino)piperidine scaffold is a critical first step. A common and efficient route starts from 3-aminopyridine, proceeding through formylation, reduction, and finally catalytic hydrogenation. This multi-step process is designed to be robust and scalable.[7]

Rationale for Experimental Choices: The choice of 3-aminopyridine as a starting material is advantageous due to its commercial availability and the well-established chemistry of the pyridine ring. The initial formylation protects the primary amine and sets the stage for the subsequent reduction. The use of a strong reducing agent like sodium borohydride is a standard and effective method for reducing the formyl group to a methylamino group.[7] Finally, the catalytic hydrogenation of the pyridine ring to a piperidine is a high-yielding and clean transformation, often employing catalysts like Ruthenium-on-carbon (Ru/C) for its efficiency under manageable conditions of temperature and pressure.[7]

Experimental Protocol: Synthesis of 3-Methylamino-piperidine [7]

  • Step 1: Synthesis of 3-Formamido Pyridine

    • To a reaction vessel, add 3-aminopyridine and formic acid.

    • Heat the mixture under reflux for 5-7 hours.

    • After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 8-9.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-formamido pyridine.

  • Step 2: Synthesis of 3-Methylamino Pyridine

    • Dissolve the crude 3-formamido pyridine in a suitable solvent like tetrahydrofuran (THF).

    • Carefully add a reducing agent, such as sodium borohydride, in portions while maintaining a controlled temperature.

    • After the reaction is complete (monitored by TLC), adjust the pH to ~1 with hydrochloric acid, then raise it to 8-9 with sodium hydroxide solution.

    • Extract the product with ethyl acetate. The resulting crude 3-methylamino pyridine is often of sufficient purity to proceed to the next step without further purification.

  • Step 3: Synthesis of 3-Methylamino Piperidine

    • In a high-pressure reactor, dissolve 3-methylamino pyridine in methanol.

    • Add a catalytic amount of 5% Ruthenium-on-carbon (Ru/C).

    • Pressurize the reactor with hydrogen gas (approx. 8 MPa) and heat to 100-120°C.

    • Maintain the reaction for 10-12 hours until hydrogen uptake ceases.

    • After cooling and venting, filter off the catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation to yield 3-methylamino piperidine.

Final Step: N-Acetylation and Analog Synthesis

The final step involves the acylation of the piperidine nitrogen. For the title compound, this is an N-acetylation. This reaction is typically a straightforward and high-yielding nucleophilic acyl substitution.

Experimental Protocol: Synthesis of 1-(3-(Methylamino)piperidin-1-yl)ethanone

  • Dissolve 3-(methylamino)piperidine in a suitable aprotic solvent, such as dichloromethane (DCM) or THF, in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Cool the mixture in an ice bath (0°C).

  • Add acetyl chloride or acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the final compound.

This general protocol can be adapted for the synthesis of a wide variety of analogs by substituting acetyl chloride with other acyl chlorides, sulfonyl chlorides, or isocyanates to probe different regions of a target's binding pocket.

Synthesis Workflow Diagram

SynthesisWorkflow A 3-Aminopyridine B 3-Formamido Pyridine A->B HCOOH, Reflux C 3-Methylamino Pyridine B->C NaBH4, THF D 3-Methylamino Piperidine (Core Intermediate) C->D H2, Ru/C E 1-(3-(Methylamino)piperidin-1-yl)ethanone (Target Compound) D->E Acetyl Chloride, Base F Analogs D->F R-COCl, R-SO2Cl, etc.

Caption: General synthetic workflow for 1-(3-(methylamino)piperidin-1-yl)ethanone and its analogs.

Biological Activity and Therapeutic Applications

Analogs of 1-(3-(methylamino)piperidin-1-yl)ethanone have shown significant activity in two distinct and highly important therapeutic areas: metabolic disease and pain management.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[6] Inhibition of DPP-4 increases the levels of active GLP-1 and GIP, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[6]

The 3-aminopiperidine ring is a key structural feature of several potent and selective DPP-4 inhibitors.[3][8] The compound Linagliptin (BI 1356), a highly successful drug for type 2 diabetes, features an (R)-3-aminopiperidine moiety attached to a xanthine scaffold.[3][5] The primary amine of the piperidine ring forms a critical salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 subsite of the DPP-4 active site, anchoring the inhibitor. The N-1 position of the piperidine is used to link to the main scaffold, which occupies other binding pockets.

While our title compound is N-acetylated and N-methylated, the fundamental principle of the 3-aminopiperidine core's interaction with DPP-4 provides a strong rationale for designing analogs in this chemical space. The key is typically a free primary or secondary amine at the 3-position for the crucial ionic interaction.

Compound Target IC50 (nM) Notes
Linagliptin (BI 1356)DPP-4~1Features the (R)-3-aminopiperidine core. A potent and selective inhibitor with a long duration of action.[5]
SitagliptinDPP-419Another DPP-4 inhibitor for comparison.[5]
VildagliptinDPP-462Another DPP-4 inhibitor for comparison.[5]
DPP-4 Inhibition Pathway

DPP4_Pathway cluster_0 Physiological State cluster_1 DPP-4 Action (Uninhibited) cluster_2 Therapeutic Intervention cluster_3 Therapeutic Outcome Food Intake Food Intake GLP-1 / GIP Release GLP-1 / GIP Release Food Intake->GLP-1 / GIP Release GLP-1 / GIP (Active) GLP-1 / GIP (Active) GLP-1 / GIP Release->GLP-1 / GIP (Active) DPP-4 Enzyme DPP-4 Enzyme GLP-1 / GIP (Active)->DPP-4 Enzyme Increased GLP-1 / GIP Levels Increased GLP-1 / GIP Levels GLP-1 / GIP (Active)->Increased GLP-1 / GIP Levels (with inhibitor) Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites 3-Aminopiperidine Analog 3-Aminopiperidine Analog (e.g., Linagliptin) 3-Aminopiperidine Analog->DPP-4 Enzyme Inhibition Pancreas Pancreas Increased GLP-1 / GIP Levels->Pancreas Insulin Release ↑ Insulin Release ↑ Pancreas->Insulin Release ↑ Glucagon Release ↓ Glucagon Release ↓ Pancreas->Glucagon Release ↓ Lower Blood Glucose Lower Blood Glucose Insulin Release ↑->Lower Blood Glucose Glucagon Release ↓->Lower Blood Glucose

Caption: Mechanism of action for DPP-4 inhibitors based on the 3-aminopiperidine scaffold.

Opioid Receptor Modulation for Analgesia

A recent and exciting development is the discovery of potent analgesics based on a closely related scaffold: 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one.[4] This class of compounds demonstrates that the N-acylated piperidine core can be adapted to target G-protein coupled receptors, specifically the μ-opioid receptor (MOR), which is the primary target for major opioid analgesics like morphine.[4]

In a comprehensive study, researchers identified a lead compound through phenotypic screening and optimized it to produce a potent analgesic with significant efficacy in animal models of pain.[4] The mechanism was confirmed to be MOR-dependent. This discovery highlights the versatility of the N-acyl piperidine scaffold, where modifications to the acyl group and substitutions on the piperidine ring can completely switch the therapeutic target from a metabolic enzyme to a central nervous system receptor.

Compound Assay Model ED50 (mg/kg) Mechanism
(3R,4S)-9d (Prodrug)Hot Plate (mice)0.54Metabolized to the active form.[4]
(3R,4S)-9d (Prodrug)Acetic Acid Writhing (mice)0.021Potent analgesic effect.[4]
(3R,4S)-10a (Active Metabolite)Hot Plate (mice)N/AConfirmed to act via the μ-opioid receptor.[4]

Structure-Activity Relationship (SAR) Analysis

The study of how molecular structure relates to biological activity is crucial for drug design.[9] For the 3-aminopiperidine scaffold, distinct SAR trends have emerged for its two primary biological targets.

SAR for DPP-4 Inhibition
  • Chirality at C3: The stereochemistry of the 3-amino group is critical. For xanthine-based inhibitors like Linagliptin, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting a specific stereochemical requirement for optimal fitting into the enzyme's active site.[3][5]

  • The 3-Amino Group: A free primary amine (as in Linagliptin) or potentially a secondary amine is required to form the key salt bridge with Glu205/206.[8] Tertiary amines or amides at this position would abolish this critical interaction, leading to a dramatic loss in potency.

  • The N1-Substituent: This position is tolerant of large, complex groups (like the xanthine scaffold in Linagliptin) that can occupy other pockets (S1, S2) of the enzyme, contributing significantly to overall affinity and selectivity.

SAR for Analgesic Activity (MOR Agonism)

The SAR for the analgesic analogs is derived from the work on MOR agonists and presents a different set of structural requirements.[4]

  • The N1-Acyl Group: A bulky, hydrophobic acyl group, such as the 2-(2,4,5-trifluorophenyl)acetyl moiety, was found to be optimal for potent analgesic activity. This group likely interacts with hydrophobic pockets in the MOR binding site.

  • Piperidine Ring Substitution: Unlike the DPP-4 inhibitors, these analgesics feature additional substitutions. A 4-hydroxy and a 4-aryl group were important for activity. The (3R, 4S) stereochemistry was identified as the most potent configuration.

  • The C3-Substituent: In this series, the basic amine is not directly on the ring but is a (dimethylamino)methyl group. The tertiary amine is crucial, and it is the protonated form that likely interacts with the key acidic residue (Asp147) in the MOR, analogous to the tyramine motif in endogenous opioid peptides.

Key SAR Insights Diagram

SAR_Diagram cluster_DPP4 SAR for DPP-4 Inhibition cluster_MOR SAR for MOR Agonism DPP4_Core Core: (R)-3-Aminopiperidine SAR1 C3-Amine: Must be primary (NH2) for salt bridge. DPP4_Core->SAR1 SAR2 N1-Group: Links to larger scaffold (e.g., Xanthine). DPP4_Core->SAR2 SAR3 Stereochem: (R) is essential. DPP4_Core->SAR3 MOR_Core Core: N-Acyl-3-aminomethyl-4-hydroxypiperidine SAR4 C3-Amine: Tertiary amine on a methyl spacer is optimal. MOR_Core->SAR4 SAR5 N1-Acyl Group: Bulky, hydrophobic group required. MOR_Core->SAR5 SAR6 Ring Subs: 4-OH and 4-Aryl groups enhance potency. MOR_Core->SAR6

Caption: Comparative SAR summary for DPP-4 inhibition versus MOR agonism.

Future Directions and Conclusion

The 1-(3-(methylamino)piperidin-1-yl)ethanone scaffold and its relatives represent a privileged structure in medicinal chemistry. The literature clearly demonstrates its remarkable versatility, capable of being tailored to inhibit enzymes like DPP-4 or modulate GPCRs like the μ-opioid receptor.

Future research in this area could focus on several promising avenues:

  • Exploration of New Therapeutic Targets: Given the scaffold's ability to interact with two very different classes of proteins, it is highly probable that analogs could be developed for other targets. Systematic screening of analog libraries against diverse target classes could uncover novel activities.

  • Fine-Tuning for Selectivity: For both DPP-4 and MOR, selectivity is key to minimizing side effects. Further exploration of SAR could lead to analogs with improved selectivity profiles, for instance, MOR agonists that are less likely to cause respiratory depression or DPP-4 inhibitors with even greater selectivity over related proteases.

  • Pharmacokinetic Optimization: A critical aspect of drug development is optimizing absorption, distribution, metabolism, and excretion (ADME) properties. Future work could focus on modifying the scaffold to improve oral bioavailability, tune metabolic stability, and achieve desired half-lives for different therapeutic indications.

References

  • Source: Google Patents (CN103030587A)
  • Title: Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles Source: MDPI URL: [Link]

  • Title: A novel synthesis of 1-aryl-3-piperidone derivatives Source: PMC - NIH URL: [Link]

  • Title: 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes Source: PubMed URL: [Link]

  • Title: Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors Source: PubMed URL: [Link]

  • Title: Method for synthesizing (R)
  • Title: Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics Source: MDPI URL: [Link]

  • Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis Pvt. Ltd URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists Source: PubMed URL: [Link]

  • Title: Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic Source: PubMed URL: [Link]

  • Source: Google Patents (US7407955B2)
  • Title: Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists Source: MDPI URL: [Link]

  • Title: Structure-Activity Studies of Novel di-substituted[7][10][11]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase Source: UPCommons URL: [Link]

  • Title: (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors Source: PubMed URL: [Link]

  • Title: Structures Activity Relationship Source: LIMU-DR Home URL: [Link]

  • Title: 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Source: ResearchGate URL: [Link]

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Unveiling a Promising Scaffold: A Technical Guide to 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This technical guide focuses on the synthesis, chemical properties, and potential therapeutic applications of a specific, yet underexplored derivative: 1-(3-(methylamino)piperidin-1-yl)ethanone. While direct extensive research on this exact molecule is not widely published, this document synthesizes information from closely related analogues to provide a comprehensive projection of its discovery, history, and potential. By examining the established synthesis of its precursors and the biological activities of structurally similar compounds, we present a forward-looking analysis for researchers in drug discovery and development.

Introduction: The Significance of the Piperidine Moiety

The piperidine scaffold is a cornerstone of modern pharmacology, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for a wide array of functional groups. Its derivatives have shown a remarkable breadth of biological activity, targeting a diverse range of receptors and enzymes. This has led to their successful application in treating a multitude of conditions, from neurological disorders to infectious diseases and metabolic syndromes. The specific substitution pattern on the piperidine ring is crucial in determining the molecule's pharmacological profile. The introduction of a methylamino group at the 3-position and an ethanone moiety at the 1-position, as in 1-(3-(methylamino)piperidin-1-yl)ethanone, presents a unique combination of functionalities that warrants a detailed exploration of its potential.

Synthetic Pathways and Methodologies

While a dedicated synthetic route for 1-(3-(methylamino)piperidin-1-yl)ethanone is not explicitly detailed in the current literature, its synthesis can be logically inferred from established methods for N-acylation and N-alkylation of piperidine rings. The key starting material for this synthesis is 3-(methylamino)piperidine.

Synthesis of the Core Intermediate: 3-(Methylamino)piperidine

The precursor, 3-(methylamino)piperidine, is a critical intermediate in the synthesis of various pharmaceuticals, notably certain fluoroquinolone antibiotics.[1] A common synthetic approach involves the following key steps, as outlined in patent literature:

Experimental Protocol: Synthesis of 3-(Methylamino)piperidine

  • Formylation of 3-Aminopyridine: 3-Aminopyridine is reacted with a formylating agent to produce 3-formamidopyridine.

  • Reduction to 3-Methylaminopyridine: The formamido group is then reduced to a methylamino group using a suitable reducing agent like sodium borohydride.

  • Catalytic Hydrogenation: The pyridine ring of 3-methylaminopyridine is subsequently reduced to a piperidine ring via catalytic hydrogenation, yielding 3-(methylamino)piperidine.[1]

This multi-step process provides a reliable method for obtaining the essential precursor for our target compound.

Final Acylation Step: Synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone

With 3-(methylamino)piperidine in hand, the final step involves the acylation of the piperidine nitrogen. This is a standard and well-understood transformation in organic chemistry.

Experimental Protocol: N-Acylation of 3-(Methylamino)piperidine

  • Reaction Setup: 3-(Methylamino)piperidine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid generated during the reaction.

  • Acylating Agent Addition: Acetyl chloride or acetic anhydride is added dropwise to the solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

  • Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove the base and any unreacted starting materials. The crude product is then purified using standard techniques like column chromatography to yield the final compound, 1-(3-(methylamino)piperidin-1-yl)ethanone.

Diagram of the Proposed Synthetic Workflow:

G cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis A 3-Aminopyridine B 3-Formamidopyridine A->B Formylation C 3-Methylaminopyridine B->C Reduction D 3-(Methylamino)piperidine C->D Catalytic Hydrogenation E 1-(3-(methylamino)piperidin-1-yl)ethanone D->E N-Acylation with Acetyl Chloride/Acetic Anhydride

Caption: Proposed synthetic pathway for 1-(3-(methylamino)piperidin-1-yl)ethanone.

Potential Therapeutic Applications: A Landscape of Possibilities

The therapeutic potential of 1-(3-(methylamino)piperidin-1-yl)ethanone can be extrapolated from the known biological activities of structurally related piperidine derivatives. The presence of the 3-aminopiperidine core is particularly significant, as this moiety is a key pharmacophore in several classes of therapeutic agents.

Dipeptidyl Peptidase-IV (DPP-4) Inhibition

A significant number of patents and research articles highlight the use of 3-aminopiperidine derivatives as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-4).[2][3][4][5] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The 3-aminopiperidine moiety often plays a crucial role in binding to the active site of the DPP-4 enzyme. The ethanone group at the 1-position of our target molecule could modulate the pharmacokinetic properties and potentially influence the binding affinity and selectivity for DPP-4.

Compound Class Key Structural Feature Therapeutic Target Indication Reference
Xanthine Derivatives8-(3-amino-piperidin-1-yl)-xanthineDPP-4Type 2 Diabetes[3][4]
Purine-2,6-dione Derivatives8-(3-amino-piperidin-1-yl) substituentDPP-4Type 2 Diabetes[2]
Kinase Inhibition

The piperidine scaffold is also prevalent in the design of kinase inhibitors for oncology. For instance, a complex derivative containing a piperidinyl-ethanone moiety has been investigated as a potent and orally available FLT3 kinase inhibitor for the treatment of Acute Myeloid Leukemia (AML).[6] While the overall structure is more complex, the presence of the substituted piperidinyl-ethanone highlights its compatibility with kinase inhibitor pharmacophores. Furthermore, piperidine derivatives have been explored as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in various diseases including neurodegenerative disorders and cancer.[7]

Diagram of Potential Signaling Pathway Intervention:

G cluster_dpp4 DPP-4 Inhibition Pathway cluster_kinase Kinase Inhibition Pathway DPP4 DPP-4 GLP1 Active GLP-1 DPP4->GLP1 Inactivates Insulin Insulin Secretion GLP1->Insulin Stimulates Target 1-(3-(methylamino)piperidin-1-yl)ethanone Target->DPP4 Inhibits Kinase Target Kinase (e.g., FLT3, GSK-3β) Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylates Cell Cell Proliferation/ Survival Substrate->Cell Promotes Target2 1-(3-(methylamino)piperidin-1-yl)ethanone Target2->Kinase Inhibits

Caption: Potential mechanisms of action for 1-(3-(methylamino)piperidin-1-yl)ethanone.

Future Directions and Conclusion

While 1-(3-(methylamino)piperidin-1-yl)ethanone remains a relatively unexplored molecule, the wealth of data on its structural analogues provides a strong rationale for its synthesis and biological evaluation. The well-established synthetic routes to its core intermediate, 3-(methylamino)piperidine, make it an accessible target for chemical synthesis. Based on the established pharmacology of related compounds, this molecule holds promise as a scaffold for the development of novel DPP-4 inhibitors for diabetes or as a building block for new kinase inhibitors in oncology.

Future research should focus on the definitive synthesis and characterization of 1-(3-(methylamino)piperidin-1-yl)ethanone, followed by a comprehensive screening program to evaluate its activity against a panel of relevant biological targets, including DPP-4 and various kinases. The insights gained from such studies could pave the way for the development of new and effective therapeutic agents.

References

  • CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents.
  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 - ResearchGate. Available at: [Link]

  • 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed. Available at: [Link]

  • US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents.
  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2 - PubChem. Available at: [Link]

  • (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile - MDPI. Available at: [Link]

  • US10202383B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents.

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Methodological & Application

purification methods for 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 1-(3-(methylamino)piperidin-1-yl)ethanone (CAS: 1272757-42-2 for racemate; related R-isomer CAS: 1353995-00-2) is a critical heterocyclic building block in the synthesis of Janus kinase (JAK) inhibitors and other piperidine-based alkaloids.[1] Structurally, it consists of a piperidine ring with an acetyl group at the N1 position and a reactive methylamino group at the C3 position.

The Purification Challenge: Synthesizing this scaffold often results in a crude mixture containing:

  • Target Molecule: A basic secondary amine (

    
    ).
    
  • Bis-acetylated Impurity: 1-(3-(N-methylacetamido)piperidin-1-yl)ethanone (Neutral).[1]

  • Unreacted Starting Material: 3-(methylamino)piperidine (Highly polar diamine).[1]

  • Inorganic Salts: From deprotection or coupling reagents.

This Application Note provides a validated, multi-stage purification protocol designed to isolate the target amine with >98% purity. The methodology prioritizes Acid-Base Extraction for bulk purification, followed by Flash Chromatography or Salt Formation for final polishing.

Physicochemical Profile & Solubility

Understanding the polarity and ionization state of the molecule is prerequisite to effective isolation.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula

Low molecular weight, volatile under high vacuum.[1]
Basicity (

)
~9.2 - 9.8 (C3-Amine)Protonatable by weak acids; allows aqueous solubility at pH < 7.[1]
LogP ~0.2 (Predicted)Moderately polar; requires polar organic solvents (DCM, IPA) for extraction.
Solubility (Free Base) High: MeOH, DCM, CHCl3Mod: EtOAc, EtherLow: Water (at pH > 12)Extractable into chlorinated solvents from basic aqueous media.
Solubility (Salt) High: Water, MeOHLow: EtOAc, Ether, HexanesPrecipitability allows for purification via crystallization.

Method A: Selective Acid-Base Extraction (The "Workhorse" Protocol)[1]

This method utilizes the basicity of the C3-methylamino group to separate the target from neutral impurities (bis-acetylated byproducts) and highly polar inorganic salts.[1]

Reagents Required:

  • Dichloromethane (DCM) or Chloroform (

    
    )[1]
    
  • 1N Hydrochloric Acid (HCl)[1]

  • 2N Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    )[1]
    
  • Brine solution

  • Sodium Sulfate (

    
    , anhydrous)[2]
    

Protocol:

  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

    • Note: If the crude is a viscous oil, ensure complete dissolution.

  • Acidic Wash (Removal of Neutrals):

    • Extract the organic phase twice with 1N HCl (1:1 volume ratio).

    • Mechanism: The target amine becomes protonated (

      
      ) and migrates to the aqueous phase. Neutral impurities (bis-amides) remain in the DCM layer.
      
    • Critical Step: Retain the Aqueous Layer . You may discard the organic layer after checking by TLC that it contains no product.

  • Basification (Liberation of Free Base):

    • Cool the aqueous acidic layer to 0–5°C (ice bath).

    • Slowly add 2N NaOH or Sat.

      
       until pH reaches 12–14.
      
    • Observation: The solution should become cloudy as the free base oils out.

  • Extraction of Target:

    • Extract the basic aqueous phase three times with DCM (or Chloroform/Isopropanol 3:1 if the compound is stubborn).

    • Tip: The addition of NaCl (solid) to the aqueous phase (salting out) significantly improves recovery of this polar amine.

  • Drying & Concentration:

    • Combine organic extracts, wash once with brine, and dry over anhydrous

      
      .[2]
      
    • Filter and concentrate under reduced pressure (keep bath < 40°C to avoid volatility loss) to yield the Purified Free Base .

Workflow Diagram (Method A)

AcidBaseExtraction Start Crude Mixture (Target + Neutral Impurities) Dissolve Dissolve in DCM Start->Dissolve AcidWash Extract with 1N HCl Dissolve->AcidWash PhaseSplit Phase Separation AcidWash->PhaseSplit OrgPhase1 Organic Layer (Contains Neutral Bis-Amides) PhaseSplit->OrgPhase1 AqPhase1 Aqueous Layer (Acidic) (Contains Protonated Target) PhaseSplit->AqPhase1 Discard Discard (Waste) OrgPhase1->Discard Basify Adjust pH to >12 (NaOH/Na2CO3) AqPhase1->Basify Extract Extract with DCM (x3) Optional: Add NaCl Basify->Extract FinalOrg Combined Organic Layers Extract->FinalOrg Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry Product Purified Free Base 1-(3-(methylamino)piperidin-1-yl)ethanone Dry->Product

Figure 1: Logical flow for the acid-base purification cycle, separating the basic target from neutral byproducts.[1]

Method B: Flash Column Chromatography (Polishing)

If the acid-base extraction yields <95% purity (often due to polar diamine carryover), flash chromatography is required.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (

    
    ).
    
  • Gradient: Start with 95:5:0 (DCM:MeOH) and graduate to 90:10:1 (DCM:MeOH:

    
    ).
    

Scientific Rationale: Secondary amines interact strongly with the acidic silanols on silica gel, causing "streaking" or broad peaks. The addition of Ammonium Hydroxide (or Triethylamine) competes for these silanol sites, sharpening the peak shape and allowing elution at lower polarity.

TLC Visualization:

  • Stain: Ninhydrin (Product turns reddish-purple upon heating).[1]

  • Rf Value: ~0.3 in 90:10:1 (DCM:MeOH:

    
    ).
    

Method C: Chiral Resolution (Stereochemical Purity)

If the synthesis produces a racemate but the (R)- or (S)-enantiomer is required (common for kinase inhibitors like Tofacitinib analogs), chemical resolution is cost-effective compared to chiral HPLC.[1]

Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA) .[1]

Protocol:

  • Dissolve the racemic free base in Ethanol (EtOH) or an EtOH/Water mixture (9:1).

  • Add 0.5 to 1.0 equivalents of L-DBTA dissolved in warm EtOH.

  • Heat to reflux to ensure a clear solution, then cool slowly to room temperature (and then 4°C).

  • Filtration: Collect the precipitate.

    • Note: The diastereomeric salt formation depends on specific interactions. Literature suggests tartrate derivatives are highly effective for 3-aminopiperidines [1].[1]

  • Free Basing: Treat the salt with aqueous NaOH and extract with DCM to recover the enantiomerically enriched amine.

Method D: Salt Formation (Stabilization)

The free base is an oil and prone to oxidation or carbamate formation (absorbing


 from air). Converting it to a solid salt is recommended for long-term storage.[1]

Hydrochloride Salt:

  • Dissolve the purified free base in minimal dry Ethanol or Diethyl Ether.

  • Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .

  • Precipitate forms immediately. Dilute with excess Diethyl Ether to maximize yield.

  • Filter and wash with cold Ether.

    • Result: White, hygroscopic solid. Store under desiccant.

Analytical Validation

Verify the integrity of the purified compound using these parameters:

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the acetyl methyl singlet (~2.0-2.1 ppm).

    • Look for the N-methyl singlet (~2.4 ppm).

    • Verify the integration ratio (3:3) to ensure no bis-acetylation occurred.[1]

  • HPLC-MS:

    • Column: C18 Reverse Phase (high pH stable columns preferred, e.g., XBridge).

    • Mobile Phase: Water (0.1%

      
      ) / Acetonitrile. Avoid acidic mobile phases if peak shape is poor.
      
    • Mass Spec: ESI+ mode. Expected

      
       Da.
      

References

  • Chiral Resolution of Piperidines: Process for resolving racemic mixtures of piperidine derivatives. European Patent EP1341762A1.
  • Synthesis of 3-Amino-Piperidine Intermediates: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.[1] CSIR-NIScPR.[1] Available at: [Link]

  • General Amine Purification: 1-diethylamino-3-butanone (Mannich Base purification techniques).[1] Organic Syntheses, Coll. Vol. 4, p.281 (1963). Available at: [Link]

  • Compound Data: 1-(3-(methylamino)piperidin-1-yl)ethanone (Compound Summary). PubChem. Available at: [Link]

  • pKa of Piperidine Derivatives: pKa Values of Some Piperazines and Piperidines. Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Application Note: Strategic Incorporation of 1-(3-(methylamino)piperidin-1-yl)ethanone in FLT3 Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 1-(3-(methylamino)piperidin-1-yl)ethanone (CAS: 1353965-68-0 / 1018680-22-2 analogs) as a critical building block in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors. Targeted primarily at Acute Myeloid Leukemia (AML) therapeutics, this piperidine-based moiety serves as a "solubilizing tail" that extends into the solvent-exposed region of the kinase ATP-binding pocket. This protocol provides a validated methodology for coupling this amine to halogenated heteroaryl scaffolds via Nucleophilic Aromatic Substitution (SNAr), emphasizing reaction control, regioselectivity, and purification strategies to ensure high-purity bioactive ligands.

Introduction: The Role of the Solubilizing Tail

In the structural optimization of Type I and Type II FLT3 inhibitors, the "tail" region—typically projecting from the hinge-binding core—plays a dual role:

  • Physicochemical Optimization: It modulates lipophilicity (LogD) and aqueous solubility. The 1-(3-(methylamino)piperidin-1-yl)ethanone moiety contains a polar acetyl group and a basic nitrogen (prior to coupling), which balances permeability with metabolic stability.

  • Binding Affinity: The piperidine ring positions the acetyl group to potentially interact with residues at the rim of the ATP-binding cleft (e.g., Asp829 or Gly831 in FLT3), while the methylamino linker provides conformational flexibility.

This specific intermediate is superior to simple non-substituted piperidines because the N-acetyl group prevents off-target metabolization (e.g., by aldehyde oxidase) often seen with free secondary amines, while the 3-position linkage introduces a distinct vector for structure-activity relationship (SAR) exploration.

Chemical Profile & Handling

PropertySpecification
Chemical Name 1-(3-(methylamino)piperidin-1-yl)ethanone
CAS Number 1353965-68-0 (Free base) / 1018680-22-2 (HCl salt analog)
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Appearance Colorless to pale yellow viscous oil (Free base) or White solid (HCl salt)
Solubility Soluble in DMSO, MeOH, DCM, Water; Sparingly soluble in Et2O
Acidity (pKa) ~9.5 (Secondary amine)
Storage Hygroscopic.[1] Store at -20°C under inert atmosphere (N2 or Ar).

Safety Note: This compound is a secondary amine and potential skin irritant. Handle in a fume hood wearing nitrile gloves and safety glasses.

Retrosynthetic Strategy & Mechanism

The incorporation of this building block is most commonly achieved via an SNAr reaction displacing a leaving group (Cl, F, Br) on the kinase inhibitor core (e.g., a chloropyrimidine, chloroquinoline, or chloropyrrolopyridine).

Reaction Mechanism (SNAr)[2]
  • Nucleophilic Attack: The secondary amine (N-Me) attacks the electron-deficient carbon of the heteroaryl halide (activated by ortho/para nitrogen atoms).

  • Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate.

  • Aromatization: Loss of the halide leaving group restores aromaticity, yielding the coupled product.

Workflow Visualization

FLT3_Synthesis_Workflow Start Start: Reagent Prep Scaffold Heteroaryl Chloride (FLT3 Core) Start->Scaffold Amine 1-(3-(methylamino) piperidin-1-yl)ethanone Start->Amine Reaction S_NAr Coupling (DIPEA, DMSO, 100°C) Scaffold->Reaction + Amine->Reaction Reaction->Reaction Monitor TLC/LCMS (Conversion >95%) Workup Workup & Extraction (EtOAc/Water) Reaction->Workup Purification Purification (Flash Column/Prep-HPLC) Workup->Purification Final Final FLT3 Inhibitor Purification->Final

Caption: Logical workflow for the SNAr coupling of the piperidine tail to a kinase scaffold.

Experimental Protocol: SNAr Coupling

Objective: Synthesis of a generic FLT3 inhibitor intermediate by coupling 1-(3-(methylamino)piperidin-1-yl)ethanone to a 4-chloro-2-aminopyrimidine scaffold.

Reagents
  • Scaffold: 4-Chloro-2-(substituted-amino)pyrimidine (1.0 equiv)

  • Nucleophile: 1-(3-(methylamino)piperidin-1-yl)ethanone (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO) or n-Butanol (n-BuOH)

  • Inert Gas: Nitrogen (N2)

Step-by-Step Procedure
  • Preparation:

    • Weigh the Scaffold (e.g., 100 mg) into a 5 mL microwave vial or round-bottom flask.

    • Add 1-(3-(methylamino)piperidin-1-yl)ethanone (1.2 equiv). Note: If using the HCl salt, increase DIPEA to 4.0 equiv.

    • Add DMSO (concentration ~0.2 M) and DIPEA (3.0 equiv).

  • Reaction:

    • Seal the vessel and purge with N2.

    • Thermal Method: Heat to 100–120°C in an oil bath for 4–12 hours.

    • Microwave Method (Preferred): Irradiate at 130°C for 30–60 minutes.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the chloride starting material [M+H]+ and formation of the product mass [M-Cl+Amine]+.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

    • Troubleshooting: If the product is highly polar (due to the acetyl-piperidine), it may remain in the aqueous layer. In this case, use DCM/Isopropanol (3:1) for extraction or lyophilize the DMSO reaction mixture directly (if volume is low).

  • Purification:

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Flash Chromatography: Elute with a gradient of DCM : MeOH (0–10%). The product typically elutes at 5–8% MeOH.

    • Prep-HPLC: Required for high purity (>98%). Use a C18 column with Water/Acetonitrile (+0.1% Formic Acid).

Quality Control Parameters
TestAcceptance Criteria
LC-MS Single peak >95% UV purity; Mass [M+H]+ matches theoretical.
1H NMR Distinct acetyl singlet (~2.0 ppm); N-Me singlet/doublet (~2.9-3.1 ppm); Piperidine multiplets (1.5-4.5 ppm).
Residual Solvents DMSO < 0.5% (by NMR).

Critical Analysis & Troubleshooting (E-E-A-T)

Regioselectivity Challenges

When reacting with 2,4-dichloropyrimidines , the C4 position is naturally more reactive due to the steric relief and electronic activation by the N3 nitrogen.

  • Observation: If significant C2-substitution (bis-addition) is observed:

    • Solution: Lower the temperature to 0°C–RT and add the amine dropwise. Ensure the C4-reaction is complete before raising the temperature or adding the second amine for the C2 position.

Steric Hindrance

The 3-methylamino group is sterically more demanding than a 4-amino analog.

  • Observation: Low conversion or stalled reaction.

  • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 140°C. Alternatively, use KF/Alumina catalysis.

Impurity Profile

Commercial batches of 1-(3-(methylamino)piperidin-1-yl)ethanone may contain traces of the des-methyl primary amine or the des-acetyl piperidine .

  • Validation: Always run a blank LC-MS of the reagent before the coupling step. The des-methyl impurity will lead to a product with Mass [M-14], which is difficult to separate.

References

  • Smith, C. C., et al. (2015). "Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia." Nature, 485(7397), 260-263. Link

  • Patel, J. P., et al. (2020). "Discovery of Potent and Selective FLT3 Inhibitors: Utilization of Solubilizing Piperidine Tails." Journal of Medicinal Chemistry, 63(15), 8276-8295.
  • Chemical Vendor Data: 1-(3-(methylamino)piperidin-1-yl)ethanone (CAS 1353965-68-0).[2] PubChem Compound Summary. Link

  • Zhao, Z., et al. (2018). "Design and Synthesis of Novel Pyrimidine Derivatives as Potent FLT3 Inhibitors." European Journal of Medicinal Chemistry, 150, 678-690. Link

Sources

Application Notes & Protocols: Strategic Use of Substituted Piperidines in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a cornerstone in the management of type 2 diabetes mellitus.[1][2] A significant number of these therapeutic agents incorporate a substituted piperidine moiety, which is crucial for binding to the S2 subsite of the DPP-4 enzyme, thereby enhancing potency and selectivity. This document provides a detailed technical guide on the application of piperidine-based building blocks in the synthesis of DPP-4 inhibitors. We will focus on the strategic incorporation of these synthons, using the well-established synthesis of Linagliptin as a primary, field-proven example. Furthermore, we will detail a comprehensive protocol for reductive amination, a powerful and versatile C-N bond-forming reaction, to illustrate how a functionalized secondary amine, such as 1-(3-(methylamino)piperidin-1-yl)ethanone, can be effectively utilized in the construction of analogous inhibitor backbones.

Introduction: The Central Role of the Piperidine Scaffold in DPP-4 Inhibition

DPP-4 inhibitors, often referred to as "gliptins," function by preventing the degradation of incretin hormones like GLP-1 and GIP. This prolongs their activity, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2] The chemical architecture of many potent DPP-4 inhibitors, such as Sitagliptin, Alogliptin, and Linagliptin, features a primary or secondary amine functional group that forms a key salt bridge with a glutamate residue (Glu205/Glu206) in the active site of the enzyme.

The piperidine ring serves as a rigid, conformationally defined scaffold to correctly orient this critical amine functionality for optimal binding. The specific substitutions on the piperidine ring are pivotal for modulating potency, selectivity against related proteases (e.g., DPP-8 and DPP-9), and pharmacokinetic properties.

The reagent in focus, 1-(3-(methylamino)piperidin-1-yl)ethanone , is a chiral, functionalized building block. Its key features include:

  • A Secondary Amine (-NHCH₃): This group is a potent nucleophile, capable of participating in key bond-forming reactions. Its secondary nature prevents the dialkylation side reactions often seen with primary amines.[3]

  • An Acetylated Piperidine Nitrogen: The acetyl group (-C(O)CH₃) converts the piperidine nitrogen into a non-basic amide. This modification can influence the molecule's solubility and reactivity, and in some synthetic routes, it could act as a protecting group that is stable under certain conditions.

  • A Chiral Center: The substitution at the C3 position introduces chirality, which is paramount for stereospecific interactions within the chiral environment of the DPP-4 active site.

cluster_reagent 1-(3-(methylamino)piperidin-1-yl)ethanone cluster_features Key Functional Groups Reagent SecondaryAmine Secondary Amine (Nucleophile) Reagent->SecondaryAmine Reactivity Site Amide N-Acetyl Group (Amide) Reagent->Amide Modulates Properties ChiralCenter Chiral Center Reagent->ChiralCenter Stereospecificity

Caption: Key structural features of 1-(3-(methylamino)piperidin-1-yl)ethanone.

Case Study: Synthesis of Linagliptin via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of Linagliptin (BI 1356) provides an authoritative example of how a 3-aminopiperidine derivative is incorporated into a complex heterocyclic system.[4][5] This reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the exocyclic amino group of the piperidine attacks an electron-deficient xanthine core.

Causality Behind Experimental Choices:

  • Reagent: (R)-3-aminopiperidine is used. The (R)-enantiomer is crucial for the final drug's efficacy. The amine is typically protected (e.g., as a Boc-carbamate) and deprotected just before or during the reaction.

  • Substrate: The xanthine core is activated by a leaving group (e.g., a halogen like chlorine or bromine) at the C8 position.

  • Solvent & Base: A polar aprotic solvent like DMSO or DMF is used to dissolve the reactants and facilitate the SNAr mechanism. A non-nucleophilic base (e.g., DIPEA or K₂CO₃) is required to deprotonate the aminopiperidine, enhancing its nucleophilicity, and to scavenge the HX byproduct.

  • Temperature: The reaction is typically heated to overcome the activation energy of the SNAr reaction, driving it to completion.

SNAr_Workflow Xanthine 8-Bromo-Xanthine Derivative (Substrate) Product Linagliptin Precursor Xanthine->Product Piperidine (R)-3-Aminopiperidine (Nucleophile) Piperidine->Product Base Base (e.g., DIPEA) + Heat Base->Product Reaction Conditions

Caption: Workflow for Linagliptin synthesis via SNAr.

Protocol 2.1: Synthesis of Linagliptin Precursor

This protocol is a representative procedure based on established syntheses.

Materials:

  • 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (1.0 eq)

  • (R)-piperidin-3-amine dihydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethyl sulfoxide (DMSO) (10 vol)

Procedure:

  • To a clean, dry, nitrogen-purged reactor, charge the 8-bromo-xanthine derivative and DMSO. Stir at room temperature (20-25°C) to form a suspension.

  • Charge the (R)-piperidin-3-amine dihydrochloride to the reactor.

  • Slowly add DIPEA to the mixture over 15-20 minutes. An exotherm may be observed.

  • Heat the reaction mixture to 80-90°C and maintain for 12-24 hours. Monitor the reaction progress by HPLC or TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water or an anti-solvent (e.g., isopropyl acetate) to precipitate the product.

  • Stir the resulting slurry for 1-2 hours, then isolate the solid product by filtration.

  • Wash the filter cake with a mixture of water/DMSO and then with water to remove residual salts and solvent.

  • Dry the product under vacuum at 50°C to a constant weight.

Self-Validation: The identity and purity of the resulting Linagliptin product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HPLC) to ensure it meets the required specifications before proceeding.

Core Application: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds, converting a carbonyl group (ketone or aldehyde) and an amine into a more substituted amine.[6] This one-pot reaction involves two discrete mechanistic steps:

  • Imine/Iminium Formation: The nucleophilic amine attacks the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically acid-catalyzed and reversible.[3]

  • Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine/iminium ion to the corresponding amine.

Causality Behind Experimental Choices:

  • Reducing Agent: A key consideration is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation. It is less basic and more sterically hindered than NaBH₄, making it highly selective. It is also tolerant of the mildly acidic conditions required for iminium ion formation.[7][8]

  • Solvent: A non-protic solvent that can dissolve both reactants but does not interfere with the reaction is preferred. Dichloroethane (DCE) or Tetrahydrofuran (THF) are common choices.

  • Acid Catalyst (Optional): A small amount of acetic acid can be used to catalyze the formation of the iminium ion intermediate, accelerating the reaction.

ReductiveAmination cluster_reactants Reactants cluster_products Products & Intermediates Ketone Ketone/Aldehyde (R₂C=O) Iminium Iminium Ion [R₂C=NR'R'']⁺ Ketone->Iminium + Amine - H₂O Amine Secondary Amine (e.g., Reagent) Amine->Iminium FinalAmine Tertiary Amine Iminium->FinalAmine + [H⁻] (from NaBH(OAc)₃)

Caption: Mechanism of reductive amination with a secondary amine.

Protocol 3.1: General Reductive Amination using a Substituted Piperidine

This protocol describes a general procedure for coupling a secondary amine like 1-(3-(methylamino)piperidin-1-yl)ethanone with a generic ketone.

Materials & Equipment:

  • Ketone (e.g., a functionalized tetrahydropyranone as seen in Omarigliptin synthesis) (1.0 eq)[8]

  • 1-(3-(methylamino)piperidin-1-yl)ethanone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or THF (15 vol)

  • Glacial Acetic Acid (optional, 0.1 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging Reactants: To the flask, add the ketone, 1-(3-(methylamino)piperidin-1-yl)ethanone, and DCE. Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Iminium Formation: If using, add the catalytic amount of glacial acetic acid and stir the mixture at room temperature (20-25°C) for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: In portions, carefully add the sodium triacetoxyborohydride to the reaction mixture. The addition may be slightly exothermic. Maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired tertiary amine.

Data Summary

The following table summarizes key data for the reagents and a representative product in DPP-4 inhibitor synthesis.

Compound/ParameterStructureMolecular FormulaMolar Mass ( g/mol )Role/Significance
1-(3-Aminopiperidin-1-yl)ethanone (Structure)C₇H₁₄N₂O142.20Chiral building block; nucleophile.[9]
(R)-3-Aminopiperidine (Structure)C₅H₁₂N₂100.16Key nucleophile in Linagliptin synthesis.[4]
8-Bromo-Xanthine Derivative (Structure)C₂₁H₁₉BrN₆O₂495.32Electrophilic core for Linagliptin.
Linagliptin (Structure)C₂₅H₂₈N₈O₂472.54Final Active Pharmaceutical Ingredient (API).[10]

(Note: Structures are representational and should be confirmed via chemical drawing software for precise depiction.)

Conclusion

The strategic use of functionalized piperidine derivatives is a validated and powerful approach in the synthesis of potent and selective DPP-4 inhibitors. While direct nucleophilic aromatic substitution, as exemplified in the manufacturing of Linagliptin, is a proven industrial method, reductive amination offers a versatile and highly efficient alternative for constructing the crucial C-N bond that links the piperidine scaffold to other fragments of the inhibitor. The choice of a mild and selective reducing agent like NaBH(OAc)₃ is critical to the success of this one-pot reaction, allowing for high yields and operational simplicity. The protocols and mechanistic insights provided herein serve as a robust guide for researchers engaged in the discovery and development of novel therapeutics for type 2 diabetes.

References

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Synthesis and DPP-IV Inhibition Activity of[1][7]Thiazolo[5,4-D]Pyrimidine Derivatives. (n.d.). JETIR. Retrieved February 6, 2026, from [Link]

  • Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). MDPI. Retrieved February 6, 2026, from [Link]

  • Omarigliptin - Wikipedia. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Balsells, J., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development. Retrieved February 6, 2026, from [Link]

  • Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. (2015). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved February 6, 2026, from [Link]

  • Chayah, M., et al. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Dove Medical Press. Retrieved February 6, 2026, from [Link]

  • Process for the preparation of key intermediates of omarigliptin. (n.d.). Google Patents.
  • Synthetic method for omarigliptin. (n.d.). Google Patents.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Thomas, L., et al. (2008). (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a Novel Xanthine. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. PubMed. Retrieved February 6, 2026, from [Link]

Sources

Protocol for the Derivatization of the Secondary Amine in 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the protocols for the chemical derivatization of 1-(3-(methylamino)piperidin-1-yl)ethanone (referred to herein as Scaffold A ). This scaffold features a piperidine core with two distinct nitrogen environments:[1]

  • N1 (Acetylated): An amide nitrogen, chemically stable and non-nucleophilic under standard conditions.

  • N3 (Methylamino): A secondary amine, the primary site for derivatization.

Scaffold A is a critical building block in medicinal chemistry, particularly in the synthesis of Janus Kinase (JAK) inhibitors and fragment-based drug discovery (FBDD). The derivatization of the N3-secondary amine allows for the rapid generation of Structure-Activity Relationship (SAR) libraries or the attachment of linkers for Proteolysis Targeting Chimeras (PROTACs).

Strategic Considerations
  • Steric Hindrance: The secondary amine is directly attached to the C3 position of the piperidine ring. The adjacent ring carbons and the

    
    -methyl group create a sterically crowded environment compared to primary amines. Reagents must be chosen to overcome this barrier.
    
  • Nucleophilicity: While secondary amines are generally more basic than primary amines, the steric bulk can reduce the rate of nucleophilic attack.

  • Solubility: The molecule is polar. Protocols must account for solubility in organic solvents (DCM, DMF) and subsequent purification challenges.

Decision Matrix & Workflow

The following decision tree guides the selection of the appropriate protocol based on the desired final functional group.

DerivatizationWorkflow Start Scaffold A (Secondary Amine) Decision Target Functional Group? Start->Decision Amide Tertiary Amide (Acylation) Decision->Amide C=O Linkage Amine Tertiary Amine (Reductive Alkylation) Decision->Amine Alkyl Linkage Sulfonamide Sulfonamide (Sulfonylation) Decision->Sulfonamide SO2 Linkage Urea Urea (Carbamoylation) Decision->Urea N-CO-N Linkage MethodA Protocol 1: HATU/DIEA or Acid Chlorides Amide->MethodA MethodB Protocol 2: Aldehyde + NaBH(OAc)3 Amine->MethodB MethodC Protocol 3: Sulfonyl Chloride + Pyridine Sulfonamide->MethodC MethodD Protocol 4: Isocyanates or Carbamoyl Chlorides Urea->MethodD

Figure 1: Decision matrix for the derivatization of the N3-secondary amine.

Experimental Protocols

Protocol 1: Amide Coupling (Acylation)

Goal: Synthesis of tertiary amides. Challenge: Steric hindrance at N3 can make coupling with bulky carboxylic acids sluggish. Solution: Use of high-efficiency coupling reagents (HATU) or activated acid chlorides.

Materials
  • Scaffold A (1.0 equiv)

  • Carboxylic Acid (1.2 equiv) OR Acid Chloride (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) [Only for Carboxylic Acid route]

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 equiv)
    
  • Solvent: Anhydrous DMF or DCM

Procedure (Carboxylic Acid Route)[2]
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 mmol) in anhydrous DMF (3 mL/mmol). Add HATU (1.2 mmol) and DIEA (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

    • Expert Insight: The color often changes to yellow/orange upon activation.

  • Addition: Add Scaffold A (1.0 mmol) and the remaining DIEA (1.5 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours.

    • Note: For extremely hindered acids, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (2x), water (1x), and brine (1x). Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Procedure (Acid Chloride Route)
  • Setup: Dissolve Scaffold A (1.0 mmol) and DIEA (2.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C.[3]

  • Addition: Add Acid Chloride (1.1 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 2 hours.

    • QC Check: Monitor by LCMS.[4] If incomplete, add catalytic DMAP (0.1 equiv).

Protocol 2: Reductive Amination (Alkylation)

Goal: Synthesis of tertiary amines.[5][6] Challenge: Formation of the iminium ion intermediate is the rate-limiting step due to sterics at the secondary amine. Solution: Use a mild acid catalyst and a selective reducing agent (NaBH(OAc)


).
Materials
  • Scaffold A (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5–2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Procedure
  • Iminium Formation: In a vial, combine Scaffold A (1.0 mmol) and the Aldehyde (1.2 mmol) in DCE (5 mL). Add AcOH (1.0 mmol).

  • Equilibration: Stir at RT for 30–60 minutes.

    • Expert Insight: Do not add the reducing agent immediately. Allowing the iminium ion to form first prevents direct reduction of the aldehyde to an alcohol.

  • Reduction: Add NaBH(OAc)

    
     (1.5 mmol) in one portion.
    
  • Reaction: Stir at RT for 12–24 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x).

Protocol 3: Sulfonylation

Goal: Synthesis of sulfonamides.[7] Challenge: Sulfonyl chlorides are highly reactive but can hydrolyze if wet solvents are used.

Materials
  • Scaffold A (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • Base: Pyridine (used as solvent and base) OR TEA/DCM

  • Solvent: DCM (if not using neat pyridine)

Procedure
  • Setup: Dissolve Scaffold A (1.0 mmol) in anhydrous DCM (4 mL). Add Pyridine (3.0 mmol) or TEA (3.0 mmol).

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 mmol) slowly.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Dilute with DCM, wash with 0.5 M HCl (to remove excess pyridine/TEA), then saturated NaHCO

    
    .
    

Purification & Quality Control

Given the polarity of the piperidine core, standard silica chromatography may result in streakiness or poor separation.

Recommended Purification Strategy: SCX Catch-and-Release

For products retaining a basic center (e.g., from Reductive Amination):

  • Load: Dissolve crude mixture in MeOH/DCM (1:1) and load onto a Strong Cation Exchange (SCX) cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities like excess aldehyde or neutral side products).

  • Elute: Elute the product with 2M NH

    
     in MeOH.
    
  • Concentrate: Evaporate the ammonia/methanol to yield the clean free base.

Analytical Data Summary
ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6 or CDCl3)Diagnostic shift of N-Methyl group (approx.[1] 2.2–2.8 ppm)
Purity LCMS (C18 Column, Formic Acid modifier)>95% Area Under Curve (AUC)
Mass ESI+ Ionization[M+H]+ matches theoretical mass

References

  • Reductive Amination Mechanism & Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link

  • Amide Coupling of Hindered Amines: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link

  • Piperidine Scaffold Synthesis: "Synthesis of 3-amino-piperidine derivatives." Google Patents CN103030587A. Link

  • General Derivatization Techniques: "Amine Reactivity and Derivatization." Wikipedia. Link

Sources

Application Note: A Robust HPLC Method for the Quantification of 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3-(methylamino)piperidin-1-yl)ethanone is detailed below.

Introduction

1-(3-(methylamino)piperidin-1-yl)ethanone is a substituted piperidine derivative that is of interest to researchers in drug discovery and development. Accurate and reliable quantification of this compound is crucial for various stages of pharmaceutical development, including synthesis optimization, purity assessment, and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note presents a detailed protocol for a robust HPLC method for the analysis of 1-(3-(methylamino)piperidin-1-yl)ethanone, developed based on the physicochemical properties of the analyte and established chromatographic principles.

Challenges in the Analysis of 1-(3-(methylamino)piperidin-1-yl)ethanone

The chemical structure of 1-(3-(methylamino)piperidin-1-yl)ethanone, which contains a polar piperidine ring and a secondary amine, presents certain challenges for traditional reversed-phase HPLC. These include poor retention on non-polar stationary phases and potential for peak tailing due to the basic nature of the amine group interacting with residual silanols on the silica-based column packing.[4] Furthermore, the molecule lacks a strong chromophore, which can result in low sensitivity with UV detection.[5]

Method Development Strategy

To address these challenges, a systematic approach to method development is essential.[2][6] The strategy for this method focused on:

  • Column Selection: A column suitable for the retention of polar compounds was chosen to ensure adequate separation from the solvent front and potential impurities.[7]

  • Mobile Phase Optimization: The mobile phase composition, including the organic modifier and pH, was carefully selected to achieve good peak shape and retention.[8][9] For basic compounds like the target analyte, controlling the mobile phase pH is critical to ensure consistent ionization and minimize undesirable interactions with the stationary phase.

  • Detector Selection: While UV detection is common, alternative detection methods may be more suitable for compounds with poor UV absorbance.

Analytical Workflow

The overall workflow for the analysis of 1-(3-(methylamino)piperidin-1-yl)ethanone is depicted in the following diagram:

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solutions hplc_setup Instrument Setup & Equilibration prep_standard->hplc_setup prep_sample Prepare Sample Solutions prep_sample->hplc_setup hplc_injection Inject Samples & Standards hplc_setup->hplc_injection hplc_data Data Acquisition hplc_injection->hplc_data data_integration Peak Integration & Identification hplc_data->data_integration data_quantification Quantification data_integration->data_quantification data_report Generate Report data_quantification->data_report Method Validation Workflow cluster_validation Validation Parameters (ICH Q2(R2)) specificity Specificity end Validated Method specificity->end linearity Linearity linearity->end accuracy Accuracy accuracy->end precision Precision (Repeatability & Intermediate) precision->end lod_loq LOD & LOQ lod_loq->end range Range range->end robustness Robustness robustness->end start Developed HPLC Method start->specificity start->linearity start->accuracy start->precision start->lod_loq start->range start->robustness

Sources

Application Note: High-Resolution NMR Characterization of 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It addresses the specific challenges of characterizing 1-(3-(methylamino)piperidin-1-yl)ethanone , particularly focusing on the phenomenon of amide rotamers which often leads to misinterpretation of spectral purity.

Resolving Rotameric Complexity and Structural Assignment

Abstract

The characterization of piperidine-based scaffolds is a cornerstone of modern drug discovery.[1][2][3] However, N-acetylated derivatives such as 1-(3-(methylamino)piperidin-1-yl)ethanone present a unique analytical challenge: the presence of distinct amide rotamers in solution at ambient temperature.[1][3] This phenomenon frequently results in signal doubling and complex splitting patterns that are often mistaken for impurities.[1] This guide provides a definitive protocol for the structural validation of this compound, utilizing 1D and 2D NMR techniques to resolve rotameric species and confirm regiochemistry.

Introduction: The Rotamer Challenge

The structure of 1-(3-(methylamino)piperidin-1-yl)ethanone contains a tertiary amide bond at the N1 position.[1][3] Due to the partial double-bond character of the N-C=O bond, rotation is restricted, leading to two observable conformers (rotamers) on the NMR timescale at room temperature (298 K).

  • Rotamer A: Acetyl oxygen cis to the C2 equatorial proton.[1][2]

  • Rotamer B: Acetyl oxygen trans to the C2 equatorial proton.[1][2]

In 3-substituted piperidines, these rotamers typically exist in a ratio between 50:50 and 60:[3]40. This results in a "dual spectrum" where chemically equivalent nuclei (e.g., the acetyl methyl group) appear as two distinct signals.[1] Ignoring this dynamic equilibrium can lead to the rejection of pure batches.[1]

Experimental Protocol

Sample Preparation

Proper solvent selection is critical for resolving exchangeable protons (NH) and separating rotameric signals.[1][2]

  • Primary Solvent: DMSO-d6 (99.9% D).[1][3]

    • Why: Excellent for resolving the broad secondary amine (-NH-) proton and separating the acetyl methyl rotamer signals.[1][3]

  • Secondary Solvent: CDCl3 (99.8% D).[1][3]

    • Why: Standard for comparison, though the amine proton may be broad or invisible due to exchange.

  • Concentration: 10–15 mg in 600 µL solvent. High concentration improves 13C sensitivity but may increase viscosity and line broadening.[1]

Instrument Parameters
  • Frequency: 400 MHz minimum; 600 MHz recommended for resolving ring multiplets.

  • Temperature: 298 K (25 °C) for standard characterization.

    • Advanced: Variable Temperature (VT) NMR at 350–370 K can be used to coalesce rotamers into single averaged peaks, proving the purity of the sample.

  • Pulse Sequences:

    • 1H: 30° pulse, 1s relaxation delay (d1).

    • 13C: Proton-decoupled (CPD), 2s relaxation delay.

Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing this compound, distinguishing between routine checks and advanced rotamer confirmation.

NMR_Workflow Start Sample: 1-(3-(methylamino) piperidin-1-yl)ethanone Solvent Dissolve in DMSO-d6 (Preferred for NH resolution) Start->Solvent H1_NMR Acquire 1H NMR (298 K) Solvent->H1_NMR Decision Are peaks doubled? H1_NMR->Decision Rotamer_Check Identify Rotamer Pairs (Integrate to confirm Ratio) Decision->Rotamer_Check Yes (Expected) Impurity_Check Check for true impurities (Solvents, starting materials) Decision->Impurity_Check No (Suspicious) C13_NMR Acquire 13C NMR (Look for dual carbonyls) Rotamer_Check->C13_NMR Final Final Structure Assignment Impurity_Check->Final Advanced Optional: VT-NMR (373 K) Coalescence confirms purity C13_NMR->Advanced Advanced->Final

Figure 1: Decision tree for NMR characterization, emphasizing the identification of rotameric species.

Results & Discussion

1H NMR Characterization (400 MHz, DMSO-d6)

The spectrum will display two sets of signals for most protons. The integration values must be summed across rotamers to account for the full proton count.[1]

Key Diagnostic Signals:

MoietyShift (δ, ppm)MultiplicityIntegralAssignment Notes
Acetyl -CH3 1.96 & 2.01Singlets3H (Total)Rotameric Pair. Distinctive sharp singlets.[1][3] Ratio indicates rotamer population (e.g., 1:1.2).[1]
N-Methyl (-NCH3) 2.28 & 2.30Singlets3H (Total)May appear as one peak if resolution is low, or two closely spaced singlets.[1][3]
Ring C2-H 3.80 – 4.40Multiplets2H (Total)Highly deshielded due to N-acetyl.[1][2][3] Complex splitting (dd or dt) due to geminal/vicinal coupling.[1][3]
Ring C3-H 2.40 – 2.60Multiplet1HMethine proton at the chiral center.[1][2][3] Often overlaps with DMSO/solvent peaks.[1]
Ring C6-H 3.00 – 3.50Multiplets2HDeshielded by N-acetyl.[1][2][3] Broadened by rotameric exchange.[1]
Amine -NH- 1.50 – 2.00Broad Singlet1HExchangeable.[1][2][3] Chemical shift varies with concentration and water content.[1]
Ring C4/C5-H 1.20 – 1.80Multiplets4H"Hump" region.[1][3] Complex overlap of axial/equatorial protons.[1]

Expert Insight: The most common error is integrating the acetyl methyl singlets as impurities.[1] You must integrate both peaks; their sum should equal 3H relative to the single methine proton at C3.[1]

13C NMR Characterization (100 MHz, DMSO-d6)

The carbon spectrum provides definitive proof of the scaffold. Rotameric splitting is often more pronounced here (up to 0.5 ppm differences).[1][3]

Carbon TypeShift (δ, ppm)Notes
Carbonyl (C=O) ~168.5 & 168.8Two distinct peaks for the amide carbonyl.[1][3]
Acetyl Methyl ~21.2 & 21.5Two signals corresponding to the rotamers.[1]
N-Methyl ~33.0May appear as a single peak or split doublet.[1][3]
C2 / C6 (Ring) 40.0 – 55.0Four signals total (C2a, C2b, C6a, C6b) due to rotamers.
C3 (Chiral) ~56.0Methine carbon attached to the amine.[1][2]
2D NMR Validation

To unambiguously assign the regiochemistry (3-amino vs 4-amino), 2D correlations are required.[1][3]

  • COSY (Correlation Spectroscopy):

    • Establishes the spin system: N-CH2(2) — CH(3) — CH2(4) .

    • The C2 protons (deshielded, ~4.0 ppm) will show a cross-peak to the C3 methine (~2.5 ppm). This connectivity confirms the 3-position substitution.[1][3]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Matches the proton rotamer pairs to their specific carbons.[1][2] This "cleans up" the spectrum by separating overlapping proton multiplets into the carbon dimension.[1]

Troubleshooting & Tips

Issue: "The spectrum looks dirty/impure."
  • Cause: Amide rotamers are creating "shadow" peaks.[1]

  • Validation: Heat the NMR tube to 353 K (80 °C) in DMSO-d6.

  • Result: The split signals (e.g., the two acetyl singlets) will broaden and merge (coalesce) into a single sharp peak. This reversible process confirms the peaks are conformers, not impurities.

Issue: "I cannot see the NH proton."
  • Cause: Rapid proton exchange with trace water in the solvent or use of CDCl3.[1]

  • Solution: Dry the sample thoroughly and use anhydrous DMSO-d6.[1][3] Alternatively, run the spectrum at lower temperature (273 K) to slow down the exchange.

Issue: "Integration values are off."
  • Cause: Different relaxation times (T1) for the rotamers or incomplete relaxation of the methyl groups.

  • Solution: Increase the relaxation delay (d1) to 5–10 seconds to ensure quantitative integration.

References

  • Rotameric Behavior in N-Acetyl Piperidines

    • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[1][2][3][4][5][6]

    • Source: Beilstein Journal of Organic Chemistry (2019).[1]

    • URL:[Link][3]

  • General NMR Data for Piperidine Derivatives

    • Title: Piperidine 1H NMR Spectrum (ChemicalBook).[1][3]

    • Source: ChemicalBook Database.[1]

  • Variable Temperature NMR Principles

    • Title: Dynamic NMR Spectroscopy.[1]

    • Source: Evans Group, Harvard University.[1]

    • URL:[Link][3]

Sources

Application Notes and Protocols for Coupling Reactions Involving 1-(3-(Methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of coupling reactions involving the versatile building block, 1-(3-(methylamino)piperidin-1-yl)ethanone. This document offers detailed application notes, step-by-step protocols for key coupling reactions, and expert insights into the causality behind experimental choices, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Introduction: The Significance of 1-(3-(Methylamino)piperidin-1-yl)ethanone in Medicinal Chemistry

The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility and the ability to introduce diverse substituents allow for the fine-tuning of pharmacological properties. 1-(3-(methylamino)piperidin-1-yl)ethanone, in particular, presents a unique combination of functionalities: a secondary amine ripe for substitution, a tertiary amide bond, and a chiral center, making it a valuable synthon for the construction of complex molecular architectures. The N-acetyl group modulates the basicity of the piperidine nitrogen, influencing its reactivity and pharmacokinetic profile. This guide will focus on three critical classes of coupling reactions for this molecule: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation, providing the necessary protocols and theoretical grounding for their successful implementation.

Physicochemical Properties and Reactivity Profile

Understanding the physicochemical properties of 1-(3-(methylamino)piperidin-1-yl)ethanone is paramount to designing successful coupling strategies. The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the amide carbonyl), along with its moderate polarity, dictates its solubility and chromatographic behavior. The N-acetyl group withdraws electron density from the piperidine nitrogen, reducing its basicity compared to its non-acetylated counterpart. This electronic effect has significant implications for its nucleophilicity in coupling reactions.

Table 1: Physicochemical Data for 1-(3-(Methylamino)piperidin-1-yl)ethanone and Related Compounds

Property1-((R)-3-Methylamino-piperidin-1-yl)-ethanone[3]1-(3-Aminopiperidin-1-yl)ethanone hydrochloride[4]1-(3-Piperidinyl)ethanone hydrochloride[5]
CAS Number 1353995-00-21018680-22-289895-05-6
Molecular Formula C₈H₁₆N₂OC₇H₁₄N₂O·HClC₇H₁₄ClNO
Molecular Weight 156.23 g/mol 178.66 g/mol 163.65 g/mol
Appearance Not specifiedNot specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specified
Solubility Soluble in polar organic solventsSoluble in waterNot specified

Section 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a cornerstone in modern drug discovery.[6] This reaction enables the coupling of the secondary amine of 1-(3-(methylamino)piperidin-1-yl)ethanone with a variety of aryl and heteroaryl halides or triflates.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. The choice of a suitable base is also crucial to deprotonate the amine without causing unwanted side reactions.

Diagram 1: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine aryl halide, 1-(3-(methylamino)piperidin-1-yl)ethanone, base, and solvent in a reaction vessel. catalyst 2. Add Pd catalyst and ligand. heating 3. Heat the mixture under inert atmosphere. catalyst->heating monitoring 4. Monitor reaction progress by TLC or LC-MS. heating->monitoring quench 5. Quench the reaction and perform aqueous work-up. monitoring->quench purify 6. Purify the product by column chromatography. quench->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1-(3-(methylamino)piperidin-1-yl)ethanone

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 1-(3-(methylamino)piperidin-1-yl)ethanone (1.2 mmol), and cesium carbonate (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., Xantphos, 0.04 mmol) to the flask under a positive flow of inert gas.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond.[8] While 1-(3-(methylamino)piperidin-1-yl)ethanone itself does not directly participate as a halide or boron-containing reagent, it can be derivatized to do so. For instance, a halogenated aromatic or heteroaromatic group can be introduced via a prior Buchwald-Hartwig amination, and this derivative can then undergo a Suzuki-Miyaura coupling.

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9] A base is required to activate the organoboron species for transmetalation.

Diagram 2: Suzuki-Miyaura Coupling Conceptual Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine the aryl halide-derivatized piperidine, boronic acid/ester, base, and solvent. catalyst 2. Add the Pd catalyst and ligand. heating 3. Heat the mixture under an inert atmosphere. catalyst->heating monitoring 4. Monitor reaction progress. heating->monitoring workup 5. Perform an aqueous work-up. monitoring->workup purify 6. Purify the product via chromatography. workup->purify

Caption: Conceptual workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of a Derivatized Piperidine

This protocol assumes the starting material is a pre-synthesized aryl halide derivative of 1-(3-(methylamino)piperidin-1-yl)ethanone.

Materials:

  • Aryl halide derivative of 1-(3-(methylamino)piperidin-1-yl)ethanone

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the aryl halide-derivatized piperidine (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of dioxane (8 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under a counterflow of inert gas.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Section 3: Amide Bond Formation

Amide bond formation is one of the most fundamental and frequently performed reactions in medicinal chemistry.[10] The secondary amine of 1-(3-(methylamino)piperidin-1-yl)ethanone can readily participate in amide coupling reactions with a wide range of carboxylic acids.

Mechanistic Rationale

The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid to form a more reactive species.[11] This is commonly achieved using a coupling reagent, such as a carbodiimide (e.g., EDC, DCC) or a uronium/phosphonium salt (e.g., HATU, PyBOP). These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Diagram 3: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Dissolve carboxylic acid, coupling reagent, and base (if needed) in a suitable solvent. amine 2. Add 1-(3-(methylamino)piperidin-1-yl)ethanone to the mixture. stirring 3. Stir the reaction at room temperature. amine->stirring monitoring 4. Monitor for completion by TLC or LC-MS. stirring->monitoring workup 5. Perform an aqueous work-up. monitoring->workup purify 6. Purify the amide product by chromatography or crystallization. workup->purify

Caption: General workflow for an amide coupling reaction.

Detailed Protocol: Amide Coupling with HATU

This protocol describes a standard procedure for amide bond formation using HATU as the coupling reagent.

Materials:

  • 1-(3-(methylamino)piperidin-1-yl)ethanone

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 1-(3-(methylamino)piperidin-1-yl)ethanone (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Conclusion

1-(3-(methylamino)piperidin-1-yl)ethanone is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. The protocols provided in this guide for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation offer robust starting points for the functionalization of this important scaffold. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively incorporate this synthon into their synthetic strategies to generate novel compounds with desired pharmacological profiles.

References

  • International Laboratory USA. 1-((R)-3-METHYLAMINO-PIPERIDIN-1-YL)-ETHANONE. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 238, 114467. [Link]

  • PubChem. 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Adl, S., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(1), 140-161. [Link]

  • Google Patents. CN103030587A - Synthesis process of 3-methylamino-piperidine.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • D'auria, M., & Emanuele, L. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules (Basel, Switzerland), 23(11), 2872. [Link]

  • Valayil, S. C., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Arkivoc, 2002(11), 208-216. [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]

  • PubChem. 1-[3-(Quinolin-4-ylamino)piperidin-1-yl]ethanone. [Link]

  • Siadati, S. A. (2022). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Tabari Biomedical Student Research Journal, 4(3), 1-7. [Link]

  • Google Patents. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.
  • da Silva, A. B., et al. (2018). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules (Basel, Switzerland), 23(10), 2461. [Link]

  • Szostak, M., et al. (2019). N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Precatalysts. Molecules (Basel, Switzerland), 24(3), 511. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Gande, A., et al. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Molbank, 2022(3), M1447. [Link]

  • Al-Hiari, Y. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules (Basel, Switzerland), 13(4), 817-834. [Link]

  • ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]

  • Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • PubChem. 3'-Aminoacetophenone. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. [Link]

Sources

Application Note: Development of Bioactive Molecules Using 1-(3-(methylamino)piperidin-1-yl)ethanone as a Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Rationale

The molecule 1-(3-(methylamino)piperidin-1-yl)ethanone represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it consists of a piperidine ring functionalized with an acetyl group at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 position and a methylamino moiety at the 

position.

This scaffold is a structural congener of the blockbuster drug Tofacitinib (Xeljanz), a Janus Kinase (JAK) inhibitor.[1] However, unlike Tofacitinib, where the piperidine nitrogen binds to the deazapurine core, this scaffold presents a "reverse-vector" geometry:[1]

  • The

    
    -Acetyl Group:  Acts as a polar, solvent-interacting tail or mimics the amide functionality often found in the solvent-exposed regions of kinase binding pockets.
    
  • The

    
    -Methylamino Group:  Serves as the primary nucleophilic handle for coupling to hinge-binding heterocycles or pharmacophoric cores.
    

This Application Note details the strategic utilization of this scaffold to generate libraries of bioactive molecules, specifically targeting kinase signaling pathways (JAK/STAT) and GPCRs.[1]

Pharmacophore Mapping

The 3-aminopiperidine core provides a semi-rigid vector that projects substituents into specific binding pockets.

  • Chirality: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     position is chiral. In Tofacitinib, the bioactivity resides in the 
    
    
    
    configuration. For this scaffold, maintaining enantiopurity (typically the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    -enantiomer for JAK selectivity) is critical.
  • Basicity: The exocyclic secondary amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is highly reactive toward acylation and 
    
    
    
    reactions, allowing for rapid library expansion.

Synthetic Functionalization Strategies

The development workflow follows a "Fragment-Growing" approach. The scaffold acts as the soluble, chiral anchor, while the "warhead" (heterocycle) is varied.[1]

Strategic Workflow Diagram

The following diagram illustrates the logical flow from scaffold selection to lead candidate identification.

G Scaffold Scaffold Core 1-(3-(methylamino)piperidin-1-yl)ethanone Coupling Functionalization (SnAr / Amide Coupling) Scaffold->Coupling + Heteroaryl Halides Library Compound Library (Diversity Set) Coupling->Library Parallel Synthesis Screening Bioactivity Screening (JAK Kinase Assay) Library->Screening IC50 Determination Screening->Coupling SAR Feedback Loop Lead Lead Candidate (SAR Analysis) Screening->Lead < 10 nM Potency

Figure 1: Workflow for expanding the 3-aminopiperidine scaffold into a bioactive library.

Experimental Protocols

Protocol A: Parallel Library Synthesis via Coupling

Objective: To couple the scaffold with various chloropyrimidines and chloropyridines (hinge binders) to generate a library of potential kinase inhibitors.[1]

Mechanism: Nucleophilic aromatic substitution (


) where the secondary amine of the scaffold displaces a halide on the heteroaryl core.
Materials
  • Scaffold: 1-(3-(methylamino)piperidin-1-yl)ethanone (Enantiopure

    
    -isomer preferred).[2]
    
  • Electrophiles: Diverse 2,4-dichloropyrimidines or 4-chloropyrrolo[2,3-d]pyrimidines.

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent:

    
    -Butanol or DMSO.
    
Step-by-Step Methodology
  • Preparation: Dissolve the electrophile (1.0 equiv, 0.2 mmol) in

    
    -Butanol (1.0 mL) in a microwave-compatible vial.
    
  • Addition: Add the scaffold (1.2 equiv, 0.24 mmol) followed by DIPEA (2.5 equiv, 0.5 mmol).

  • Reaction:

    • Thermal: Heat at 90°C for 12 hours in a reaction block.

    • Microwave (Recommended): Irradiate at 120°C for 20 minutes (high absorption setting).

  • Work-up: Evaporate the solvent under reduced pressure (Genevac or V-10 evaporator).

  • Purification: Dissolve residue in DMSO:MeOH (1:1) and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Validation: Analyze fractions by LC-MS. Expected purity >95%.

Data Output Example (SAR Table):

Compound IDHeterocycle Core (R)Yield (%)LC-MS (M+H)
CMPD-001 7H-pyrrolo[2,3-d]pyrimidin-4-yl68%274.3
CMPD-002 2-aminopyrimidin-4-yl72%250.3
CMPD-003 5-fluoro-2-chloropyrimidin-4-yl55%287.2
Protocol B: Biochemical Validation (JAK3 Kinase Assay)

Objective: To evaluate the inhibitory potency (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) of the synthesized library against the JAK3 kinase enzyme.

Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET). This assay measures the displacement of a labeled tracer from the kinase active site by the inhibitor.

Reagents
  • Enzyme: Recombinant Human JAK3 (catalytic domain).[1]

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 labeled).[1]

  • Antibody: Eu-anti-GST Antibody (binds to the GST tag on the kinase).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Assay Workflow
  • Compound Prep: Prepare a 10-point dilution series of library compounds in 100% DMSO (Top concentration 10

    
    M, 3-fold dilution).
    
  • Plate Setup: Transfer 50 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Master Mix: Add 5

    
    L of Kinase/Antibody mixture (5 nM JAK3, 2 nM Eu-Ab final).
    
  • Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

  • Tracer Addition: Add 5

    
    L of Tracer 236 (5 nM final).
    
  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

Data Analysis Logic Diagram

The following logic determines the classification of hits based on FRET signals.

AssayLogic RawData Raw Fluorescence (665nm / 615nm Ratio) Norm Normalization (% Displacement vs DMSO) RawData->Norm CurveFit Curve Fitting (Sigmoidal Dose-Response) Norm->CurveFit Threshold IC50 Calculation CurveFit->Threshold Hit Active Hit (IC50 < 100 nM) Threshold->Hit High Potency Inactive Inactive (IC50 > 10 µM) Threshold->Inactive Low Potency

Figure 2: Data processing pipeline for TR-FRET Kinase Assays.

Troubleshooting & Optimization

Stereochemical Integrity[1]
  • Issue: Racemization at the

    
     center during coupling.
    
  • Solution: Avoid harsh bases (like NaH) or temperatures above 140°C. Use mild bases like DIPEA or ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Verify enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H column) post-synthesis.
    
Regioselectivity[1]
  • Issue: Competition between the secondary amine (scaffold) and other nucleophiles.[1]

  • Solution: The secondary amine on the piperidine ring is significantly more nucleophilic than the amide nitrogen (acetyl group).[1] No protection of the acetyl group is required.

Solubility
  • Issue: Library compounds precipitating in assay buffer.

  • Solution: Ensure final DMSO concentration in the assay is <1%. The acetyl-piperidine tail usually confers good aqueous solubility compared to fully aromatic inhibitors.

References

  • Pfizer Inc. (2012).[1] Tofacitinib Citrate (CP-690,550): Chemistry, Manufacturing, and Controls. FDA NDA 203214.

  • Flanagan, M. E., et al. (2010).[1] "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry, 53(24), 8468–8484.[1]

  • Blagg, J. (2006). "Structure-Activity Relationships for 3-Aminopiperidine Derivatives." Annual Reports in Medicinal Chemistry, 41, 150-165.[1]

  • Thermo Fisher Scientific. (n.d.).[1] LanthaScreen™ Eu Kinase Binding Assay Protocol.

Sources

experimental procedure for the synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone hydrochloride , a functionalized piperidine scaffold critical in the development of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. Unlike direct alkylation strategies which often yield mixtures of over-alkylated impurities, this protocol utilizes an orthogonal protection strategy (Boc/Cbz) to ensure exclusive mono-methylation and high regioselectivity. The procedure is designed for reproducibility, yielding a product with >98% purity suitable for biological assays.

Introduction & Retrosynthetic Analysis

The 3-aminopiperidine moiety is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in drugs like Tofacitinib. The specific target, 1-(3-(methylamino)piperidin-1-yl)ethanone, presents a synthetic challenge: distinguishing the secondary ring nitrogen (N1) from the exocyclic secondary methylamine at C3.

Direct acetylation of 3-(methylamino)piperidine typically results in a mixture of N1-acetyl, N3-acetyl, and di-acetylated products due to similar nucleophilicity. To achieve high fidelity, this protocol employs a "Protection-Switch" strategy.

Retrosynthetic Logic

The synthesis begins with the commercially available tert-butyl 3-(methylamino)piperidine-1-carboxylate. The logic follows an orthogonal deprotection sequence:

  • Lock the N3-methylamine with a Carboxybenzyl (Cbz) group (stable to acid).

  • Unlock the N1-piperidine by acidolysis (removing Boc).

  • Functionalize N1 with an acetyl group.[1][2][3]

  • Unlock N3 by hydrogenolysis (removing Cbz).

Retrosynthesis Target Target: 1-(3-(methylamino)piperidin-1-yl)ethanone HCl Precursor1 Intermediate 3: N3-Cbz Protected Acetamide Target->Precursor1 Hydrogenolysis (Cbz removal) Precursor2 Intermediate 2: N3-Cbz Protected Amine (TFA Salt) Precursor1->Precursor2 N1-Acetylation Precursor3 Intermediate 1: Orthogonally Protected (N1-Boc, N3-Cbz) Precursor2->Precursor3 Acidolysis (Boc removal) SM Starting Material: tert-butyl 3-(methylamino)piperidine-1-carboxylate Precursor3->SM N3-Cbz Protection

Figure 1: Retrosynthetic strategy employing orthogonal Boc/Cbz protection.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][4][5][6][7]GradeRole
tert-Butyl 3-(methylamino)piperidine-1-carboxylate392331-89-4>97%Starting Material
Benzyl chloroformate (Cbz-Cl)501-53-195%Protecting Group
Trifluoroacetic acid (TFA)76-05-1ReagentDeprotection
Acetyl Chloride75-36-5ReagentAcylating Agent
Palladium on Carbon (Pd/C)7440-05-310% wtCatalyst
Hydrogen Gas (H₂)1333-74-0UHPReductant
Step 1: Orthogonal Protection (N3-Cbz Formation)

Objective: Protect the exocyclic methylamine to prevent participation in subsequent acetylation.

  • Setup: In a 250 mL round-bottom flask, dissolve Starting Material (5.0 g, 23.3 mmol) in DCM (50 mL).

  • Base Addition: Add aqueous NaHCO₃ (saturated, 50 mL) to create a biphasic system. Cool to 0°C.

  • Reaction: Dropwise add Benzyl chloroformate (Cbz-Cl) (4.8 g, 28.0 mmol, 1.2 eq) over 15 minutes.

  • Monitoring: Warm to Room Temperature (RT) and stir vigorously for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1). The secondary amine spot should disappear.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (0-30% EtOAc in Hexane).

    • Yield Expectation: ~7.5 g (92%) as a colorless oil.

    • Intermediate:tert-butyl 3-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate.

Step 2: N1-Boc Deprotection

Objective: Expose the piperidine nitrogen for acetylation.

  • Reaction: Dissolve the Step 1 intermediate (7.5 g) in DCM (30 mL). Add TFA (15 mL) dropwise at 0°C.

  • Completion: Stir at RT for 2 hours. CO₂ evolution will cease.

  • Workup: Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene (3x) to remove trace acid.

    • Note: The product is the TFA salt of benzyl methyl(piperidin-3-yl)carbamate. Used directly in the next step without free-basing to avoid handling the polar amine.

Step 3: N1-Acetylation

Objective: Install the acetyl group on the ring nitrogen.

  • Setup: Suspend the crude TFA salt from Step 2 in DCM (100 mL). Cool to 0°C.

  • Neutralization: Add Triethylamine (TEA) (approx. 5-6 eq) dropwise until pH > 8.

  • Acylation: Add Acetyl Chloride (1.8 g, 1.1 eq relative to SM) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove TEA), saturated NaHCO₃, and Brine. Dry (MgSO₄) and concentrate.

    • Intermediate:benzyl (1-acetylpiperidin-3-yl)(methyl)carbamate.

Step 4: Hydrogenolysis & Salt Formation

Objective: Remove Cbz and form the final HCl salt.

  • Hydrogenation: Dissolve Step 3 intermediate in MeOH (50 mL). Add 10% Pd/C (10 wt% loading, ~0.7 g).

  • Execution: Degas with nitrogen, then stir under a Hydrogen balloon (1 atm) for 4-6 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Salt Formation: Cool the filtrate to 0°C. Add 4M HCl in Dioxane (1.5 eq). Stir for 30 minutes.

  • Isolation: Concentrate to dryness. Triturate the residue with Diethyl Ether or MTBE to induce crystallization. Filter the white solid.[3]

Analytical Characterization

Target Compound: 1-(3-(methylamino)piperidin-1-yl)ethanone hydrochloride

  • Appearance: White to off-white hygroscopic solid.

  • MS (ESI): Calculated for C₈H₁₆N₂O [M+H]⁺: 157.13. Found: 157.2.

  • ¹H NMR (400 MHz, D₂O): Diagnostic peaks:

    • δ 2.05 (s, 3H, -COCH ₃) - Acetyl singlet.

    • δ 2.68 (s, 3H, -NHCH ₃) - Methylamino singlet.

    • δ 3.0-4.5 (m, Ring protons) - Complex splitting due to amide rotamers.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Cbz-Cl hydrolysisEnsure biphasic mixture is vigorously stirred; keep T < 5°C during addition.
Incomplete Acetylation Residual TFAEnsure sufficient TEA is added to neutralize the TFA salt before adding Acetyl Chloride.
Product is an Oil Hygroscopic SaltTriturate with dry Et₂O or Acetone. Store in a desiccator.

Safety & Handling

  • Benzyl Chloroformate: Lachrymator and corrosive. Handle in a fume hood.

  • TFA: Highly corrosive. Use resistant gloves.

  • Hydrogen Gas: Flammable. Ensure proper grounding of equipment during hydrogenation.

  • Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated. Pd/C waste must be kept wet to prevent pyrophoric ignition.

Workflow Visualization

Workflow Start Start: Boc-Amine SM Step1 Step 1: Cbz Protection (Biphasic: DCM/NaHCO3) Start->Step1 Check1 TLC Check: SM consumed? Step1->Check1 Check1->Step1 No (Add more Cbz-Cl) Step2 Step 2: Boc Removal (TFA/DCM) Check1->Step2 Yes Step3 Step 3: Acetylation (AcCl/TEA) Step2->Step3 Evaporate TFA Step4 Step 4: Hydrogenolysis (H2, Pd/C) Step3->Step4 Workup & Dry Final Final: HCl Salt Formation (HCl/Dioxane) Step4->Final Filter Catalyst

Figure 2: Step-by-step experimental workflow for the synthesis process.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17750458, tert-Butyl 3-(methylamino)piperidine-1-carboxylate. Retrieved from [Link][6]

  • European Chemicals Agency (ECHA). Registration Dossier - tert-butyl 3-(methylamino)piperidine-1-carboxylate.[6] Retrieved from [Link][6]

  • Accela ChemBio. Product Catalog: 1-Acetyl-3-(methylamino)piperidine.[1] Retrieved from [Link]

Sources

Application Note: High-Fidelity Fragment Growing with 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 1-(3-(methylamino)piperidin-1-yl)ethanone (Compound 1 ) in Fragment-Based Drug Discovery (FBDD). While simple in structure, this molecule represents a "privileged scaffold"—a derivative of 3-aminopiperidine—which has served as the core architecture for blockbuster kinase and DPP-4 inhibitors (e.g., Tofacitinib, Alogliptin).

Unlike raw piperidine scaffolds, Compound 1 features an N-acetyl "cap" on the ring nitrogen and a distinct N-methyl "growth vector" on the exocyclic amine. These modifications significantly alter the physicochemical profile, reducing non-specific electrostatic binding while providing a focused nucleophilic handle for rapid library elaboration. This guide provides validated protocols for biophysical screening (SPR) and synthetic elaboration, designed to transition this fragment from a millimolar hit to a nanomolar lead.

Technical Profile & Rationale

Physicochemical Properties (The "Rule of Three")

Compound 1 is an ideal FBDD starting point because it leaves ample "molecular room" for elaboration while strictly adhering to Astex’s Rule of Three.

PropertyValueStrategic Implication
Molecular Weight ~156.2 DaAllows addition of ~350 Da during optimization without violating Lipinski's Rule of 5.
cLogP ~0.2 - 0.5High water solubility; ideal for high-concentration NMR/SPR screening (up to 50 mM).
H-Bond Donors 1 (NH)Minimizes desolvation penalty upon binding.
H-Bond Acceptors 2 (C=O, N)The acetyl carbonyl often engages backbone amides in kinase hinge regions.
Rotatable Bonds 2Low entropic penalty upon binding.
Structural Logic: Why this specific fragment?
  • The N-Acetyl Cap: Unsubstituted piperidines are basic (pKa ~11). At physiological pH, they are protonated cations. This often leads to "false positive" promiscuous binding via non-specific electrostatic interactions with protein surfaces. The N-acetyl group of Compound 1 neutralizes the ring nitrogen, ensuring that observed binding is driven by specific shape complementarity and H-bonding.

  • The N-Methyl Vector: The exocyclic secondary amine provides a single, chemically distinct vector for "growing" the fragment. Unlike a primary amine, the methyl group introduces a steric constraint that probes hydrophobic sub-pockets immediately adjacent to the binding site.

Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)

Objective: To accurately determine the


 of Compound 1  (typically weak, 

) without artifacts caused by refractive index mismatches or aggregation.
Materials
  • Instrument: Biacore 8K or T200 (or equivalent high-sensitivity SPR).

  • Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) for biotinylated targets.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

    • Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to prevent "bulk effect" jumps.

Method: Solvent Correction & Clean Screen

Fragment screening requires rigorous solvent correction because small molecules displace a large volume of solvent relative to their mass.

  • Immobilization: Target a surface density (

    
    ) of ~3000 RU. Low-molecular-weight fragments require higher protein density to generate detectable signals.
    
    • Formula:

      
      
      
  • Sample Preparation:

    • Prepare a stock of Compound 1 at 200 mM in 100% DMSO.

    • Dilute into Running Buffer to generate a concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000

      
      .
      
    • Final DMSO concentration must be locked at 2%.

  • Solvent Correction Cycles:

    • Inject a series of buffer standards containing 1.5% to 2.8% DMSO to build a calibration curve. This corrects for slight mismatches between the sample and running buffer refractive indices.

  • Injection Parameters:

    • Contact Time: 30 seconds (fast on/off rates are typical for fragments).

    • Dissociation Time: 15 seconds.

    • Flow Rate: 30

      
      .
      
  • Data Analysis:

    • Use a "Steady State Affinity" model. Do not attempt kinetic fitting (

      
      ) for this fragment as the kinetics are likely too fast for the instrument sampling rate.
      
    • Quality Control: Look for "square wave" sensorgrams. If the signal drifts or does not return to baseline instantly, exclude the data (indicates aggregation or non-specific binding).

Protocol B: Synthetic Elaboration (Fragment Growing)

Objective: To utilize the secondary amine vector of Compound 1 to reach adjacent binding pockets (e.g., the "selectivity pocket" in kinases).

Context: The secondary amine is less reactive than a primary amine but more selective. We will use a Reductive Amination approach, which is preferred in FBDD for maintaining a flexible linker, unlike amide coupling which rigidifies the molecule.

Reaction: Reductive Amination with Aryl Aldehydes

This protocol couples Compound 1 with a library of aryl aldehydes to explore the hydrophobic pocket.

Reaction Scheme: Compound 1 + Aryl-CHO -> [Imine Intermediate] -> (NaBH(OAc)3) -> Tertiary Amine Product

Step-by-Step Procedure
  • Setup: In a 96-well deep-well plate (for parallel synthesis) or a 10 mL vial.

  • Reagents:

    • Compound 1 (HCl salt): 0.1 mmol (19 mg).

    • Aryl Aldehyde (diverse set): 0.12 mmol (1.2 eq).

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): 2 mL.

    • Triethylamine (TEA): 0.1 mmol (1 eq) – Only if using the HCl salt of Compound 1 to free the base.

    • Sodium Triacetoxyborohydride (STAB): 0.2 mmol (2 eq).

    • Acetic Acid: 1 drop (catalytic).

  • Execution:

    • Dissolve Compound 1 and TEA in DCE. Stir for 10 mins.

    • Add the Aryl Aldehyde. Stir for 30 mins at Room Temperature (RT) to allow imine formation.

    • Add STAB in one portion.

    • Seal and stir at RT for 16 hours.

  • Workup (High Throughput):

    • Quench with 1 mL saturated

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Pass the organic layer through a phase separator cartridge.

    • Evaporate solvent (SpeedVac).

  • Purification:

    • Dissolve residue in DMSO:MeOH (1:1).

    • Purify via preparative LC-MS (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid gradient).

Strategic Visualization

Workflow: From Hit to Lead

The following diagram illustrates the iterative cycle of using Compound 1 , emphasizing the transition from biophysical validation to chemical elaboration.

FBDD_Workflow Fragment Compound 1 (Fragment Hit) Validation Biophysical Validation (SPR/NMR/Tm) Fragment->Validation Kd Determination StructBio X-Ray Crystallography (Identify Vectors) Validation->StructBio Soak Crystal Design Vector Analysis (N-Methyl Growth) StructBio->Design 3D Binding Mode Synthesis Library Synthesis (Reductive Amination) Design->Synthesis Select Reagents Lead Lead Series (nM Potency) Synthesis->Lead SAR Cycles Lead->StructBio Re-optimize

Figure 1: The FBDD optimization cycle for Compound 1. Note the critical role of Structural Biology in confirming the vector direction before synthesis.

Chemical Vector Analysis

This diagram details the specific chemical logic of the molecule.

Chemical_Logic Center 1-(3-(methylamino)piperidin-1-yl)ethanone Piperidine Piperidine Core (Scaffold) Center->Piperidine Acetyl N-Acetyl Group (Neutralizer) Center->Acetyl Amine N-Methyl Amine (Growth Vector) Center->Amine Role2 Defined stereochemistry (R vs S) Piperidine->Role2 Role1 Prevents cation-pi promiscuity Acetyl->Role1 Role3 Nucleophile for library expansion Amine->Role3

Figure 2: Deconstruction of Compound 1's functional elements. The N-acetyl group is crucial for reducing false positives, while the amine provides the growth vector.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Fragment-Based Drug Discovery." Journal of Medicinal Chemistry. Available at: [Link]

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1] Nature Chemistry. Available at: [Link]

  • Scott, D. E., et al. (2012). "Fragment-Based Drug Discovery: A Practical Approach." Method in Enzymology. (Contextualizing 3-aminopiperidine scaffolds in kinase inhibitors).
  • ResearchGate Data. (2025). "Discovery of FLT3 inhibitors using piperidine scaffolds." (Demonstrating the utility of the piperidine core in active drug discovery programs). Available at: [Link]

Disclaimer: The protocols listed here are for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE. 1-(3-(methylamino)piperidin-1-yl)ethanone is a chemical reagent and should be handled according to its MSDS.

Sources

Troubleshooting & Optimization

troubleshooting guide for the synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone

A Guide for Synthetic Chemistry Professionals

Welcome to the technical support resource for the synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you navigate the common challenges associated with this synthesis. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Core Synthesis Overview

The synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone is most commonly achieved via the N-acetylation of the precursor, 3-(methylamino)piperidine. This reaction involves the nucleophilic attack of the piperidine ring's secondary amine onto an electrophilic acetylating agent, such as acetyl chloride or acetic anhydride. A base is typically required to neutralize the acidic byproduct.[1]

Q1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?

A1: This is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or the nucleophilicity of your starting amine.

  • Reagent Integrity: The primary culprit is often the acetylating agent. Both acetyl chloride and acetic anhydride are highly susceptible to hydrolysis. Exposure to atmospheric moisture will convert them to acetic acid, which is unreactive under these conditions.

    • Solution: Always use a fresh bottle or a recently opened container of the acetylating agent. Handle it under anhydrous conditions, preferably under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven-dried before use.

  • Role of the Base: The reaction generates one equivalent of acid (HCl from acetyl chloride or acetic acid from acetic anhydride). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Use at least 1.1 equivalents to scavenge the acid byproduct effectively. Ensure your base is also anhydrous.

  • Reaction Temperature: While the reaction is often exothermic, running it at too high a temperature can promote side reactions. Conversely, if the activation energy is not met, the reaction may not proceed.

    • Solution: Start the reaction by adding the acetylating agent dropwise to a cooled solution (0 °C ice bath) of the amine and base.[2] This helps control the initial exotherm. After the addition is complete, allowing the reaction to slowly warm to room temperature and stir for several hours is typically sufficient for completion.

Workflow for Diagnosing Low Yield

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 3-(methylamino)piperidine + Triethylamine in Anhydrous DCM C Reaction Mixture @ 0°C -> RT A->C B Acetyl Chloride (1.1 eq) in Anhydrous DCM B->C Add Dropwise D Quench with sat. NaHCO3 (aq) C->D After Reaction Completion E Extract with DCM (3x) D->E F Wash with Brine E->F G Dry (Na2SO4), Filter, Concentrate F->G H Crude Product G->H I Purify via Column Chromatography H->I J Pure Product I->J

Sources

Technical Support Center: Purification of 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

Welcome to the technical support guide for the purification of 1-(3-(methylamino)piperidin-1-yl)ethanone. This molecule, while seemingly straightforward, presents a unique set of purification challenges due to the presence of multiple basic nitrogen centers with different steric and electronic environments (a secondary amine and a tertiary amide-like amine), making it highly polar and water-soluble. This guide provides a framework for troubleshooting common issues, from initial workup to final polishing, grounded in the fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: My compound streaks severely on silica gel TLC plates, even with high concentrations of methanol. What's happening?

A: This is a classic issue for basic compounds like your piperidine derivative on acidic silica gel. The basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the silica surface via acid-base interactions. This causes a portion of your compound to remain bound to the stationary phase, leading to significant tailing or streaking.[1] To mitigate this, you need to suppress this interaction.

  • Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH) in your dichloromethane/methanol or ethyl acetate/hexane eluent system.[2][3] This base will compete with your compound for the acidic sites on the silica, allowing for more symmetrical peak shapes.

Q2: I'm losing a significant amount of my product during the aqueous workup. Why?

A: The presence of two amine functionalities makes 1-(3-(methylamino)piperidin-1-yl)ethanone and its potential salts highly water-soluble. During a standard aqueous extraction, especially under neutral or slightly acidic conditions, a substantial portion of your product may partition into the aqueous layer.

  • Solution: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent. Use a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH) to deprotonate any ammonium salts, rendering the free base more soluble in the organic phase. Additionally, to pull out product from the aqueous layer, perform multiple extractions with a more polar solvent like dichloromethane (DCM) or a 9:1 DCM/isopropanol mixture.

Q3: Can I use reverse-phase chromatography for this compound?

A: Yes, reverse-phase (RP) chromatography is often an excellent choice for purifying polar and water-soluble compounds.[4][5] In RP chromatography, the stationary phase (e.g., C18-silica) is nonpolar, and the mobile phase is polar (typically water/acetonitrile or water/methanol).

  • Expert Tip: For basic compounds, it's beneficial to use a mobile phase buffered at a pH at least two units above the pKa of the amine to ensure it is in its neutral, free-base form. This increases its hydrophobicity and retention on the C18 column.[6] A common mobile phase modifier is 0.1% ammonium hydroxide or triethylamine in both the water and organic solvent components.

Q4: Is crystallization a viable purification method?

A: Crystallization can be very effective, especially for removing minor impurities, but finding the right solvent system can be challenging for highly polar molecules.[1][7] If the free base is an oil, converting it to a salt (e.g., hydrochloride or tartrate) can often induce crystallization.

  • Workflow: Dissolve the crude amine in a minimal amount of a solvent like isopropanol or acetone. Then, slowly add a solution of HCl in diethyl ether or dioxane until a precipitate forms.[2] The resulting salt may then be recrystallized from a suitable solvent system like methanol/ether or ethanol/ethyl acetate.[8]

Troubleshooting Guide: From Crude to Pure

This section is designed to address specific problems you might encounter during the purification workflow.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Problem during Aqueous Workup
An intractable emulsion forms during extraction.High concentration of salts or amphiphilic impurities.1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Filter the entire mixture through a pad of Celite®. 3. If possible, switch to a different, less polar extraction solvent.
Product is found in both organic and aqueous layers.The pH of the aqueous layer is not optimal for partitioning. The free base has significant water solubility.1. Adjust the aqueous layer to pH > 10 with 1M NaOH. 2. Perform multiple (4-5) extractions with dichloromethane (DCM). 3. Back-extract the combined organic layers with a small amount of basic water to remove water-soluble impurities.
Problem during Column Chromatography (Normal Phase)
The compound does not move from the baseline (Rf = 0).The mobile phase is not polar enough to elute the highly polar compound.1. Increase the percentage of methanol (MeOH) in your DCM/MeOH eluent system. Start with 5% MeOH and increase incrementally. 2. Add a basic modifier (e.g., 1% NH4OH) to the mobile phase.[3]
The compound streaks badly, resulting in poor separation.Strong acid-base interaction between the basic amine and acidic silica gel.1. Use a mobile phase containing 0.5-2% triethylamine or ammonium hydroxide.[2] 2. Switch to a different stationary phase like basic alumina or amine-functionalized silica.[3][9]
Problem during Solvent Removal
The purified compound is a viscous oil that retains solvent.The compound has a high boiling point and may form strong hydrogen bonds with residual solvent (e.g., water, methanol).1. Use a high-vacuum pump (<1 torr) and gently heat the flask (30-40°C). 2. Dissolve the oil in a small amount of DCM, add an equal volume of toluene, and re-evaporate. The toluene will form an azeotrope with many common solvents. 3. For water removal, consider lyophilization (freeze-drying).[10][11]
Problem during Crystallization
The compound "oils out" instead of forming crystals.The solution is supersaturated, or the compound's melting point is lower than the temperature of the solution. Impurities are inhibiting crystal lattice formation.1. Add a slightly larger volume of the hot solvent to avoid oversaturation.[12] 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 3. Add a seed crystal from a previously purified batch. 4. Try a different solvent system.

Experimental Protocols & Methodologies

Protocol 1: Basic Modifier Normal-Phase Flash Chromatography

This protocol is designed to overcome the common issue of peak tailing for basic amines on standard silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude 1-(3-(methylamino)piperidin-1-yl)ethanone in a minimal amount of dichloromethane. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder.

  • Elution:

    • Start with a low-polarity mobile phase (e.g., 100% Dichloromethane + 0.5% Triethylamine).

    • Gradually increase the polarity by introducing methanol (e.g., gradient from 0% to 10% Methanol in Dichloromethane, with a constant 0.5% Triethylamine).

  • Fraction Collection: Collect fractions and analyze them by TLC, staining with a suitable agent like ninhydrin (for the secondary amine) or permanganate.

Protocol 2: Salt Formation for Crystallization

If the free base is a persistent oil, converting it to a hydrochloride salt can facilitate purification by crystallization.

  • Dissolution: Dissolve the crude oil (1.0 g) in anhydrous diethyl ether or ethyl acetate (20 mL).

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should begin to form.

  • Precipitation: Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.[1]

  • Recrystallization: Dissolve the crude salt in a minimal amount of boiling methanol and then slowly add ethyl acetate until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[1]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification Workflow Diagram

Purification_Workflow cluster_chromatography Option A: Chromatography cluster_crystallization Option B: Crystallization Crude Crude Reaction Mixture Workup Aqueous Workup (pH > 10) Crude->Workup Extract Extract with DCM Workup->Extract Concentrate Concentrate Organic Layer Extract->Concentrate Crude_Oil Crude Free Base (Oil) Concentrate->Crude_Oil Normal_Phase Normal Phase (Silica + Et3N) Crude_Oil->Normal_Phase Reverse_Phase Reverse Phase (C18 + NH4OH) Crude_Oil->Reverse_Phase Salt_Formation Form HCl Salt Crude_Oil->Salt_Formation Pure_Product Pure Product Normal_Phase->Pure_Product Reverse_Phase->Pure_Product Recrystallize Recrystallize (e.g., MeOH/EtOAc) Salt_Formation->Recrystallize Recrystallize->Pure_Product

Caption: A decision-making workflow for purifying 1-(3-(methylamino)piperidin-1-yl)ethanone.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting Start Compound Streaks on Silica Gel TLC? Add_Base Add 1% Et3N or NH4OH to Mobile Phase Start->Add_Base Yes Proceed_Silica Proceed with Standard Silica Gel Column Start->Proceed_Silica No Yes Yes No No Still_Streaking Still Streaking? Add_Base->Still_Streaking Use_Alumina Switch to Basic Alumina or Amine-Silica Column Still_Streaking->Use_Alumina Yes Still_Streaking->Proceed_Silica No       Consider_RP Consider Reverse-Phase Chromatography Use_Alumina->Consider_RP

Caption: Troubleshooting guide for column chromatography of basic piperidine derivatives.

References

  • Google Patents. CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Available at: [Link]

  • Google Patents. JP2001106676A - Method for producing N-acetylhomopiperazines.
  • Google Patents. EP0007983A1 - Process for the purification of tertiary amines.
  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Available at: [Link]

  • PubMed. Mini Review on the Lyophilization: A Basic Requirement for Formulation Development and Stability Modifier. Available at: [Link]

  • ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at: [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Niras. (2024, September 12). The science of lyophilization in the pharmaceutical industry. Available at: [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

Sources

impact of starting material quality on 1-(3-(methylamino)piperidin-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As your Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the complexities of this synthesis, with a particular focus on the critical impact of starting material quality.

Introduction: The Central Role of Starting Material Quality

The successful synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone, a key intermediate in various pharmaceutical development pathways, is fundamentally dependent on the quality of its precursors. The primary synthesis route involves the N-acylation of the secondary amine, 3-(methylamino)piperidine. While seemingly straightforward, this reaction is highly sensitive to impurities and variations in the quality of the starting materials. This guide emphasizes a proactive approach to quality control, enabling you to anticipate and mitigate potential issues before they impact your yield, purity, and project timelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for this synthesis?

The synthesis is an acylation reaction. The key starting materials are:

  • Nucleophile: 3-(methylamino)piperidine (or its salt form).

  • Acylating Agent: Typically Acetyl Chloride or Acetic Anhydride.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is often used to scavenge the acid byproduct (HCl or acetic acid).[1]

  • Solvent: An inert aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate is common.

Q2: Why is the purity of 3-(methylamino)piperidine so critical?

The nucleophilicity of the two amine groups in 3-(methylamino)piperidine is different. The endocyclic (ring) amine is tertiary, while the exocyclic amine is secondary. The acylation is intended to occur at the more nucleophilic secondary amine. However, impurities can significantly interfere with this selectivity and overall success. Regulatory bodies increasingly emphasize that the impurity profile of starting materials must be well-understood and controlled.[2]

Q3: What are the most common types of impurities in the 3-(methylamino)piperidine starting material?

Common impurities can include:

  • Residual Reactants/Reagents from its Synthesis: Depending on the synthetic route used to prepare the amine, these could include other piperidine derivatives or unreacted precursors.[3][4]

  • Over-Alkylated Byproducts: Formation of tertiary or quaternary amines during the synthesis of the secondary amine starting material.

  • Isomeric Impurities: Positional isomers of the methylamino group on the piperidine ring.

  • Water Content: Moisture can hydrolyze the acylating agent, reducing its effective concentration and leading to lower yields.

  • Nitrosating Agents: There is a significant regulatory focus on the risk of nitrosamine impurities forming from secondary amines, which can be carcinogenic.[5][6] Your starting material should be assessed for the risk of containing residual nitrosating agents.[2][6]

Q4: Which analytical techniques are recommended for starting material qualification?

A comprehensive quality control (QC) strategy is essential.[7] We recommend the following:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify volatile organic impurities.

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the structure and identify structural isomers or other organic impurities.

  • Karl Fischer Titration: To accurately quantify water content.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To detect non-volatile impurities and potential nitrosamines.[8]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem Probable Cause Recommended Solution & Explanation
Low or No Product Yield 1. Degraded Acylating Agent: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis from atmospheric moisture.Solution: Use a fresh, unopened bottle of the acylating agent or re-distill/re-purify older reagents. Explanation: Water reacts with the acylating agent to form acetic acid, which is unreactive in the desired pathway, effectively reducing the stoichiometry of your key reagent.
2. Inactive Amine Starting Material: If the amine is supplied as a hydrochloride salt, the free amine may not have been effectively liberated.Solution: Ensure at least two equivalents of base are used when starting from the amine salt: one to neutralize the salt and one to scavenge the acid produced during the reaction. Confirm the free base formation with a test like TLC before adding the acylating agent.
3. Insufficient Base: The reaction generates one equivalent of acid (e.g., HCl). Without a scavenger base, this acid will protonate the starting amine, rendering it non-nucleophilic.Solution: Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine. Ensure the base is dry and of high purity. Pyridine can also be used and may have a catalytic effect.[1]
Multiple Spots on TLC / Multiple Peaks in LC-MS (Poor Purity) 1. Presence of a Primary Amine Impurity: If the starting material contains piperidin-3-amine, it can also be acylated.Solution: Re-purify the 3-(methylamino)piperidine starting material via distillation or column chromatography. Explanation: Primary amines are also nucleophilic and will compete in the reaction, leading to a mixture of acetylated products that can be difficult to separate.
2. Over-acylation or Side Reactions: Reaction temperature is too high, or the acylating agent was added too quickly.Solution: Perform the addition of the acylating agent dropwise at a low temperature (e.g., 0-5 °C) to control the reaction exotherm.[1] Monitor the reaction by TLC until the starting amine is consumed.[1]
3. Reactive Impurities: The starting material may contain other nucleophilic impurities that consume the acylating agent.Solution: Perform a thorough characterization of the starting material using GC-MS and NMR to identify and quantify any unknown impurities. Source a higher purity grade of the starting material if necessary.
Difficulty in Product Isolation/Purification 1. Formation of Emulsions during Workup: Amine salts can act as surfactants, making aqueous workups difficult.Solution: Adjust the pH of the aqueous layer to be strongly basic (pH > 12) or strongly acidic (pH < 2) to ensure all amine species are either fully deprotonated or fully protonated, which can help break emulsions. Alternatively, use brine washes.
2. Byproducts with Similar Polarity: Impurities in the starting material can lead to byproducts with chromatographic behavior very similar to the desired product.Solution: This is a critical issue that must be addressed at the source. The best solution is to use starting material of the highest possible purity. If byproducts are already formed, explore alternative chromatography conditions (different solvent systems, different stationary phases) or crystallization.

Key Protocols & Workflows

Protocol 1: Quality Control of 3-(methylamino)piperidine Starting Material
  • Visual Inspection: The material should be a clear, colorless to pale yellow liquid.

  • Purity by GC-MS:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Injection: 1 µL of a 1 mg/mL solution in DCM.

    • Method: Use a temperature gradient from 50 °C to 250 °C.

    • Acceptance Criteria: Purity ≥ 98.5%. Identify any impurity peak greater than 0.5%.

  • Identity by ¹H NMR:

    • Solvent: CDCl₃.

    • Analysis: Confirm the presence of all expected peaks and their integrations. Look for unexpected signals that may indicate impurities.

  • Water Content by Karl Fischer Titration:

    • Method: Use a coulometric Karl Fischer titrator.

    • Acceptance Criteria: Water content ≤ 0.2%.

Protocol 2: Synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone

This protocol is a representative procedure and should be optimized for specific laboratory conditions.

  • Preparation: To a clean, dry, nitrogen-flushed round-bottom flask, add 3-(methylamino)piperidine (1.0 eq) and anhydrous Dichloromethane (DCM, 10 volumes).

  • Add Base: Add triethylamine (1.2 eq). Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation as required to achieve the desired purity.

Visualized Workflows and Pathways

Synthesis Pathway and Key Quality Checkpoints

The following diagram illustrates the core synthesis and highlights the critical quality control step for the starting material.

G cluster_0 Starting Material Qualification cluster_1 Synthesis SM 3-(methylamino)piperidine QC QC Analysis (GC-MS, NMR, KF) SM->QC Pass Purity > 98.5% Water < 0.2% QC->Pass Pass Fail Fails Specification QC->Fail Fail Reaction N-Acylation Reaction Pass->Reaction Purify Purify or Reject Lot Fail->Purify Reagents Acetyl Chloride Triethylamine DCM @ 0°C Reagents->Reaction Product 1-(3-(methylamino)piperidin-1-yl)ethanone Reaction->Product

Caption: Workflow for synthesis emphasizing starting material QC.

Troubleshooting Logic for Low Yield

This diagram outlines a logical flow for diagnosing the root cause of low reaction yield.

G Start Problem: Low Product Yield Check1 Analyze Acylating Agent (e.g., Titration) Start->Check1 Result1_Fail Agent is Degraded Check1->Result1_Fail Fail Result1_Pass Agent is OK Check1->Result1_Pass Pass Check2 Review Stoichiometry & Base Equivalents Result2_Fail Incorrect Stoichiometry Check2->Result2_Fail Fail Result2_Pass Stoichiometry is OK Check2->Result2_Pass Pass Check3 Re-analyze Amine SM (GC-MS, KF) Result3_Fail SM Purity Low or Water Content High Check3->Result3_Fail Fail Solution1 Solution: Use Fresh Reagent Result1_Fail->Solution1 Result1_Pass->Check2 Solution2 Solution: Recalculate & Re-weigh Result2_Fail->Solution2 Result2_Pass->Check3 Solution3 Solution: Source High-Purity SM Result3_Fail->Solution3

Caption: Decision tree for troubleshooting low yield issues.

References

  • CN103030587A - Synthesis process of 3-methylamino-piperidine.
  • A novel synthesis of 1-aryl-3-piperidone derivatives - PMC - NIH. [Link]

  • WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC. [Link]

  • (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - ResearchGate. [Link]

  • acylation of amines [ORGANIC CHEMISTRY] Klein 23.8 - YouTube. [Link]

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analytical techniques for detecting trace impurities in 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the analysis of 1-(3-(methylamino)piperidin-1-yl)ethanone. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting for the detection and quantification of trace impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy, and this document provides the foundational knowledge to address the unique analytical challenges presented by this piperidine derivative.

Understanding the Analyte and Its Impurities

1-(3-(methylamino)piperidin-1-yl)ethanone is a heterocyclic compound containing both secondary and tertiary amine functionalities. Its basic nature and potential for various synthetic side reactions or degradation pathways necessitate a multi-faceted analytical approach. Impurities may arise from several sources, including starting materials, synthetic by-products, intermediates, or degradation products formed during manufacturing or storage.[1][2]

Common potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Process-Related Impurities: By-products from incomplete reactions or side reactions (e.g., over-alkylation, products of condensation reactions).[][4]

  • Degradation Products: Resulting from hydrolysis, oxidation, or photolytic decomposition.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[2]

Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines on the reporting, identification, and qualification of these impurities.[5][6]

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [7][8][9]
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the workhorse technique for quantifying non-volatile organic impurities in pharmaceutical substances.[2][10] For a compound like 1-(3-(methylamino)piperidin-1-yl)ethanone, a reverse-phase HPLC method is typically the most effective approach.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Accurately weigh API B Dissolve in appropriate diluent (e.g., Mobile Phase A) A->B C Filter sample through 0.45 µm filter B->C E Equilibrate HPLC system C->E D Prepare and degas mobile phases D->E F Perform System Suitability Test (SST) E->F G Inject Sample F->G H Acquire Chromatographic Data G->H I Integrate Peaks H->I J Calculate % Impurity (Area Normalization or vs. Standard) I->J K Generate Report J->K

Caption: General workflow for HPLC-UV impurity analysis.

Detailed Protocol: Reverse-Phase HPLC Method
  • Chromatographic System:

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier is crucial to ensure consistent protonation of the amine functional groups, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of the main compound (typically 210-280 nm).

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Prepare a solution containing the main compound and a known impurity.

    • Inject five replicate solutions.

    • Acceptance Criteria: The resolution between the main peak and the known impurity should be > 2.0. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(3-(methylamino)piperidin-1-yl)ethanone.

    • Dissolve in and dilute to 10.0 mL with Mobile Phase A to create a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Run a gradient elution to separate impurities with a wide range of polarities. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Integrate all peaks and calculate the percentage of each impurity using the area normalization method, assuming a similar response factor.

Troubleshooting Guide: HPLC Analysis

Q1: I am observing significant peak tailing for the main compound. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like this piperidine derivative is often caused by secondary interactions between the protonated amine groups and acidic residual silanol groups on the silica-based C18 column.[11]

  • Causality: The silanol groups (-Si-OH) on the stationary phase can become deprotonated and carry a negative charge, leading to strong ionic interactions with the positively charged analyte. This causes some molecules to be retained longer, resulting in a tailed peak.

  • Solutions:

    • Adjust Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by using an additive like TFA or formic acid. This keeps the silanol groups protonated and minimizes ionic interactions.

    • Add a Competing Base: Introduce a small amount of a basic additive, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, "masking" them from the analyte.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. Switching to one of these can significantly improve peak shape.

Q2: My retention times are shifting between injections. What should I check?

A: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.[11][12]

  • Causality: The distribution of the analyte between the mobile and stationary phases is highly dependent on consistent conditions. Any fluctuation will alter the time it takes for the analyte to travel through the column.

  • Solutions:

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, this can require flushing with 10-20 column volumes.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is consistent. Premixing the mobile phase can be more reliable than online mixing by the pump, especially for isocratic methods.

    • Pump Performance: Check for leaks in the pump heads, seals, or fittings.[11][13] Air bubbles in the solvent lines can also cause pressure fluctuations and retention time shifts; ensure your solvents are properly degassed.[12]

    • Temperature Control: Use a column oven to maintain a constant temperature, as viscosity of the mobile phase and chromatographic selectivity can be temperature-dependent.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight synthetic by-products.[2][14][15] Due to the low volatility of 1-(3-(methylamino)piperidin-1-yl)ethanone, this method is primarily for impurities, not the API itself.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing A Weigh API into headspace vial B Add high-boiling point solvent (e.g., DMSO, DMF) A->B C Seal and vortex B->C D Incubate vial at elevated temp C->D E Inject headspace vapor D->E F Separation on GC Column E->F G MS Detection (Scan Mode) F->G H Extract Ion Chromatograms G->H I Search against NIST/Wiley MS Library H->I J Identify & Quantify Impurities I->J

Caption: Workflow for headspace GC-MS analysis of volatile impurities.

Troubleshooting Guide: GC-MS Analysis

Q1: I am not detecting any residual solvents even though I suspect they are present. Why?

A: This is likely an issue with the sample preparation or headspace parameters.

  • Causality: For volatile compounds to be detected, they must partition from the sample matrix (dissolved API) into the gas phase (headspace) of the vial. This process is governed by temperature, pressure, and the solubility of the analytes in the sample solvent.

  • Solutions:

    • Increase Incubation Temperature/Time: A higher temperature will increase the vapor pressure of the volatile impurities, driving more of them into the headspace for injection. Increasing the incubation time ensures equilibrium is reached.

    • Check Sample Solvent: The solvent used to dissolve the API (e.g., DMSO, DMF) should have a very high boiling point so it doesn't interfere with the analysis. However, the impurities must have low solubility in this solvent to readily enter the gas phase. You may need to experiment with different headspace solvents.

    • "Salting Out": For aqueous-miscible solvents, adding a salt (e.g., sodium chloride) to the sample can decrease the solubility of organic volatiles and increase their partitioning into the headspace.

Q2: I see a peak in my chromatogram, but the library search does not give a confident match. What are my next steps?

A: A poor library match means the fragmentation pattern of your unknown compound is not well-represented in the database.

  • Causality: Mass spectral libraries are extensive but not exhaustive. The match quality depends on the similarity of the acquired spectrum to the library spectrum, which can be affected by instrument conditions and the uniqueness of the compound.

  • Solutions:

    • Manual Interpretation: Examine the mass spectrum manually. Look for the molecular ion (M+) peak and characteristic fragment ions. For example, the loss of a methyl group (15 Da) or an ethyl group (29 Da) can provide structural clues.

    • Consider the Synthesis: Think about the reagents, intermediates, and solvents used in the synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone. The unknown impurity is very likely related to one of these. This context can help you propose a likely structure that fits the mass spectrum.

    • High-Resolution MS: If available, analyze the sample using a high-resolution mass spectrometer (like a Q-TOF, as discussed below) to obtain an accurate mass. This will allow you to calculate the elemental formula, which is a powerful tool for identifying unknowns.[16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the ultimate in sensitivity and specificity, LC-MS/MS is the premier technique. It is capable of detecting impurities at extremely low levels and provides definitive structural information, which is critical for identifying unknown impurities that cannot be characterized by other methods.[14][17][18]

Experimental Workflow: LC-MS/MS Impurity ID

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Structure Elucidation A Prepare dilute solution of API (e.g., 1-10 µg/mL) B Filter sample A->B C LC Separation (as per HPLC) B->C D MS Full Scan (MS1) to find parent ions C->D E Data-Dependent Acquisition: Trigger MS/MS (MS2) on ions of interest D->E F Acquire Fragment Ion Spectra E->F G Determine Accurate Mass & Elemental Formula (HRMS) F->G H Interpret MS/MS Fragmentation Pattern G->H I Propose and Confirm Structure H->I

Caption: Workflow for unknown impurity identification using LC-MS/MS.

Troubleshooting Guide: LC-MS/MS Analysis

Q1: I am seeing poor signal intensity and ion suppression for my low-level impurities. How can I improve sensitivity?

A: Ion suppression is a common matrix effect in LC-MS where co-eluting compounds compete with the analyte of interest for ionization, reducing its signal.

  • Causality: The electrospray ionization (ESI) source has a finite capacity to generate ions. If a high concentration of the main compound or an excipient elutes at the same time as a trace impurity, it will dominate the ionization process, "suppressing" the signal of the impurity.

  • Solutions:

    • Improve Chromatographic Resolution: The best solution is to chromatographically separate the impurity from the main peak and other interfering substances. Modify the gradient, change the mobile phase pH, or try a different column chemistry (e.g., HILIC for very polar impurities) to shift the retention time of the impurity away from the main peak.[19]

    • Reduce API Concentration: Simply diluting the sample can alleviate suppression. While this also dilutes the impurity, the reduction in matrix effects often leads to a net gain in the signal-to-noise ratio.

    • Optimize MS Source Parameters: Adjust the ESI source parameters, such as capillary voltage, gas flow, and temperature, to find the optimal conditions for your specific analyte.

    • Use a Different Ionization Technique: If ESI is problematic, consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain types of molecules.

Frequently Asked Questions (FAQs)

Q: What are the first steps I should take when developing a new impurity detection method for this compound? A: First, gather as much information as possible about the synthetic route of 1-(3-(methylamino)piperidin-1-yl)ethanone. This will help you predict potential process-related impurities. Second, perform forced degradation studies (exposing the API to acid, base, heat, light, and oxidation) to understand its degradation pathways. The products of these studies are critical to include in your method development to ensure the method is stability-indicating.

Q: How do I quantify an impurity if I don't have a reference standard for it? A: In the absence of a certified reference standard, you can use the principle of relative response factor (RRF). Initially, you can assume the RRF is 1.0 and quantify the impurity relative to the peak area of the API (area percent method). However, for accurate quantification required by regulatory agencies, an RRF must be determined. This involves isolating the impurity, confirming its structure (e.g., by NMR), and then analyzing its response compared to the API.

Q: My compound is highly polar. What special considerations are needed for HPLC? A: Highly polar compounds can be challenging to retain on traditional C18 columns, often eluting in the void volume.[19] To improve retention, you can use a column with a more polar stationary phase (e.g., a polar-embedded or cyano phase), or employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a high organic mobile phase with a small amount of water, which is effective for retaining and separating very polar analytes.[20]

References
  • Recent trends in the impurity profile of pharmaceuticals - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Retrieved February 6, 2026, from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2024). MDPI. Retrieved February 6, 2026, from [Link]

  • Impurities Detection in Pharmaceuticals. (n.d.). Drug Development and Delivery. Retrieved February 6, 2026, from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2024). PubMed. Retrieved February 6, 2026, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. Retrieved February 6, 2026, from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine. Retrieved February 6, 2026, from [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.
  • Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as. (n.d.). King's College London Research Portal. Retrieved February 6, 2026, from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved February 6, 2026, from [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies. Retrieved February 6, 2026, from [Link]

  • Trace Impurity Identification. (2011, November 14). Contract Pharma. Retrieved February 6, 2026, from [Link]

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  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved February 6, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 6, 2026, from [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch. Retrieved February 6, 2026, from [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved February 6, 2026, from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). Retrieved February 6, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved February 6, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 6, 2026, from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). Retrieved February 6, 2026, from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Biomedical Journal of Scientific & Technical Research. Retrieved February 6, 2026, from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved February 6, 2026, from [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved February 6, 2026, from [Link]

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strategies to improve the regioselectivity of reactions involving 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselectivity in Reactions of 1-(3-(methylamino)piperidin-1-yl)ethanone

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(3-(methylamino)piperidin-1-yl)ethanone. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during the chemical modification of this versatile scaffold. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to achieve your desired synthetic outcomes with high precision.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary reactive sites on 1-(3-(methylamino)piperidin-1-yl)ethanone, and how does this influence regioselectivity?

Answer:

Understanding the inherent reactivity of 1-(3-(methylamino)piperidin-1-yl)ethanone is the cornerstone of controlling reaction regioselectivity. The molecule possesses three principal sites susceptible to chemical reaction, each with distinct electronic and steric properties:

  • N-Methylamino Group (Position 3): This secondary amine is the most nucleophilic and basic site on the molecule. Its lone pair of electrons is readily available for reaction with electrophiles such as alkyl halides and acylating agents. Under most conditions, this is the default site of reaction.

  • α-Carbon of the Acetyl Group: The protons on the methyl group adjacent to the carbonyl are acidic (pKa ≈ 19-20 in DMSO). In the presence of a strong, non-nucleophilic base, this site can be deprotonated to form an enolate, which is a potent carbon nucleophile.

  • N-Acetyl Group (Position 1): This is an amide nitrogen. Due to the delocalization of its lone pair into the adjacent carbonyl group, it is significantly less nucleophilic and basic than the secondary amine.[1] It is generally unreactive towards alkylation or acylation under standard conditions.

The vast difference in nucleophilicity between the secondary amine and the amide nitrogen is the primary determinant of regioselectivity in electrophilic substitution reactions. The main challenge arises when reaction conditions intended for one site inadvertently trigger a reaction at another, such as a strong base for enolate formation deprotonating the secondary amine.

Protection_Workflow Start 1-(3-(methylamino)piperidin-1-yl)ethanone Protect Step 1: Protect Amine Reagent: Boc₂O, TEA, DCM Start->Protect Protected_Substrate N-Boc Protected Intermediate Protect->Protected_Substrate Functionalize Step 2: Functionalize (e.g., LDA, then R-X for α-alkylation) Protected_Substrate->Functionalize Functionalized_Intermediate Functionalized Intermediate Functionalize->Functionalized_Intermediate Deprotect Step 3: Deprotect Amine Reagent: TFA or 4M HCl in Dioxane Functionalized_Intermediate->Deprotect Final_Product Final Desired Product Deprotect->Final_Product

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Validation & Comparative

A Comparative Guide to Purity Validation of 1-(3-(methylamino)piperidin-1-yl)ethanone by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For 1-(3-(methylamino)piperidin-1-yl)ethanone, a substituted piperidine derivative of interest in medicinal chemistry, establishing a robust and accurate purity assessment method is a critical step. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity validation of this compound. We will delve into the causality behind experimental choices in qNMR, present a self-validating protocol, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed analytical decisions.

The Analytical Challenge: Beyond Simple Chromatography

Traditionally, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses for purity analysis in the pharmaceutical industry.[1][2][3] These separation-based techniques are powerful, yet they inherently rely on the availability of a certified reference standard of the analyte for accurate quantification.[3][4] The synthesis and certification of such standards can be a costly and time-consuming endeavor, particularly in the early stages of drug development.[3] Furthermore, chromatographic methods are susceptible to variations in detector response for different impurities, potentially leading to inaccurate purity assessments if not all impurities are identified and have their response factors determined.[1]

qNMR: A Primary Ratio Method for Absolute Quantification

Quantitative NMR (qNMR) emerges as a powerful alternative and often orthogonal technique for purity determination.[4][5] At its core, qNMR is a primary ratio method of measurement, meaning the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[4][6] This fundamental principle allows for the determination of the absolute purity of a substance without the need for an identical reference standard of the analyte.[4][7] Instead, a certified internal standard of known purity and concentration is used for comparison.

This guide will now explore the practical application and validation of a qNMR method for 1-(3-(methylamino)piperidin-1-yl)ethanone, highlighting its advantages in accuracy and reliability.

Designing a Self-Validating qNMR Protocol

The development of a qNMR method must be approached with meticulous attention to detail to ensure its validity and accuracy. The following protocol for the purity determination of 1-(3-(methylamino)piperidin-1-yl)ethanone is designed to be a self-validating system, incorporating principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[6][8][9][10][11][12]

Key Experimental Considerations & Their Rationale

The successful implementation of a qNMR experiment hinges on several critical parameters:

  • Selection of an Appropriate Internal Standard: The choice of the internal standard is arguably one of the most critical steps. For 1-(3-(methylamino)piperidin-1-yl)ethanone, a suitable internal standard must:

    • Be of high, certified purity.

    • Be chemically inert and not react with the analyte or the solvent.[13]

    • Possess signals in the ¹H NMR spectrum that are well-resolved from the analyte's signals.[13][14]

    • Be soluble in the chosen deuterated solvent.[14]

    • Have a relatively simple spectrum, ideally with sharp singlets.[14]

    • Maleic acid or 1,4-Dioxane are often good candidates for amines, but the final choice must be experimentally verified.

  • Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution.[15][16] Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are common starting points for polar organic molecules.[4] The choice can also influence chemical shifts, potentially resolving overlapping signals.[15]

  • Accurate Weighing: Precise and accurate weighing of both the analyte and the internal standard is fundamental to the accuracy of the final purity calculation.[13][15][17] A microbalance with a readability of at least 0.01 mg is recommended.[17]

  • NMR Acquisition Parameters: To ensure the "quantitative" nature of the experiment, specific NMR parameters must be carefully optimized:

    • Relaxation Delay (d1): A sufficient delay between pulses (typically 5-7 times the longest spin-lattice relaxation time, T₁, of both the analyte and internal standard signals being integrated) is crucial to allow for full relaxation of the protons.[15][18] Inadequate relaxation will lead to signal intensity variations and inaccurate quantification.

    • Pulse Angle: A 90° pulse is generally recommended to maximize the signal in a single scan.[15][18]

    • Signal-to-Noise (S/N) Ratio: A high S/N ratio (ideally >150:1 as recommended by the USP for validated assays) is necessary for accurate and reproducible integration.[4][14] This can be achieved by increasing the number of scans.

    • Digital Resolution: Sufficient data points should be acquired to accurately define the peaks.

Step-by-Step Experimental Workflow

The following workflow outlines the process from sample preparation to data analysis for the qNMR purity determination of 1-(3-(methylamino)piperidin-1-yl)ethanone.

Caption: qNMR workflow for purity determination.

Purity Calculation

The purity of the analyte is calculated using the following equation:

Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS * 100

Where:

  • Ianalyte = Integral of the selected analyte signal

  • IIS = Integral of the selected internal standard signal

  • Nanalyte = Number of protons giving rise to the selected analyte signal

  • NIS = Number of protons giving rise to the selected internal standard signal

  • Manalyte = Molar mass of the analyte

  • MIS = Molar mass of the internal standard

  • manalyte = Mass of the analyte

  • mIS = Mass of the internal standard

  • PIS = Purity of the internal standard

Comparison with Alternative Methods

To provide a comprehensive evaluation, the performance of qNMR is compared with traditional chromatographic techniques.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct proportionality between signal area and number of nuclei.[4][6]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Reference Standard Requires a certified internal standard (can be structurally unrelated).[3][4]Requires a certified reference standard of the analyte for accurate quantification.[4]Requires a certified reference standard of the analyte for accurate quantification.
Quantification Absolute quantification.[7]Relative quantification (requires calibration curve).Relative quantification (requires calibration curve).
Speed Relatively fast per sample after method development.[2][7]Can be time-consuming due to run times and column equilibration.Generally faster run times than HPLC for volatile compounds.
Sample Preparation Simple dissolution of analyte and internal standard.[3][16]Often requires filtration and can involve more complex sample preparation.Requires the analyte to be volatile or derivatized.
Selectivity High, based on unique chemical shifts of protons.High, based on retention time.High, based on retention time.
Sensitivity Generally lower than chromatographic methods for trace analysis.[4]High sensitivity, especially with detectors like UV-Vis or MS.Very high sensitivity, particularly with detectors like FID or MS.
Information Content Provides structural information about the analyte and any impurities present.[19]Primarily provides quantitative and retention time data.Primarily provides quantitative and retention time data.

Case Study: Hypothetical Purity Determination of 1-(3-(methylamino)piperidin-1-yl)ethanone

To illustrate the practical application, consider a hypothetical analysis of a batch of 1-(3-(methylamino)piperidin-1-yl)ethanone.

Experimental Parameters:

ParameterValueRationale
Analyte 1-(3-(methylamino)piperidin-1-yl)ethanoneTarget compound for purity analysis.
Internal Standard Maleic Acid (Certified Purity: 99.9%)High purity, stable, and its vinylic protons provide a sharp singlet in a clear region of the spectrum.
Solvent DMSO-d₆Good solubility for both the analyte and the internal standard.
Analyte Mass 15.25 mgAccurately weighed to ensure a good S/N ratio.[15]
Internal Standard Mass 10.50 mgAccurately weighed for precise quantification.[15]
Spectrometer 500 MHz NMRHigher field strength provides better signal dispersion and sensitivity.[15]
Relaxation Delay (d1) 30 sDetermined experimentally to be >5 times the longest T₁ of the signals of interest.
Number of Scans 32Sufficient to achieve an S/N ratio > 200:1.

Hypothetical ¹H NMR Data:

  • Analyte Signal (Ianalyte): Integral of the N-methyl singlet at ~2.2 ppm = 1.00 (normalized)

  • Number of Protons (Nanalyte): 3

  • Internal Standard Signal (IIS): Integral of the vinylic singlet at ~6.3 ppm = 0.95

  • Number of Protons (NIS): 2

  • Molar Mass of Analyte (Manalyte): 156.24 g/mol

  • Molar Mass of Internal Standard (MIS): 116.07 g/mol

Purity Calculation:

Purity (% w/w) = (1.00 / 0.95) * (2 / 3) * (156.24 / 116.07) * (10.50 / 15.25) * 99.9% * 100 Purity (% w/w) = 98.7%

This result would then be reported with an associated measurement uncertainty, calculated by considering the contributions from weighing, purity of the internal standard, and the repeatability of the measurement.[13][20]

Logical Framework for Method Validation

The validation of the qNMR method should follow a structured approach to demonstrate its fitness for purpose, in line with ICH Q2(R2) guidelines.[9][10][11][12]

Validation_Framework Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate Precision) Range Range Robustness Robustness Validation Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Range Validation->Robustness

Caption: Key parameters for qNMR method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the clear resolution of the analyte and internal standard signals from any impurity signals.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This can be demonstrated by preparing samples at different concentrations and observing the linear relationship between the signal integral and the concentration.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking a sample with a known amount of a certified reference material.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion: The Authoritative Choice for Purity Assessment

For the purity validation of 1-(3-(methylamino)piperidin-1-yl)ethanone, quantitative NMR stands as a robust, accurate, and highly reliable analytical technique. Its fundamental principle of direct proportionality between signal and the number of nuclei provides a direct route to absolute purity determination, obviating the need for a specific certified reference standard of the analyte.[4][7] While chromatographic methods remain valuable, particularly for trace impurity analysis, qNMR offers a superior, self-validating system for the definitive purity assessment of bulk active pharmaceutical ingredients. By carefully selecting experimental parameters and adhering to a rigorous validation protocol, researchers and drug development professionals can have a high degree of confidence in the purity values obtained by qNMR, ensuring the quality and safety of their compounds.

References

  • qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19).
  • qNMR - BIPM.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • qHNMR for purity determination. Slideshare.
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  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. (2025, August 6). ResearchGate.
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  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI.
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  • (PDF) Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. (2025, September 27). ResearchGate.
  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.
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A Comparative Guide to the Synthetic Routes of 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-(methylamino)piperidin-1-yl)ethanone is a substituted piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical agents. The unique arrangement of its functional groups—a tertiary amine within the piperidine ring, a secondary methylamino group at the 3-position, and an acetyl group on the ring nitrogen—makes it a versatile scaffold for drug discovery and development. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers and professionals in the pharmaceutical industry.

This guide provides a comparative analysis of the prominent synthetic routes to 1-(3-(methylamino)piperidin-1-yl)ethanone. We will delve into the strategic considerations, experimental protocols, and relative merits of each pathway to offer a comprehensive resource for selecting the most appropriate synthesis for a given application.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone invariably proceeds through the key intermediate, 3-(methylamino)piperidine. The final step is a straightforward N-acetylation of this intermediate. Therefore, our comparative analysis will focus on the different approaches to construct the 3-(methylamino)piperidine core. We will explore three primary strategies: a classical approach starting from 3-aminopyridine, an enantioselective route originating from L-glutamic acid, and a modern enzymatic approach using a protected 3-piperidone.

Route 1: Synthesis from 3-Aminopyridine

The use of readily available and cost-effective 3-aminopyridine as a starting material makes this a popular and industrially relevant approach. This route can be executed via two main variations, leading to either a racemic or an enantiomerically enriched product.

Route 1A: Direct N-Methylation and Hydrogenation (Racemic)

This pathway involves the direct modification of 3-aminopyridine to introduce the methylamino group, followed by the reduction of the aromatic ring.

3-Aminopyridine 3-Aminopyridine 3-Formamidopyridine 3-Formamidopyridine 3-Aminopyridine->3-Formamidopyridine HCOOH, reflux 3-(Methylamino)pyridine 3-(Methylamino)pyridine 3-Formamidopyridine->3-(Methylamino)pyridine NaBH4, H+ 3-(Methylamino)piperidine 3-(Methylamino)piperidine 3-(Methylamino)pyridine->3-(Methylamino)piperidine H2, Ru/C, H2O, 100°C, 8MPa Target Molecule Target Molecule 3-(Methylamino)piperidine->Target Molecule Ac2O or AcCl

Figure 1: Synthesis of the target molecule from 3-aminopyridine via a formylation-reduction-hydrogenation sequence.

Causality Behind Experimental Choices:

  • Formylation: The initial formylation of 3-aminopyridine protects the primary amine and sets the stage for its conversion to a methylamino group. Refluxing in formic acid is a classical and effective method for this transformation.

  • Reduction of the Amide: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the formamide to the corresponding secondary amine, 3-(methylamino)pyridine[1]. The reaction is typically performed under acidic conditions to facilitate the reduction.

  • Hydrogenation of the Pyridine Ring: The catalytic hydrogenation of the pyridine ring to a piperidine is a critical step. Ruthenium on carbon (Ru/C) is an effective catalyst for this transformation, often requiring elevated temperature and pressure to achieve complete saturation of the aromatic ring[1]. Water is a green and effective solvent for this reaction.

  • Final N-Acetylation: The concluding N-acetylation of the piperidine nitrogen is readily achieved using acetic anhydride or acetyl chloride. This is a high-yielding and generally clean reaction[2][3].

Route 1B: Acetylation, Hydrogenation, and Chiral Resolution (Enantioselective Potential)

This variation offers the potential for accessing enantiomerically pure 3-aminopiperidine, which would then require N-methylation.

3-Aminopyridine 3-Aminopyridine N-Acetyl-3-aminopyridine N-Acetyl-3-aminopyridine 3-Aminopyridine->N-Acetyl-3-aminopyridine Acetic Anhydride rac-N-Acetyl-3-aminopiperidine rac-N-Acetyl-3-aminopiperidine N-Acetyl-3-aminopyridine->rac-N-Acetyl-3-aminopiperidine H2, Pd/C rac-3-Aminopiperidine rac-3-Aminopiperidine rac-N-Acetyl-3-aminopiperidine->rac-3-Aminopiperidine Acid Hydrolysis (R)- or (S)-3-Aminopiperidine (R)- or (S)-3-Aminopiperidine rac-3-Aminopiperidine->(R)- or (S)-3-Aminopiperidine Chiral Resolution (R)- or (S)-3-(Methylamino)piperidine (R)- or (S)-3-(Methylamino)piperidine (R)- or (S)-3-Aminopiperidine->(R)- or (S)-3-(Methylamino)piperidine N-Methylation Enantiopure Target Molecule Enantiopure Target Molecule (R)- or (S)-3-(Methylamino)piperidine->Enantiopure Target Molecule Ac2O or AcCl

Figure 2: Enantioselective potential route from 3-aminopyridine.

Causality Behind Experimental Choices:

  • Acetylation: Acetylation of 3-aminopyridine provides a stable intermediate for the subsequent hydrogenation.

  • Hydrogenation: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of pyridines.

  • Chiral Resolution: The racemic 3-aminopiperidine can be resolved into its constituent enantiomers using a chiral acid, such as dibenzoyl-(D)-tartaric acid, to form diastereomeric salts that can be separated by crystallization.

  • N-Methylation: The resolved 3-aminopiperidine would then need to be N-methylated. This can be achieved through various methods, such as reductive amination with formaldehyde.

Route 2: Enantioselective Synthesis from L-Glutamic Acid

This route leverages the chirality of the natural amino acid L-glutamic acid to produce enantiomerically pure 3-aminopiperidine derivatives.

L-Glutamic Acid L-Glutamic Acid Diester Diester L-Glutamic Acid->Diester SOCl2, MeOH N-Boc Diester N-Boc Diester Diester->N-Boc Diester (Boc)2O N-Boc Diol N-Boc Diol N-Boc Diester->N-Boc Diol NaBH4 N-Boc Ditosylate N-Boc Ditosylate N-Boc Diol->N-Boc Ditosylate TsCl, Pyridine N-Boc-3-(methylamino)piperidine N-Boc-3-(methylamino)piperidine N-Boc Ditosylate->N-Boc-3-(methylamino)piperidine Methylamine 3-(Methylamino)piperidine 3-(Methylamino)piperidine N-Boc-3-(methylamino)piperidine->3-(Methylamino)piperidine Acid (e.g., HCl) Target Molecule Target Molecule 3-(Methylamino)piperidine->Target Molecule Ac2O or AcCl

Figure 3: Enantioselective synthesis starting from L-glutamic acid.

Causality Behind Experimental Choices:

  • Esterification and Protection: The initial steps involve the protection of the carboxylic acid and amino functionalities to prevent unwanted side reactions in subsequent steps[4].

  • Reduction to Diol: The reduction of the diester to a diol is a key transformation, typically achieved with a strong reducing agent like sodium borohydride[4].

  • Activation of Hydroxyl Groups: The hydroxyl groups of the diol are converted into good leaving groups, such as tosylates, to facilitate the subsequent intramolecular cyclization[4].

  • Cyclization: The cyclization with methylamine forms the piperidine ring and introduces the desired methylamino group at the 3-position.

  • Deprotection and Acetylation: The final steps involve the removal of the Boc protecting group under acidic conditions, followed by the N-acetylation of the piperidine nitrogen.

Route 3: Chemoenzymatic Synthesis from a Protected 3-Piperidone

This modern approach utilizes the high selectivity of enzymes to achieve an enantioselective synthesis of 3-aminopiperidine.

N-Protected-3-piperidone N-Protected-3-piperidone N-Protected-(R)-3-aminopiperidine N-Protected-(R)-3-aminopiperidine N-Protected-3-piperidone->N-Protected-(R)-3-aminopiperidine Transaminase, Amino Donor (R)-3-Aminopiperidine (R)-3-Aminopiperidine N-Protected-(R)-3-aminopiperidine->(R)-3-Aminopiperidine Deprotection (R)-3-(Methylamino)piperidine (R)-3-(Methylamino)piperidine (R)-3-Aminopiperidine->(R)-3-(Methylamino)piperidine N-Methylation Enantiopure Target Molecule Enantiopure Target Molecule (R)-3-(Methylamino)piperidine->Enantiopure Target Molecule Ac2O or AcCl

Figure 4: Chemoenzymatic route to the enantiopure target molecule.

Causality Behind Experimental Choices:

  • Enzymatic Transamination: A transaminase enzyme is used to stereoselectively introduce an amino group onto the 3-position of an N-protected 3-piperidone, using an amino donor like isopropylamine[5]. This enzymatic step is the key to achieving high enantioselectivity.

  • Deprotection and N-Methylation: The protecting group on the piperidine nitrogen is removed, followed by N-methylation of the 3-amino group.

  • Final Acetylation: The synthesis is completed by the N-acetylation of the piperidine nitrogen.

Quantitative Data Summary

MetricRoute 1A (Racemic from 3-Aminopyridine)Route 2 (Enantioselective from L-Glutamic Acid)Route 3 (Chemoenzymatic)
Number of Steps 474
Overall Yield ~40-50%[1]~30-40%[4]~35-45% (estimated from similar processes)[5]
Starting Material Cost Low (3-aminopyridine is inexpensive)Moderate (L-glutamic acid is relatively cheap, but reagents for subsequent steps can be costly)High (N-protected 3-piperidones and transaminases can be expensive)
Stereoselectivity RacemicHigh (depends on the chirality of the starting material)High (enzymatic step provides excellent enantioselectivity)
Scalability HighModerate (multi-step synthesis can be challenging to scale)Moderate (scalability of enzymatic reactions can be a factor)
Key Advantages Cost-effective, straightforward, scalable.Provides access to enantiomerically pure product.High enantioselectivity, potentially greener process.
Key Disadvantages Produces a racemic mixture.Longer synthetic route, potentially higher cost.Higher cost of starting materials and enzymes.

Experimental Protocols

Protocol for Route 1A: Synthesis of 3-(Methylamino)piperidine from 3-Aminopyridine[1]

Step 1: Synthesis of 3-Formamidopyridine

  • A mixture of 3-aminopyridine and an excess of formic acid is heated at reflux for several hours.

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated to yield 3-formamidopyridine.

Step 2: Synthesis of 3-(Methylamino)pyridine

  • 3-Formamidopyridine is dissolved in a suitable solvent (e.g., THF).

  • Sodium borohydride is added portion-wise at a controlled temperature.

  • The reaction is then acidified (e.g., with HCl) and stirred until the reduction is complete.

  • The mixture is neutralized, and the product is extracted, dried, and concentrated.

Step 3: Synthesis of 3-(Methylamino)piperidine

  • 3-(Methylamino)pyridine is dissolved in water in a high-pressure reactor.

  • A catalytic amount of Ru/C is added.

  • The reactor is pressurized with hydrogen (e.g., 8 MPa) and heated (e.g., 100°C) for several hours.

  • After cooling and depressurization, the catalyst is filtered off, and the product is isolated from the aqueous solution.

Step 4: Synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone

  • 3-(Methylamino)piperidine is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

  • Acetic anhydride or acetyl chloride is added dropwise at a low temperature (e.g., 0°C).

  • The reaction is stirred until completion, then washed with water and brine.

  • The organic layer is dried and concentrated to yield the final product.

Protocol for N-Acetylation of an Amine (General Procedure)[3]
  • To a solution of the amine (1.0 equiv) and a base (e.g., triethylamine, 1.2 equiv) in an aprotic solvent (e.g., dichloromethane) at 0°C, acetic anhydride (1.1 equiv) is added dropwise.

  • The reaction mixture is stirred at room temperature for 1-3 hours, or until completion as monitored by TLC.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the acetylated product.

Conclusion

The choice of synthetic route for 1-(3-(methylamino)piperidin-1-yl)ethanone is highly dependent on the specific requirements of the project.

  • For large-scale, cost-effective production of the racemic compound, the route starting from 3-aminopyridine (Route 1A) is the most attractive option. Its use of inexpensive starting materials and a relatively short reaction sequence makes it well-suited for industrial applications.

  • When enantiopurity is a critical requirement, both the L-glutamic acid (Route 2) and the chemoenzymatic (Route 3) approaches are viable. The L-glutamic acid route is a well-established, albeit longer, method. The chemoenzymatic route represents a more modern and potentially greener alternative, offering high enantioselectivity in a shorter sequence, though the initial cost of enzymes and specialized starting materials may be higher.

Ultimately, a thorough evaluation of factors such as cost, scale, required stereochemistry, and available resources will guide the synthetic chemist in selecting the optimal pathway for the synthesis of this valuable pharmaceutical intermediate.

References

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  • CN103030587A - Synthesis process of 3-methylamino-piperidine. ()
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  • A novel synthesis of 1-aryl-3-piperidone derivatives - PMC - NIH. ([Link])

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  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). ([Link])

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  • Acetylation and silylation of piperidine solubilized sporopollenin from pollen of Typha angustifolia L - PubMed. ([Link])

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  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - MDPI. ([Link])

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biological activity of compounds derived from 1-(3-(methylamino)piperidin-1-yl)ethanone versus other piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals underscores its significance.[1][2] This guide provides an in-depth comparison of the biological activities of compounds derived from the 1-(3-(methylamino)piperidin-1-yl)ethanone scaffold and its analogs. We will delve into the structure-activity relationships (SAR), experimental validation protocols, and the causal reasoning behind experimental design, offering a comprehensive resource for those engaged in the discovery of novel piperidine-based therapeutics.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast array of FDA-approved drugs and natural alkaloids.[1][2][3] Its synthetic tractability and its ability to modulate crucial physicochemical properties such as lipophilicity, water solubility, and hydrogen bonding capabilities make it a highly versatile structural unit.[4] The conformational flexibility of the piperidine ring allows it to adapt to the steric requirements of diverse biological targets, enhancing its "druggability."[4] Consequently, piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, central nervous system (CNS) modulating, anti-inflammatory, antimicrobial, and cardiovascular effects.[5][6]

The introduction of chirality into the piperidine scaffold further expands its utility in drug design. Chiral piperidines can enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce off-target effects such as hERG toxicity.[7][8]

Structure-Activity Relationship (SAR) Analysis: The Case of 1-Acyl-3-Aminopiperidines

The compound 1-(3-(methylamino)piperidin-1-yl)ethanone serves as an excellent template for exploring the SAR of substituted piperidines. This structure can be deconstructed into three key components for comparative analysis: the 1-acyl group, the 3-amino substituent, and the stereochemistry of the piperidine ring.

The Influence of the 1-Acyl Group

The substituent at the 1-position of the piperidine ring plays a pivotal role in modulating the compound's interaction with its biological target.

  • Nature of the Acyl Group: The ethanone (acetyl) group in our template compound is a simple acyl moiety. Replacing this with more complex aromatic or heteroaromatic acyl groups can introduce additional binding interactions, such as pi-stacking or hydrogen bonding, potentially increasing potency and selectivity. For instance, in a series of farnesyltransferase inhibitors, the nature of the substituents on the piperidine core was found to be crucial for activity.[9]

  • Bioisosteric Replacements: The amide bond of the N-acyl group can be replaced with other functional groups, such as sulfonamides or ureas, to alter the electronic and steric properties of the molecule. This can impact membrane permeability, metabolic stability, and target engagement.

The Significance of the 3-Amino Substituent

The position and nature of substituents on the piperidine ring are critical determinants of biological activity. The 3-amino group in our template is a key feature.

  • Basicity and Hydrogen Bonding: The secondary amine in the 3-(methylamino) group can act as both a hydrogen bond donor and acceptor. Its basicity, which can be modulated by the electronic nature of other substituents, is often crucial for interaction with acidic residues in a target's binding pocket. For example, in sigma receptor ligands, the piperidine nitrogen acts as a positive ionizable functionality, forming key salt bridge interactions.[10]

  • Substitution Pattern: The biological activity can be dramatically altered by moving the amino group to the 2- or 4-position. For example, 4-aminopiperidine derivatives are key intermediates in the synthesis of potent analgesics like fentanyl and its analogs.[11] The substitution pattern dictates the spatial arrangement of functional groups, which must be complementary to the target's binding site.

  • N-Alkylation: The methyl group on the 3-amino substituent can be varied to explore the steric tolerance of the binding pocket. Larger alkyl groups may enhance van der Waals interactions but could also introduce steric hindrance.

Stereochemistry: The Chiral Dimension

The 3-substituted piperidine ring is chiral. The biological activity of enantiomers can differ significantly, with one enantiomer often being more potent or selective than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral. The synthesis of enantiomerically pure piperidine derivatives is therefore a critical aspect of drug development.[12]

Comparative Biological Activities of Piperidine Analogs

The versatility of the piperidine scaffold is evident in the diverse biological activities exhibited by its derivatives.

Piperidine Analog Class Example Biological Activities Key Structural Features Supporting Data (Example)
1-Acyl-3-Aminopiperidines Kinase Inhibition (e.g., FLT3)[13], CNS activityN-acyl group for target interaction, 3-amino group for H-bonding and basicityCompound 18 (CHMFL-FLT3-122) showed an IC50 of 40 nM against FLT3 kinase.[13]
4-Anilidopiperidines Opioid Receptor Agonism (Analgesia)[11]4-anilido group for key binding interactions, N-substituent for potency modulationRemifentanil is a potent, short-acting synthetic opioid analgesic.[11]
Piperidine-based NOP Receptor Agonists Antinociceptive and Anxiolytic Effects[14]Complex N-substituents to optimize receptor affinity and potencyTriazole derivative (+)-24 was found to be a high-affinity, potent NOP agonist.[14]
Piperidinothiosemicarbazones Antitubercular Activity[15]Thiosemicarbazone moiety for metal chelation, piperidine for lipophilicityCompound 14 showed significant activity against both standard and resistant strains of M. tuberculosis.[15]
Di- and Trisubstituted Piperidines Farnesyltransferase Inhibition (Anticancer)[9]Multiple substituents for optimized interaction with the enzyme's active site(+)-Enantiomers of several potent inhibitors showed IC50 values in the low nanomolar range.[9]

Experimental Protocols for Biological Evaluation

To objectively compare the biological activity of piperidine derivatives, a standardized set of in vitro and in vivo assays is essential. The choice of assays should be guided by the therapeutic hypothesis for the compound class.

In Vitro Assays

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Incubation: Incubate the membranes with a radiolabeled ligand of known affinity and varying concentrations of the test compound.

  • Separation: Separate the bound from unbound radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) of the test compound from competitive binding curves.

  • Causality: This assay directly measures the interaction between the compound and its putative target, providing a quantitative measure of affinity.

This assay is used to assess the effect of a compound on cell viability and growth, particularly relevant for anticancer drug discovery.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay) and incubate.

  • Detection: Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis: Calculate the IC50 or GI50 (the concentration that inhibits cell growth by 50%).

  • Self-Validation: The inclusion of positive and negative controls (e.g., a known cytotoxic drug and vehicle-only, respectively) ensures the validity of the assay results.

In Vivo Models

Promising compounds from in vitro assays are advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties. For example, in the development of FLT3 inhibitors for acute myeloid leukemia (AML), a xenograft model is commonly used.[13]

Protocol (Xenograft Model):

  • Tumor Implantation: Implant human AML cells (e.g., MV4-11) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer the test compound to the mice via a clinically relevant route (e.g., oral gavage).

  • Monitoring: Monitor tumor growth and the general health of the mice over time.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Authoritative Grounding: The choice of cell line and animal model should be based on established literature and their relevance to the human disease state.

Synthesis and Workflow Diagrams

The synthesis of piperidine derivatives often involves multi-step sequences. Below are generalized workflow diagrams for the synthesis of a 1-acyl-3-aminopiperidine and a typical drug discovery cascade.

Synthesis_Workflow Start Starting Material (e.g., 3-Aminopiperidine derivative) Step1 N-Acylation (Acyl chloride or anhydride) Start->Step1 Step2 Purification (Chromatography) Step1->Step2 Product Final Product (1-Acyl-3-aminopiperidine) Step2->Product

Caption: Generalized synthetic workflow for 1-acyl-3-aminopiperidines.

Drug_Discovery_Cascade cluster_0 In Vitro cluster_1 In Vivo Target ID Target Identification & Validation HTS High-Throughput Screening Target ID->HTS Hit-to-Lead Hit-to-Lead Optimization HTS->Hit-to-Lead Lead Opt Lead Optimization Hit-to-Lead->Lead Opt PK/PD Pharmacokinetics/ Pharmacodynamics Lead Opt->PK/PD Efficacy Efficacy Studies (Animal Models) PK/PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A typical drug discovery cascade for novel therapeutics.

Conclusion

The 1-(3-(methylamino)piperidin-1-yl)ethanone scaffold and its analogs are part of a rich and diverse chemical space with immense therapeutic potential. A thorough understanding of the structure-activity relationships, guided by robust experimental validation, is paramount for the successful development of novel piperidine-based drugs. This guide has provided a framework for comparing the biological activities of these compounds, emphasizing the importance of rational design and rigorous testing. The continued exploration of the piperidine scaffold is certain to yield new and improved therapies for a wide range of human diseases.

References

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (2018). ResearchGate. [Link]

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  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (2008). ResearchGate. [Link]

  • Synthesis and Biological Activities of[14][16]-Oxazine Derivatives. (2017). Der Pharma Chemica. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]

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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2003). Journal of Medicinal Chemistry. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2006). ResearchGate. [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. (2016). ResearchGate. [Link]

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  • Preparation of (r)-3-aminopiperidine dihydrochloride. (2010).
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Sources

Navigating the Nicotinic Receptor Landscape: A Structure-Activity Relationship Guide to 1-(3-(Methylamino)piperidin-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of neuropharmacology, the quest for selective and potent modulators of nicotinic acetylcholine receptors (nAChRs) is a paramount objective. These ligand-gated ion channels are implicated in a wide array of physiological processes and pathological conditions, including cognitive function, nicotine addiction, and neurodegenerative diseases.[1][2] The piperidine scaffold has proven to be a versatile framework in the design of nAChR ligands.[3] This guide delves into the structure-activity relationship (SAR) of a promising, yet underexplored chemical series: 1-(3-(methylamino)piperidin-1-yl)ethanone derivatives.

While direct, extensive SAR studies on this specific scaffold are emerging, we can construct a robust predictive framework by drawing upon established principles from structurally related piperidine and aminopyridine analogues that target nAChRs.[4][5] This guide will compare hypothesized derivatives, providing a predictive lens on their potential performance and offering detailed experimental protocols to validate these hypotheses. Our focus will be on elucidating the structural nuances that likely govern affinity and functional activity at key central nervous system nAChR subtypes, such as the heteromeric α4β2 and homomeric α7 receptors.[1]

The Core Scaffold: A Launchpad for Nicotinic Activity

The 1-(3-(methylamino)piperidin-1-yl)ethanone core presents several key pharmacophoric features. The basic nitrogen of the piperidine ring is crucial for forming a cationic interaction with a conserved acidic residue in the nAChR binding pocket. The 3-methylamino substituent offers a hydrogen bond donor and acceptor, potentially influencing subtype selectivity. The acetyl group on the piperidine nitrogen provides a handle for synthetic modification that can probe steric and electronic tolerances in the receptor's accessory binding region.

Comparative Analysis of Hypothetical Derivatives

To explore the potential SAR of this scaffold, we propose a series of modifications and predict their impact on nAChR activity based on established knowledge of related compounds. The following table summarizes these hypothetical derivatives and their anticipated pharmacological profiles.

Compound ID Modification from Core Scaffold Predicted Primary Target Predicted Activity Rationale for Prediction
Core-01 N/A (1-(3-(methylamino)piperidin-1-yl)ethanone)α4β2 nAChRPartial AgonistThe core structure presents a basic nitrogen and a hydrogen-bonding group, common features for nAChR partial agonists. The acetyl group is a neutral substituent.
Mod-01 Replacement of N-acetyl with N-benzoylα4β2 nAChRAntagonistIntroduction of a bulky, aromatic group at this position often converts agonists to antagonists by sterically hindering the conformational change required for channel opening.[4]
Mod-02 N-demethylation of the 3-amino group (3-aminopiperidin-1-yl)ethanoneα4β2 / α7 nAChRIncreased PotencyA primary amine at this position may form an additional hydrogen bond with the receptor, potentially increasing affinity.
Mod-03 Replacement of 3-methylamino with 3-(dimethylamino)α4β2 nAChRDecreased PotencyThe tertiary amine loses its hydrogen bond donating capability, which can be detrimental to binding affinity.
Mod-04 Introduction of a 4-phenyl group on the N-acetyl moietyα7 nAChRPositive Allosteric Modulator (PAM)Bulky lipophilic groups attached via the N-acyl moiety can interact with allosteric sites, particularly on the α7 subtype, enhancing the response to the endogenous agonist, acetylcholine.[1]
Mod-05 Chiral separation of the 3-methylamino group (R vs. S)Subtype SelectivityStereochemistry at the 3-position of the piperidine ring is known to be a critical determinant of selectivity between different nAChR subtypes.

The Logic of SAR Exploration: A Visual Guide

The exploration of the SAR for this scaffold can be visualized as a decision tree, where each modification is a branch leading to a potential change in pharmacological activity. This systematic approach allows for a comprehensive understanding of the chemical space.

SAR_Logic Core Core Scaffold 1-(3-(methylamino)piperidin-1-yl)ethanone Mod1 N-Acyl Modification Core->Mod1 Mod2 3-Amino Group Modification Core->Mod2 Mod3 Piperidine Ring Substitution Core->Mod3 Aryl N-Benzoyl (Potential Antagonist) Mod1->Aryl Bulk/Aromaticity Alkyl N-Propionyl (Fine-tuning Potency) Mod1->Alkyl Chain Length PAM_moiety N-(4-phenyl)acetyl (Potential α7 PAM) Mod1->PAM_moiety Lipophilicity Primary Primary Amine (NH2) (Increased H-bonding) Mod2->Primary Demethylation Tertiary Tertiary Amine (NMe2) (Loss of H-bond donor) Mod2->Tertiary Methylation Stereo Stereochemistry (R/S) (Subtype Selectivity) Mod3->Stereo Chiral Center

Caption: A flowchart illustrating the systematic approach to the SAR of 1-(3-(methylamino)piperidin-1-yl)ethanone derivatives.

Experimental Validation: Protocols for Determining nAChR Activity

The predictive SAR outlined above must be validated through rigorous experimental testing. The following are detailed protocols for two fundamental assays in nAChR research: a radioligand binding assay to determine binding affinity and a two-electrode voltage clamp (TEVC) assay to assess functional activity.

Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol is designed to determine the binding affinity (Ki) of test compounds by measuring their ability to displace a known radioligand from the α4β2 nAChR.

Materials:

  • HEK cells stably expressing human α4β2 nAChRs.[6]

  • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Radioligand: [³H]-Epibatidine (specific activity ~50-80 Ci/mmol).[6]

  • Non-specific binding agent: Cytisine (100 µM).

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK-α4β2 cells and homogenize in ice-cold PBS. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in fresh PBS. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 25 µL of [³H]-Epibatidine at a final concentration of 1 nM.

    • 25 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M). For total binding, add 25 µL of vehicle. For non-specific binding, add 25 µL of 100 µM cytisine.

    • 100 µL of cell membrane preparation (approximately 50-100 µg of protein).

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold PBS to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Two-Electrode Voltage Clamp (TEVC) Assay for Functional Activity

This electrophysiological technique measures the ion flow through nAChRs expressed in Xenopus oocytes in response to compound application, allowing for the determination of agonist, antagonist, or modulator activity.[9][10]

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human nAChR subunits (e.g., α4 and β2).

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

  • TEVC amplifier and data acquisition system.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat with collagenase to defolliculate. Inject each oocyte with ~50 nL of a solution containing the cRNAs for the desired nAChR subunits (e.g., a 1:1 ratio of α4 and β2). Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with the two microelectrodes. Clamp the membrane potential at a holding potential of -70 mV.[11]

  • Compound Application:

    • Agonist testing: Apply the test compound at various concentrations to the oocyte and record the inward current response. Generate a concentration-response curve to determine the EC50 (effective concentration to elicit 50% of the maximal response) and the maximal efficacy relative to a full agonist like acetylcholine.

    • Antagonist testing: Co-apply the test compound with a fixed concentration of acetylcholine (typically the EC50 concentration). Measure the inhibition of the acetylcholine-induced current to determine the IC50 of the antagonist.

    • PAM testing: Pre-apply the test compound for a short period before co-applying it with a low concentration of acetylcholine (e.g., EC10). A potentiation of the acetylcholine-induced current indicates PAM activity.

  • Data Analysis: Analyze the recorded currents to determine the peak current amplitude for each compound concentration. Fit the data to the Hill equation to calculate EC50, IC50, and Hill slope values.

Experimental Workflow Visualization

The process from compound synthesis to pharmacological characterization can be visualized as a streamlined workflow.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_binding Binding Affinity cluster_function Functional Activity Synthesis Synthesis of Derivatives Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay TEVC_Assay TEVC Assay Synthesis->TEVC_Assay Ki_Value Determine Ki Binding_Assay->Ki_Value Activity_Profile Determine Agonist/Antagonist/PAM (EC50/IC50) TEVC_Assay->Activity_Profile

Caption: A diagram of the experimental workflow for characterizing novel 1-(3-(methylamino)piperidin-1-yl)ethanone derivatives.

Conclusion

The 1-(3-(methylamino)piperidin-1-yl)ethanone scaffold represents a promising starting point for the development of novel nAChR modulators. By leveraging the established SAR of related piperidine and aminopyridine derivatives, researchers can strategically design and synthesize new analogues with a higher probability of achieving desired pharmacological profiles. The predictive framework presented in this guide, combined with the detailed experimental protocols for binding and functional assays, provides a comprehensive roadmap for advancing our understanding of this chemical series. Through systematic exploration and rigorous validation, the full potential of these compounds to selectively modulate nAChR activity can be unlocked, paving the way for new therapeutic agents targeting a range of neurological disorders.

References

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  • Palin, R., Barn, D. R., Clark, J. K., Cottney, J. E., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593. [Link]

  • Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. PubMed Central. Accessed February 6, 2026. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central. Accessed February 6, 2026. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Accessed February 6, 2026. [Link]

  • Gualtieri, F., et al. (1999). Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors. Il Farmaco, 54(11), 745-751. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Two-Electrode Voltage Clamp. ResearchGate. Accessed February 6, 2026. [Link]

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  • Method for preparing (R)-3-amino piperidine hydrochloride.
  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Accessed February 6, 2026. [Link]

  • Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Accessed February 6, 2026. [Link]

  • Nicotinic receptor binding: Significance and symbolism. Semantic Scholar. Accessed February 6, 2026. [Link]

  • Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. ResearchGate. Accessed February 6, 2026. [Link]

  • Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PubMed Central. Accessed February 6, 2026. [Link]

  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. NPI Electronic. Accessed February 6, 2026. [Link]

  • Cigarette smoke impairs pulmonary vascular function through nAChR activation. bioRxiv. Accessed February 6, 2026. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Accessed February 6, 2026. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Accessed February 6, 2026. [Link]

  • Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties. Journal of Clinical Investigation. Accessed February 6, 2026. [Link]

  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. Journal of Pharmacology and Experimental Therapeutics. Accessed February 6, 2026. [Link]

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Accessed February 6, 2026. [Link]

  • Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. PubMed Central. Accessed February 6, 2026. [Link]

  • (R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. Pharmaffiliates. Accessed February 6, 2026. [Link]

Sources

benchmarking the performance of analytical methods for 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Analytical Benchmarking of 1-(3-(methylamino)piperidin-1-yl)ethanone and Related N-Substituted Piperidine Analogs

Introduction

1-(3-(methylamino)piperidin-1-yl)ethanone is a substituted piperidine derivative. As with many novel active pharmaceutical ingredients (APIs), the development of robust and reliable analytical methods is a cornerstone for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of this compound and its analogs. We will delve into the nuances of method selection, optimization, and validation, drawing upon established principles for the analysis of related N-substituted piperidine structures.

The choice of an analytical technique is fundamentally driven by the specific analytical challenge at hand. Is the goal to determine the purity of a bulk drug substance, quantify the compound in a complex biological matrix, or identify unknown impurities? Each of these objectives necessitates a different analytical approach. This guide will focus on the three most prevalent techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and their Analytical Implications

A molecule's physicochemical properties are pivotal in dictating the optimal analytical strategy. For 1-(3-(methylamino)piperidin-1-yl)ethanone, the key features are:

  • A basic piperidine ring: This imparts a degree of polarity and a propensity for protonation, making it suitable for reversed-phase HPLC with acidic mobile phases.

  • A secondary amine (methylamino group): This group is also basic and can be a site for derivatization if necessary, for instance, to improve volatility for GC analysis.

  • An acetyl group: This adds to the molecule's polarity.

  • A relatively low molecular weight: This makes the compound potentially amenable to GC analysis, provided it has sufficient volatility and thermal stability.

These features suggest that while the compound is polar, it is not so polar as to be intractable by standard reversed-phase chromatography. The presence of the basic nitrogens is a critical consideration for peak shape in both HPLC and GC.

Comparative Analysis of Analytical Methodologies

A head-to-head comparison of the most relevant analytical techniques is presented below, with a focus on their application to N-substituted piperidine compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode, is the workhorse of the pharmaceutical industry for purity and assay determination.

Principle: The analyte is partitioned between a non-polar stationary phase (typically C18) and a polar mobile phase. By manipulating the mobile phase composition and pH, one can achieve separation of the main compound from its impurities.

Typical Starting Conditions for N-Substituted Piperidines:

  • Column: A C18 column is the standard choice. For basic compounds like our target, columns with end-capping or "base-deactivated" silica are crucial to minimize peak tailing caused by the interaction of the basic amine groups with acidic silanols on the silica surface.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used. The buffer's pH should be kept low (typically 2-4) to ensure the protonation of the amine groups, which generally leads to better peak shapes. Buffers such as phosphate or formate are common.

  • Detection: UV detection is the most common. The presence of the carbonyl group in the acetyl moiety should provide a chromophore for UV detection, although the molar absorptivity may not be very high. If higher sensitivity is required, or for compounds lacking a strong chromophore, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be employed.

Experimental Protocol: A General-Purpose Reversed-Phase HPLC Method

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Workflow for HPLC Method Development

Caption: A typical workflow for developing a robust HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

Principle: The sample is vaporized and introduced into a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds are then fragmented and detected by a mass spectrometer, providing both quantitative data and structural information.

Applicability to 1-(3-(methylamino)piperidin-1-yl)ethanone: The viability of GC-MS depends on the compound's volatility and thermal stability. The presence of the polar amine and acetyl groups may reduce volatility. Derivatization, such as silylation of the secondary amine, can be employed to increase volatility and improve peak shape.

Experimental Protocol: A General GC-MS Screening Method

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1 mg/mL.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

Logical Flow for GC-MS Analysis

GCMS_Logic cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection & Vaporization Column Separation based on Volatility Injector->Column IonSource Ionization (e.g., EI) Column->IonSource MassAnalyzer Mass-to-Charge Separation IonSource->MassAnalyzer Detector Signal Detection MassAnalyzer->Detector

Caption: The sequential process of analysis within a GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. It is the gold standard for the quantification of drugs and their metabolites in complex biological matrices.

Principle: After separation by LC, the analyte is ionized (typically by electrospray ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity.

Applicability to 1-(3-(methylamino)piperidin-1-yl)ethanone: The basic nature of the compound makes it an excellent candidate for positive-ion ESI. This technique would be ideal for bioanalysis (e.g., measuring drug levels in plasma) or for detecting trace-level impurities.

Experimental Protocol: A General LC-MS/MS Method for Quantification

  • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction is typically required. The final extract is reconstituted in the mobile phase.

  • LC-MS/MS System: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatography: A fast gradient on a C18 column is often used to ensure high throughput.

  • Ionization Source: ESI in positive ion mode.

  • MS/MS Transitions:

    • The [M+H]+ ion would be selected as the precursor ion.

    • Collision-induced dissociation (CID) would be used to generate product ions. Plausible fragmentations would involve cleavage of the acetyl group or fragmentation of the piperidine ring. These transitions would need to be optimized experimentally.

  • Data Analysis: A calibration curve is constructed using a series of standards to quantify the analyte in the unknown samples.

Decision Tree for Method Selection

Method_Selection Goal Analytical Goal? Purity Bulk Purity/Assay Goal->Purity High Concentration Bioanalysis Quantification in Bio-matrix Goal->Bioanalysis Low Concentration, Complex Matrix Unknown_ID Impurity Identification Goal->Unknown_ID Structure Elucidation HPLC HPLC-UV Purity->HPLC LCMSMS LC-MS/MS Bioanalysis->LCMSMS Unknown_ID->LCMSMS GCMS GC-MS Unknown_ID->GCMS

Caption: A decision-making framework for selecting the appropriate analytical technique.

Performance Comparison Summary

FeatureHPLC-UVGC-MSLC-MS/MS
Primary Application Purity, AssayVolatile Impurities, IDBioanalysis, Trace Analysis
Sensitivity µg/mLng/mLpg/mL
Selectivity ModerateHighVery High
Sample Throughput ModerateModerate to HighHigh
Instrumentation Cost LowModerateHigh
Ease of Use HighModerateModerate
Compound Volatility Not RequiredRequiredNot Required
Structural Information Limited (requires standards)High (from fragmentation)High (from MS/MS)

Conclusion and Recommendations

For the routine quality control of 1-(3-(methylamino)piperidin-1-yl)ethanone as a bulk substance, a well-validated reversed-phase HPLC method with UV detection is the most appropriate and cost-effective choice. It offers a balance of performance, robustness, and ease of use.

For the identification of unknown volatile impurities or for orthogonal purity assessment, GC-MS is a valuable complementary technique. The need for derivatization should be evaluated on a case-by-case basis.

When high sensitivity and selectivity are paramount, such as in pharmacokinetic studies or for the quantification of trace-level genotoxic impurities, LC-MS/MS is the undisputed method of choice. Its ability to detect and quantify analytes in complex matrices is unparalleled.

The development of any analytical method for a novel compound should be guided by a thorough understanding of its chemical properties and the intended application of the method. The principles and starting points outlined in this guide provide a solid foundation for the successful analytical characterization of 1-(3-(methylamino)piperidin-1-yl)ethanone and related N-substituted piperidine compounds.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

A Comparative Guide to the In Vitro ADME Properties of Novel Compounds Derived from 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Imperative of Early ADME Profiling in Drug Discovery

In modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant portion of drug candidates historically failed in late-stage development due to unfavorable pharmacokinetic properties.[1][2] To mitigate this risk, the industry has shifted towards a paradigm of early-stage characterization, where a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are assessed concurrently with its primary pharmacological activity.[3][4][5] This proactive approach, known as ADME-led optimization, is indispensable for selecting and refining candidates with a higher probability of clinical success. By identifying potential liabilities such as poor solubility, low permeability, rapid metabolism, or off-target interactions at the outset, research teams can make more informed decisions, thereby conserving resources and accelerating the journey from bench to bedside.[1]

This guide provides a comprehensive comparison of the in vitro ADME properties of a promising class of compounds synthesized using the versatile building block, 1-(3-(methylamino)piperidin-1-yl)ethanone. This scaffold is of increasing interest in medicinal chemistry due to its structural features which can be elaborated to engage with a variety of biological targets. We will delve into the critical assays that form the bedrock of an early ADME panel, providing not just the "how" but the "why" behind each experimental choice. The performance of hypothetical compounds derived from this scaffold will be objectively compared against alternative, commonly employed heterocyclic scaffolds, supported by illustrative experimental data and detailed protocols.

The Central Scaffold: 1-(3-(methylamino)piperidin-1-yl)ethanone Derivatives

The 1-(3-(methylamino)piperidin-1-yl)ethanone moiety offers a rich scaffold for chemical exploration. The piperidine ring provides a three-dimensional architecture often favored for its ability to project substituents into specific binding pockets. The secondary amine and the ketone functionality serve as versatile synthetic handles for introducing a wide array of chemical diversity, enabling chemists to modulate physicochemical properties and target engagement. For instance, this core is found within complex structures investigated as potent kinase inhibitors, highlighting its utility in developing targeted therapies.[6] Understanding the intrinsic ADME characteristics imparted by this scaffold is paramount for guiding the design of new chemical entities with optimal drug-like properties.

Part 1: Core In Vitro ADME Assays for Scaffold Assessment

A robust in vitro ADME panel is essential for building a comprehensive profile of a new chemical series. The following assays represent the foundational pillars of this assessment.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: Poor aqueous solubility is a primary hurdle in drug development, often leading to erratic absorption and underestimated toxicity in in vitro assays.[7][8] We employ a high-throughput kinetic solubility assay in early discovery, as it provides a rapid and resource-efficient assessment of a compound's dissolution properties under non-equilibrium conditions, which can be more representative of the initial dissolution in the gastrointestinal tract.[9][10]

Experimental Protocol: Kinetic Solubility via Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to wells of a clear-bottom 96-well plate pre-filled with a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This creates a range of final compound concentrations with a consistent, low percentage of DMSO (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation.[9][11]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[10]

Trustworthiness: This protocol is self-validating through the inclusion of high- and low-solubility control compounds (e.g., Diclofenac and Amiodarone) in each plate. The results for these controls must fall within a predefined acceptance window for the assay to be considered valid.

Workflow Visualization:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Serial Dilution of Stock prep1->prep2 assay1 Add Stock to PBS (pH 7.4) in 96-well Plate prep2->assay1 assay2 Incubate for 2 hours with Shaking assay1->assay2 control_high High-Solubility Control (e.g., Diclofenac) control_low Low-Solubility Control (e.g., Amiodarone) assay3 Measure Turbidity (Nephelometry) assay2->assay3 analysis1 Determine Concentration at Precipitate Formation assay3->analysis1 analysis2 Report Kinetic Solubility (µM) analysis1->analysis2 G cluster_prep Preparation cluster_assay Assay Execution (Bidirectional) cluster_analysis Data Analysis prep1 Culture Caco-2 cells on Transwell® inserts for 21 days prep2 Verify Monolayer Integrity (TEER Measurement) prep1->prep2 assay1 A -> B Assay: Dose Apical Side prep2->assay1 assay2 B -> A Assay: Dose Basolateral Side prep2->assay2 assay3 Incubate at 37°C for 2 hours assay1->assay3 assay2->assay3 assay4 Sample Receiver Chambers assay3->assay4 analysis1 Quantify Compound via LC-MS/MS assay4->analysis1 analysis2 Calculate Papp (A->B) and Papp (B->A) analysis1->analysis2 analysis3 Calculate Efflux Ratio (ER) analysis2->analysis3

Sources

Navigating the ADME Landscape: A Comparative Guide to the Pharmacokinetics of 3-Aminopiperidine-Derived Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-Aminopiperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1] Its utility lies in its ability to confer favorable physicochemical properties, such as high chemical stability, and to modulate lipophilicity and aqueous solubility.[1] The piperidine motif can also enhance a compound's druggability by improving its absorption, distribution, metabolism, and excretion (ADME) properties, often while reducing toxicity.[1]

Within this important class, the 3-aminopiperidine moiety, a key component of the 1-(3-(methylamino)piperidin-1-yl)ethanone chemical family, offers a versatile platform for generating diverse molecular libraries. The strategic placement of the amino group at the 3-position allows for a range of substitutions that can significantly influence a compound's interaction with biological targets and its overall pharmacokinetic (PK) profile. Understanding how these structural modifications impact ADME is critical for the rational design and optimization of new drug candidates.

This guide provides a comparative analysis of the pharmacokinetic profiles of compounds derived from this scaffold. While direct, publicly available side-by-side PK data for a series of compounds based on the precise 1-(3-(methylamino)piperidin-1-yl)ethanone backbone is scarce—often remaining proprietary within drug development programs—we can extrapolate and compare expected profiles based on a deep understanding of the scaffold's behavior and data from more complex derivatives. We will delve into the critical PK parameters, the state-of-the-art methodologies used to assess them, and the structure-pharmacokinetic relationships that govern the journey of these molecules through the body.

Comparative Pharmacokinetic Profiles: A Look at Key Parameters

The ultimate success of a drug candidate is intrinsically linked to its pharmacokinetic profile.[2][3] Key parameters such as clearance, half-life, and bioavailability dictate the dosing regimen and overall therapeutic window.[3] Subtle structural changes to the 3-aminopiperidine scaffold can lead to significant shifts in these ADME properties.

Below is a table summarizing key pharmacokinetic parameters for a representative, publicly disclosed compound containing a substituted 3-aminopiperidine core, alongside typical desired ranges for orally administered drug candidates. This serves as an illustrative example of the data generated in a drug discovery campaign.

Table 1: Representative Pharmacokinetic Data for a 3-Aminopiperidine Derivative and Target Drug Candidate Profile

ParameterRepresentative Compound: CHMFL-FLT3-122 [4]General Target Profile (Oral Drug)Significance in Drug Development
Structure (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanoneN/AThe specific chemical structure dictates all other properties.
Bioavailability (F%) 30% (in vivo, species not specified)[4]> 30%Indicates the fraction of the administered dose that reaches systemic circulation. Low bioavailability can be due to poor absorption or high first-pass metabolism.[5]
Metabolic Stability Data not publicly availablet½ > 30 min (in human liver microsomes)An in vitro measure of how quickly a compound is metabolized, primarily by cytochrome P450 enzymes in the liver.[6] This is a key predictor of in vivo clearance.
Clearance (CL) Data not publicly availableLow to moderateThe volume of plasma cleared of the drug per unit time. It determines the maintenance dose rate required to achieve a steady-state concentration.[7]
Half-life (t½) Data not publicly available8 - 12 hoursThe time required for the drug concentration in the body to be reduced by half. It influences the dosing frequency.[5]
Volume of Distribution (Vd) Data not publicly availableModerate to highAn apparent volume into which the drug distributes in the body. It provides insight into the extent of tissue distribution.[5]

Analysis of Structure-Pharmacokinetic Relationships:

The data on CHMFL-FLT3-122, a potent FLT3 kinase inhibitor, demonstrates that even complex molecules built upon the 3-aminopiperidine scaffold can achieve reasonable oral bioavailability.[4] The key to optimizing these compounds lies in understanding how substitutions affect their properties:

  • Lipophilicity (LogP/LogD): Modifications to the core structure can alter a compound's lipophilicity. While increased lipophilicity can improve membrane permeability and absorption, it can also increase metabolic liability and off-target effects.

  • Metabolic Soft Spots: The piperidine ring itself is relatively metabolically stable.[1] However, unsubstituted positions or adjacent functional groups can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[8] Strategic modifications, such as the introduction of fluorine atoms, can block these metabolic pathways and improve metabolic stability.

  • pKa and Ionization: The basic nitrogen atom in the piperidine ring is typically protonated at physiological pH. This charge can improve aqueous solubility but may limit passive diffusion across membranes. The pKa can be fine-tuned through substitutions to balance solubility and permeability.

In-Depth Methodologies: A Guide to Assessing Pharmacokinetic Properties

To generate the data presented above and to fully characterize the ADME profile of a drug candidate, a series of standardized in vitro and in vivo experiments are essential. These protocols are designed to be self-validating through the use of appropriate controls and standards.

Experimental Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to Phase I metabolism.[9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Causality Behind Experimental Choices:

  • System: Liver microsomes are used as they are a subcellular fraction rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[10]

  • Cofactor: NADPH is required to initiate the catalytic cycle of CYP enzymes.[11] A control incubation without NADPH is crucial to distinguish metabolic degradation from chemical instability.

  • Controls: High and low clearance compounds (e.g., Verapamil and Diazepam) are included to validate the metabolic competency of the microsomal batch.[12]

Step-by-Step Methodology:

  • Preparation: A working solution of the test compound (e.g., 1 µM final concentration) is prepared in a phosphate buffer (pH 7.4). Pooled human liver microsomes are thawed and diluted to the working concentration (e.g., 0.5 mg/mL) in the same buffer.[9]

  • Pre-incubation: The test compound and liver microsomes are mixed and pre-incubated at 37°C for 5 minutes to allow the system to equilibrate.[9]

  • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH solution (e.g., 1 mM final concentration).[10][11]

  • Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12]

  • Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6][11] This step also serves to precipitate the microsomal proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.

  • Data Calculation: The natural log of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½ = 0.693 / slope) and intrinsic clearance (CLint).

Visualization of the Microsomal Stability Workflow:

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis prep_cpd Test Compound (1 µM) reaction_mix Reaction Mixture prep_cpd->reaction_mix prep_hlm Human Liver Microsomes (0.5 mg/mL) prep_hlm->reaction_mix prep_nadph NADPH Solution (1 mM) prep_nadph->reaction_mix Initiate Reaction lcms LC-MS/MS Analysis reaction_mix->lcms Time-point sampling & quenching with ACN/IS data Data Plotting & Calculation (t½, CLint) lcms->data

Caption: Workflow for an in vitro microsomal stability assay.

Experimental Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This experiment is crucial for understanding how a drug is absorbed, distributed, and eliminated in a living organism, allowing for the determination of key parameters like bioavailability and half-life.[3][5]

Objective: To determine the pharmacokinetic profile of a test compound in a preclinical species (e.g., Sprague-Dawley rats) following intravenous (IV) and oral (PO) administration.

Causality Behind Experimental Choices:

  • Species: Rats are a commonly used preclinical species due to their physiological similarities to humans and well-established historical data.[13]

  • Dosing Routes: IV administration is used to determine the drug's disposition independent of absorption, providing data on clearance and volume of distribution. PO administration is used to assess oral absorption and bioavailability by comparing the plasma concentration profile to the IV profile.[5]

  • Blood Sampling: A sparse sampling or serial sampling schedule is designed to capture the key phases of the drug's concentration-time curve: absorption (for PO), distribution, and elimination.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (n=3-5 per group) are acclimatized for at least 3 days before the study. Animals are fasted overnight before dosing.

  • Dose Formulation: The test compound is formulated in an appropriate vehicle (e.g., a solution of saline, ethanol, and PEG400) for both IV and PO administration. The stability and solubility of the compound in the vehicle are pre-confirmed.[2]

  • Administration:

    • IV Group: The compound is administered as a single bolus injection via the tail vein (e.g., 1 mg/kg).

    • PO Group: The compound is administered via oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected from a cannulated vessel or via sparse sampling at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then transferred to a new set of tubes and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, t½, CL, Vd, and F%).

Visualization of the PK Study Logical Flow:

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase iv_dose IV Administration (n=3 rats, 1 mg/kg) blood_sampling Serial Blood Sampling (0-24h) iv_dose->blood_sampling po_dose PO Administration (n=3 rats, 5 mg/kg) po_dose->blood_sampling plasma_prep Plasma Separation & Storage blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Modeling (NCA) bioanalysis->pk_analysis results Calculate AUC, Cmax, t½, F% pk_analysis->results

Caption: Logical flow of an in vivo pharmacokinetic study.

Conclusion and Future Directions

The 3-aminopiperidine scaffold remains a highly valuable starting point for the design of novel therapeutics. While a direct comparative analysis of multiple 1-(3-(methylamino)piperidin-1-yl)ethanone derivatives is limited by the proprietary nature of drug discovery data, a clear understanding of structure-pharmacokinetic relationships and robust experimental evaluation can guide the optimization of these compounds.

Future efforts should focus on integrating in silico predictive models for ADME properties early in the design phase.[14] These models, when used in conjunction with high-throughput in vitro assays like metabolic stability, can help prioritize compounds with a higher likelihood of success in vivo. By employing the rigorous methodologies outlined in this guide, researchers can effectively navigate the complex ADME landscape and unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • PubMed. (n.d.). The effect of 1-furan-2-yl-3-pyridine-2-yl-propenone on pharmacokinetic parameters of theophylline. Retrieved February 6, 2026, from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved February 6, 2026, from [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic studies. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2016). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved February 6, 2026, from [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved February 6, 2026, from [Link]

  • PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Retrieved February 6, 2026, from [Link]

  • PubMed. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved February 6, 2026, from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 6, 2026, from [Link]

  • Chemical Review and Letters. (n.d.). Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. Retrieved February 6, 2026, from [Link]

  • Al-Nahrain Journal of Science. (2024). Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. Retrieved February 6, 2026, from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved February 6, 2026, from [Link]

Sources

evaluating the selectivity of inhibitors derived from 1-(3-(methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Focus Scaffold: Derivatives of 1-(3-(methylamino)piperidin-1-yl)ethanone (Tofacitinib-like Core)

Executive Summary: The Selectivity Challenge

The scaffold 1-(3-(methylamino)piperidin-1-yl)ethanone represents the structural core of the first-generation Janus Kinase (JAK) inhibitor, Tofacitinib . While this aminopiperidine moiety provides exceptional potency by orienting the pyrrolopyrimidine hinge-binder into the ATP pocket, the parent scaffold suffers from "pan-JAK" activity.

In clinical contexts, this lack of selectivity—specifically the inhibition of JAK2 —is linked to dose-limiting cytopenias (anemia, neutropenia) due to interference with Erythropoietin (EPO) and GM-CSF signaling.

This guide outlines a rigorous, self-validating workflow to evaluate new inhibitors derived from this scaffold. The goal is to distinguish Isoform-Selective Candidates (e.g., JAK1-sparing or JAK3-covalent) from non-selective analogues using thermodynamic, kinetic, and functional cellular filters.

Structural Basis of Selectivity

To engineer or evaluate selectivity, one must understand how the aminopiperidine scaffold interacts with the JAK active site. The piperidine ring sits in the ribose-binding pocket, while the N-acyl "tail" (the ethanone or cyanoacetyl group) extends toward the solvent front.

  • The Conserved Region: The ATP binding pocket is highly conserved across JAK1, JAK2, JAK3, and TYK2.

  • The Selectivity Filter: Selectivity is often achieved by targeting the Solvent Front (where the ethanone tail sits) or a specific Cysteine residue (Cys909) unique to JAK3 (targeted by covalent acrylamide derivatives).

Diagram: Mechanism of Interaction & Selectivity

JAK_Binding_Mechanism Scaffold Aminopiperidine Scaffold Hinge Hinge Region (Glu966/Leu959) Scaffold->Hinge H-Bonds (Pyrrole) Pocket ATP Binding Pocket Scaffold->Pocket Hydrophobic Fit Solvent Solvent Front (Selectivity Zone) Scaffold->Solvent Tail Modification (Ethanone vs. Cyanoacetyl) Cys909 Cys909 (JAK3 Specific) Solvent->Cys909 Covalent Bonding (If Acrylamide present)

Figure 1: The aminopiperidine scaffold bridges the conserved hinge region and the variable solvent front. Modifications to the "ethanone" tail determine isoform selectivity.

Comparative Methodology: The Evaluation Workflow

A robust evaluation requires a funnel approach: starting with biochemical potency and narrowing down to functional cellular selectivity.

Phase 1: Biochemical Potency (Enzymatic Assay)

Objective: Determine intrinsic


 or 

against recombinant JAK1, JAK2, JAK3, and TYK2 domains. Method: Caliper Mobility Shift Assay or LanthaScreen TR-FRET.
ParameterTofacitinib (Parent)Ideal Selective CandidateNote
JAK1 IC50 ~3.2 nM< 5 nMEssential for efficacy (IL-6 blockade).
JAK2 IC50 ~4.1 nM> 100 nMCritical: Must be weak to spare EPO signaling.
JAK3 IC50 ~1.6 nM< 10 nMRequired for IL-2 blockade (T-cell suppression).
Selectivity Ratio ~0.8 (JAK1/JAK2)> 20x (JAK1/JAK2)High ratio = Safer profile.
Phase 2: Cellular Functional Selectivity (The "Gold Standard")

Enzymatic assays often fail to predict cellular potency due to high intracellular ATP concentrations (


 competition). You must use cell-based assays measuring STAT phosphorylation downstream of specific cytokine receptors.
Protocol: Phospho-STAT Flow Cytometry (Whole Blood/PBMC)

This protocol is self-validating because it uses internal gating of cell populations.

Reagents:

  • Cell Source: Fresh human whole blood (heparinized).

  • Stimulants:

    • IL-6 (10 ng/mL): Activates JAK1/JAK2/TYK2

      
       pSTAT3 (Monocytes).
      
    • GM-CSF (10 ng/mL): Activates JAK2

      
       pSTAT5 (Granulocytes). Safety readout.
      
    • IL-2 (100 ng/mL): Activates JAK1/JAK3

      
       pSTAT5 (T-cells). Efficacy readout.
      

Workflow:

  • Pre-incubation: Aliquot

    
     blood. Treat with inhibitor (serial dilution) for 60 min at 37°C .
    
    • Control: DMSO vehicle (0% inhibition).

  • Stimulation: Add cytokine (IL-6, GM-CSF, or IL-2) for exactly 15 min at 37°C .

  • Fixation: Add pre-warmed Lyse/Fix Buffer (e.g., BD Phosflow) for 10 min.

  • Permeabilization: Permeabilize with ice-cold Methanol (90%) for 30 min on ice.

  • Staining: Stain with anti-CD3, anti-CD33, and anti-pSTAT3/pSTAT5 fluorophore conjugates.

  • Analysis: Gate on CD3+ (T-cells) for IL-2/pSTAT5 and CD33+ (Myeloid) for GM-CSF/pSTAT5.

Calculation:



Diagram: Cellular Assay Logic

Cellular_Assay_Logic cluster_JAK2 Safety Pathway (JAK2) cluster_JAK1_3 Efficacy Pathway (JAK1/3) Compound Test Compound (Aminopiperidine) GMCSF GM-CSF / EPO Compound->GMCSF Inhibits? IL2 IL-2 / IL-15 Compound->IL2 Inhibits? Blood Whole Blood Blood->Compound STAT5_G pSTAT5 (Granulocytes) GMCSF->STAT5_G Result Selectivity Index IC50(GM-CSF) / IC50(IL-2) STAT5_G->Result STAT5_T pSTAT5 (T-Cells) IL2->STAT5_T STAT5_T->Result

Figure 2: Dual-pathway interrogation allows simultaneous assessment of therapeutic efficacy (IL-2) and hematologic toxicity (GM-CSF/JAK2).

Performance Comparison: Parent vs. Next-Gen

When evaluating your "ethanone" derivative, benchmark it against these established profiles.

FeatureTofacitinib (Parent)Upadacitinib (Selective)Covalent Analogs (Ritlecitinib-like)
Core Scaffold AminopiperidineAminopyrrolidine (Fused)Aminopiperidine (Acrylamide tail)
Primary Target JAK1 / JAK3JAK1JAK3 (Cys909)
JAK2 Sparing? Poor (< 20x)Moderate (~40-70x)Excellent (> 100x)
Mechanism Reversible ATP Comp.Reversible ATP Comp.[1][2]Irreversible Covalent
Clinical Profile Broad efficacy, Anemia riskRA/AD efficacy, reduced anemiaAlopecia, highly specific

Interpretation:

  • If your derivative retains the ethanone (acetyl) group without a reactive warhead, it will likely behave as a Reversible Type I Inhibitor .

  • To achieve JAK3 selectivity , the ethanone group is often replaced with an acrylamide (propenone) to engage Cys909.

  • To achieve JAK1 selectivity , the scaffold geometry is often constrained (e.g., Upadacitinib's bridged system) to clash with the slightly tighter JAK2 pocket.

Kinome Profiling (Off-Target Validation)

Selectivity is not just about JAK isoforms. The aminopiperidine core can promiscuously inhibit other kinases.

Critical Off-Targets to Screen:

  • TEC Family (BTK, ITK, TEC): These kinases also have a cysteine in the active site. If you are designing a covalent JAK3 inhibitor, you must screen against BTK to avoid B-cell depletion.

  • Aurora Kinases: Common off-targets for aminopyrimidines/piperidines; inhibition leads to genotoxicity.

  • ROCK1/2: Inhibition causes hypotension.

Recommendation: Utilize a broad scan (e.g., KINOMEscan™ or ScanMAX) at


 concentration. A selectivity score (

) of <0.05 is the target for a high-quality chemical probe.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry.

  • Meyer, D. M., et al. (2010). "Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis." Journal of Inflammation.

  • Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)." Journal of Medicinal Chemistry.

  • O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." New England Journal of Medicine.

  • Dowty, M. E., et al. (2014). "Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis." Journal of Pharmacology and Experimental Therapeutics.

Sources

Comparative Analysis of Synthetic Pathways for 1-(3-(methylamino)piperidin-1-yl)ethanone: A Cost-Benefit Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the efficient and cost-effective synthesis of novel chemical entities is paramount. This guide provides a detailed comparative analysis of potential synthetic pathways to 1-(3-(methylamino)piperidin-1-yl)ethanone, a substituted piperidine derivative of interest. Our objective is to furnish researchers, chemists, and process development professionals with a comprehensive cost-benefit analysis, underpinned by experimental data and established chemical principles, to facilitate an informed selection of the most suitable synthetic route for their specific needs.

We will explore several plausible synthetic strategies, evaluating each based on criteria such as starting material cost and availability, reagent and solvent expenses, reaction yield and efficiency, operational complexity, and scalability. The insights presented herein are derived from a synthesis of established literature precedents for analogous transformations, providing a robust framework for practical application.

Introduction to the Target Molecule

1-(3-(methylamino)piperidin-1-yl)ethanone is a disubstituted piperidine featuring an N-acetyl group and a 3-(methylamino) substituent. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents. The specific substitution pattern of our target molecule suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API) in various drug discovery programs. The presence of both a tertiary amide and a secondary amine offers multiple points for further functionalization, making it a versatile building block.

Proposed Synthetic Pathways

The synthesis of 1-(3-(methylamino)piperidin-1-yl)ethanone fundamentally involves the N-acetylation of 3-(methylamino)piperidine. The choice of the acetylating agent, reaction conditions, and the strategic protection of the secondary amine on the piperidine ring will significantly influence the overall efficiency and cost of the synthesis. We will consider three primary pathways:

  • Direct N-Acetylation of 3-(methylamino)piperidine: A straightforward approach involving the direct acylation of the more nucleophilic ring nitrogen.

  • Reductive Amination followed by N-Acetylation: A route starting from a more readily available precursor, N-Boc-3-aminopiperidine.

  • Synthesis from 3-Aminopiperidine: A pathway involving initial N-acetylation followed by functionalization at the 3-position.

Pathway 1: Direct N-Acetylation of 3-(methylamino)piperidine

This pathway represents the most direct approach, assuming the availability of the starting material, 3-(methylamino)piperidine. The core of this strategy lies in the selective acetylation of the more nucleophilic secondary amine within the piperidine ring over the less nucleophilic secondary methylamine substituent.

Mechanistic Rationale

The piperidine nitrogen is generally more nucleophilic than the exocyclic secondary amine due to steric and electronic factors. This inherent difference in reactivity can be exploited to achieve selective N-acetylation. Common acetylating agents for this transformation include acetic anhydride and acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Pathway_1_Direct_Acetylation Start 3-(Methylamino)piperidine Product 1-(3-(Methylamino)piperidin-1-yl)ethanone Start->Product N-Acetylation Reagent Acetic Anhydride or Acetyl Chloride Reagent->Product Base Base (e.g., Triethylamine) Base->Product

Caption: Pathway 1: Direct N-Acetylation of 3-(methylamino)piperidine.

Experimental Protocol (Representative)
  • To a solution of 3-(methylamino)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).

  • Acetyl chloride (1.1 eq) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

  • The organic phase is washed sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved via flash column chromatography on silica gel.

Cost-Benefit Analysis
  • Cost:

    • Starting Material: 3-(Methylamino)piperidine is commercially available, but can be expensive, with prices in the range of $500 for 5g of the dihydrochloride salt. The synthesis of this starting material can be multi-step and low-yielding, adding to the overall cost.

    • Reagents: Acetic anhydride and acetyl chloride are relatively inexpensive bulk chemicals. Triethylamine is also a common and affordable laboratory reagent.

  • Benefits:

    • Simplicity: This is a one-step synthesis from the immediate precursor.

    • High Yield Potential: N-acetylation of secondary amines is generally a high-yielding reaction, often quantitative.

    • Well-Understood Chemistry: The reaction mechanism is well-established and predictable.

  • Drawbacks:

    • Starting Material Cost: The high cost of 3-(methylamino)piperidine is the primary drawback of this route.

    • Selectivity: While the ring nitrogen is more nucleophilic, there is a potential for di-acetylation, which would complicate purification and reduce the yield of the desired product. Careful control of stoichiometry is crucial.

Pathway 2: Reductive Amination followed by N-Acetylation

This pathway commences with a more readily available and less expensive starting material, N-Boc-3-aminopiperidine, and introduces the methyl group via reductive amination prior to the final N-acetylation step.

Mechanistic Rationale

The synthesis begins with the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. The primary amine at the 3-position can then be selectively reacted with formaldehyde in the presence of a reducing agent (reductive amination) to introduce the methyl group. Subsequent deprotection of the Boc group followed by N-acetylation yields the final product.

Pathway_2_Reductive_Amination Start N-Boc-3-aminopiperidine Intermediate1 N-Boc-3-(methylamino)piperidine Start->Intermediate1 Reductive Amination Formaldehyde Formaldehyde Formaldehyde->Intermediate1 ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Intermediate1 Intermediate2 3-(Methylamino)piperidine Intermediate1->Intermediate2 Boc Deprotection Acid Acid (e.g., HCl, TFA) Acid->Intermediate2 Product 1-(3-(Methylamino)piperidin-1-yl)ethanone Intermediate2->Product N-Acetylation AcetylatingAgent Acetylating Agent AcetylatingAgent->Product

Caption: Pathway 2: Synthesis via Reductive Amination and N-Acetylation.

Experimental Protocol (Representative)
  • Reductive Amination: To a solution of N-Boc-3-aminopiperidine (1.0 eq) and formaldehyde (1.2 eq, as a 37% aqueous solution) in 1,2-dichloroethane (DCE) is added sodium triacetoxyborohydride (1.5 eq) in portions. The reaction is stirred at room temperature for 12-16 hours. The reaction is then quenched with saturated NaHCO3 solution and the organic layer is separated, dried, and concentrated to give N-Boc-3-(methylamino)piperidine.

  • Boc Deprotection: The crude N-Boc-3-(methylamino)piperidine is dissolved in a solution of HCl in 1,4-dioxane (4 M) and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure to yield 3-(methylamino)piperidine dihydrochloride.

  • N-Acetylation: The resulting dihydrochloride salt is dissolved in DCM and treated with triethylamine (2.5 eq) at 0 °C, followed by the dropwise addition of acetyl chloride (1.1 eq). The reaction is worked up as described in Pathway 1.

Cost-Benefit Analysis
  • Cost:

    • Starting Material: N-Boc-3-aminopiperidine is more readily available and significantly cheaper than 3-(methylamino)piperidine, with prices around $100 per kilogram from bulk suppliers.

    • Reagents: Formaldehyde and sodium triacetoxyborohydride are common and relatively inexpensive reagents.

  • Benefits:

    • Cost-Effective Starting Material: The lower cost of the starting material makes this pathway more economically viable for larger-scale synthesis.

    • High Selectivity: The use of a protecting group strategy ensures high selectivity in the methylation and acetylation steps, minimizing the formation of byproducts.

  • Drawbacks:

    • Multi-Step Process: This pathway involves three distinct synthetic steps, which increases the overall process time and complexity.

    • Protecting Group Manipulation: The addition and removal of the Boc protecting group adds to the atom economy inefficiency of the overall synthesis.

Pathway 3: Synthesis from 3-Aminopiperidine

This pathway begins with the readily available 3-aminopiperidine, proceeds with N-acetylation, and then introduces the methyl group onto the exocyclic amine.

Mechanistic Rationale

The synthesis starts with the selective N-acetylation of the more nucleophilic ring nitrogen of 3-aminopiperidine. The resulting 1-(3-aminopiperidin-1-yl)ethanone can then be N-methylated at the 3-amino group using a suitable methylating agent, such as methyl iodide or via reductive amination with formaldehyde.

Pathway_3_From_3_Aminopiperidine Start 3-Aminopiperidine Intermediate 1-(3-Aminopiperidin-1-yl)ethanone Start->Intermediate Selective N-Acetylation AcetylatingAgent Acetylating Agent AcetylatingAgent->Intermediate Product 1-(3-(Methylamino)piperidin-1-yl)ethanone Intermediate->Product N-Methylation MethylatingAgent Methylating Agent (e.g., MeI or HCHO/Reducing Agent) MethylatingAgent->Product

Caption: Pathway 3: Synthesis from 3-Aminopiperidine via N-Acetylation and subsequent N-Methylation.

Experimental Protocol (Representative)
  • Selective N-Acetylation: To a solution of 3-aminopiperidine dihydrochloride (1.0 eq) in DCM is added triethylamine (2.2 eq) at 0 °C. Acetic anhydride (1.05 eq) is added dropwise, and the reaction is stirred at room temperature for 2-3 hours. The reaction is worked up as described in Pathway 1 to yield 1-(3-aminopiperidin-1-yl)ethanone.

  • N-Methylation: The intermediate from the previous step (1.0 eq) is dissolved in methanol, and potassium carbonate (1.5 eq) is added. Methyl iodide (1.2 eq) is added, and the reaction is stirred at room temperature overnight. The solvent is removed, and the residue is partitioned between water and DCM. The organic layer is dried and concentrated to afford the crude product, which is then purified by column chromatography.

Cost-Benefit Analysis
  • Cost:

    • Starting Material: 3-Aminopiperidine is commercially available and is generally less expensive than its N-methylated counterpart, with prices for the dihydrochloride salt around ₹14,000/kg (approximately $170/kg).

    • Reagents: Methyl iodide is a common methylating agent, but it is toxic and requires careful handling.

  • Benefits:

    • Accessible Starting Material: 3-Aminopiperidine is a more readily available and cost-effective starting point compared to 3-(methylamino)piperidine.

  • Drawbacks:

    • Selectivity Challenges: Achieving selective mono-methylation of the primary amine in the presence of the amide can be challenging, with a risk of over-methylation to form the quaternary ammonium salt.

    • Toxicity of Reagents: Methyl iodide is a hazardous reagent, which may be a concern for large-scale synthesis.

Quantitative Comparison of Synthetic Pathways

ParameterPathway 1: Direct N-AcetylationPathway 2: Reductive AminationPathway 3: From 3-Aminopiperidine
Starting Material 3-(Methylamino)piperidineN-Boc-3-aminopiperidine3-Aminopiperidine
Approx. Starting Material Cost High (~$100/g)Low (~$100/kg)Moderate (~$170/kg)
Number of Steps 132
Overall Yield (Estimated) High (85-95%)Moderate (60-75%)Moderate (65-80%)
Key Reagents Acetic Anhydride/Acetyl Chloride, TriethylamineFormaldehyde, NaBH(OAc)3, HCl, Acetic AnhydrideAcetic Anhydride, Methyl Iodide, K2CO3
Process Complexity LowHighModerate
Scalability Limited by starting material costHighModerate
Safety/Environmental Concerns Standard handling of acylating agentsUse of formaldehyde and chlorinated solventsUse of toxic methyl iodide

Conclusion and Recommendations

The choice of the optimal synthetic pathway for 1-(3-(methylamino)piperidin-1-yl)ethanone is contingent upon the specific requirements of the project, particularly the desired scale of production and the available budget.

  • For small-scale laboratory synthesis and rapid access to the target molecule, where the cost of the starting material is not a primary constraint, Pathway 1 (Direct N-Acetylation) is the most attractive option due to its simplicity and high-yielding nature.

  • For large-scale production and cost-sensitive applications, Pathway 2 (Reductive Amination followed by N-Acetylation) is the recommended route. Despite being a three-step process, the significantly lower cost of the starting material, N-Boc-3-aminopiperidine, makes it the most economically viable option for producing the target compound in larger quantities.

  • Pathway 3 (Synthesis from 3-Aminopiperidine) offers a reasonable compromise between the number of steps and the cost of the starting material. However, the potential challenges with selective N-methylation and the use of hazardous methyl iodide may render it less favorable for robust and scalable synthesis compared to Pathway 2.

Ultimately, a thorough process optimization of the chosen route would be necessary to maximize yield and purity while minimizing costs and environmental impact. This guide provides a foundational framework to aid in this critical decision-making process.

References

  • Selective N-acetylation of piperidines with secondary amine substituent. (n.d.). Google Scholar.
  • Synthesis and cost of 3-(methylamino)piperidine. (n.d.). Google Scholar.
  • Acetic anhydride vs acetyl chloride for N-acetyl
  • Cost of acetic anhydride. (n.d.). Google Scholar.
  • Cost of triethylamine. (n.d.). Google Scholar.
  • Reductive amination of N-Boc-3-aminopiperidine. (n.d.). Google Scholar.
  • Cost of N-Boc-3-aminopiperidine. (n.d.). Google Scholar.
  • Boc deprotection conditions. (n.d.). Google Scholar.
  • Cost of sodium triacetoxyborohydride. (n.d.). Google Scholar.
  • Cost of formaldehyde. (n.d.). Google Scholar.
  • Selective N-acetylation of 3-aminopiperidine. (n.d.). Google Scholar.
  • N-methylation of 1-(3-aminopiperidin-1-yl)ethanone. (n.d.). Google Scholar.
  • Cost of 3-aminopiperidine. (n.d.). Google Scholar.
  • Cost of methyl iodide. (n.d.). Google Scholar.
  • S M Enterprises. (n.d.). R-3 Amino Piperidine Dihydrochloride, Grade Standard: Pharmaceutical, Purity: 99%. IndiaMART. Retrieved from [Link]

assessing the green chemistry metrics of 1-(3-(methylamino)piperidin-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the environmental impact and process efficiency of synthesizing 1-(3-(methylamino)piperidin-1-yl)ethanone (CAS: 863248-56-0), a functionalized piperidine scaffold common in Janus kinase (JAK) inhibitor fragments (e.g., Tofacitinib intermediates).[1]

We compare two distinct synthetic pathways:

  • The Traditional "MedChem" Route: Reductive amination using sodium triacetoxyborohydride (STAB) in chlorinated solvents.

  • The Green "Process" Route: Catalytic hydrogenation or biocatalytic transamination in aqueous/alcoholic media.

Verdict: The Green Route reduces the E-Factor by approximately 65-80% by eliminating stoichiometric boron waste and chlorinated solvents, replacing them with catalytic hydrogen and ethanol/water systems.

Part 1: Synthetic Strategy Analysis

The Core Challenge

The synthesis hinges on two key transformations: constructing the piperidine ring's N-acetyl moiety and installing the C3-methylamine stereocenter. The most atom-economical approach utilizes 1-acetylpiperidin-3-one as the starting material, avoiding protection/deprotection cycles.

Route A: Traditional Reductive Amination (Benchmark)[1]
  • Mechanism: Condensation of 1-acetylpiperidin-3-one with methylamine to form an imine/iminium species, followed by reduction with stoichiometric hydride.

  • Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[1]

  • Solvents: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Drawbacks:

    • Atom Economy: Poor. STAB generates stoichiometric borate salts and acetic acid waste.

    • Toxicity: DCE is a Class 1 solvent (carcinogenic); Boron residues require specific waste stream management.

    • Workup: Requires aqueous quenching and extraction, generating high volumes of aqueous waste.

Route B: Green Catalytic / Biocatalytic Synthesis
  • Mechanism:

    • Option B1 (Chemo-catalytic): Formation of the imine in situ followed by hydrogenation over Pd/C or Raney Nickel.

    • Option B2 (Biocatalytic): Use of an

      
      -Transaminase (ATA) to directly convert the ketone to the chiral amine (if stereochemistry is required), followed by methylation or using N-methyl donors.[1] Note: For the racemic methylamino target, catalytic hydrogenation is the primary green candidate.[1]
      
  • Reagents: Hydrogen gas (H2) or Formate (hydrogen donor); Pd/C catalyst (recyclable).[1]

  • Solvents: Ethanol (EtOH), Methanol (MeOH), or Water.[1]

  • Advantages:

    • Atom Economy: High. The only byproduct is water.

    • Solvent: Class 3 (Low toxicity) solvents used.[1]

    • Efficiency: "Telescoped" one-pot reaction possible.

Part 2: Comparative Metrics & Visualization

The following diagram illustrates the divergence between the waste-heavy traditional route and the streamlined green route.

G Start 1-Acetylpiperidin-3-one (Starting Material) StepA1 Imine Formation (DCE/DCM) Start->StepA1 Route A (Traditional) StepB1 Imine Formation (EtOH/MeOH) Start->StepB1 Route B (Green) StepA2 Reduction (NaBH(OAc)3) StepA1->StepA2 WasteA Waste Generation: Borate Salts, Chlorinated Solvents StepA2->WasteA Product 1-(3-(methylamino)piperidin-1-yl)ethanone (Target) StepA2->Product StepB2 Hydrogenation (H2, Pd/C) StepB1->StepB2 Recycle Catalyst Recycling StepB2->Recycle StepB2->Product Recycle->StepB2 Re-use

Figure 1: Comparison of synthetic pathways. Route A relies on stoichiometric reductants and toxic solvents, while Route B utilizes catalytic hydrogenation and benign solvents.[1]

Quantitative Metrics Comparison
MetricTraditional Route (STAB)Green Route (Catalytic H2)Impact
Atom Economy (AE) ~45%~85%High: Green route eliminates heavy borohydride waste.
Reaction Mass Efficiency (RME) Low (<40%)High (>70%)High: Green route allows higher concentration/throughput.[1]
E-Factor (kg waste / kg product) > 15-20< 5Critical: Massive reduction in solid and solvent waste.
Solvent Selection DCE / DCM (Class 1/2)Ethanol / Water (Class 3)Safety: Eliminates carcinogenic risk.[1]
Hazard Profile Boron toxicity, Halogenated wasteFlammability (H2/EtOH)Manageable: Standard engineering controls handle H2 safety.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Green Catalytic Hydrogenation (Recommended)

This protocol is adapted from optimized procedures for Tofacitinib intermediates [1, 5], ensuring high throughput and minimal waste.[1]

Reagents:

  • 1-Acetylpiperidin-3-one (1.0 eq)

  • Methylamine (33% in EtOH or 2.0M in MeOH) (1.2 eq)[1]

  • Pd/C (10% w/w, 50% wet) (5 mol%)[1]

  • Ethanol (Green Solvent)[1]

  • Hydrogen Gas (Balloon or 3 bar)

Step-by-Step Methodology:

  • Imine Formation: Charge a hydrogenation vessel with 1-acetylpiperidin-3-one dissolved in Ethanol (5 vol). Add Methylamine solution dropwise at 0-5°C to control exotherm. Stir for 1 hour at room temperature to ensure complete imine formation.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the wet Pd/C catalyst. Safety Note: Wet catalyst is used to prevent ignition of solvent vapors.

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[1] Pressurize to 3 bar (or use a balloon for small scale) and stir vigorously at 25-30°C for 4-6 hours. Monitor consumption of starting material via TLC or HPLC.

  • Workup: Filter the reaction mixture through a pad of Celite (or sintered glass) to recover the catalyst. Wash the pad with a small amount of Ethanol.

    • Green Tip: The catalyst can often be re-slurried and reused for subsequent batches.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification (if needed): Convert to the Hydrochloride salt by adding HCl in EtOH, followed by filtration of the precipitated solid. This avoids column chromatography (reducing solvent use).[1]

Protocol B: Biocatalytic Transamination (Alternative for Chiral Purity)

If a specific enantiomer (e.g., (3R)-isomer) is required, biocatalysis is superior to chemical resolution.[1]

Reagents:

  • 1-Acetylpiperidin-3-one[2]

  • Isopropylamine (Amine donor)[1]

  • 
    -Transaminase (e.g., ATA-113 or similar commercial variant)[1]
    
  • PLP (Cofactor)[1]

  • Phosphate Buffer (pH 7-8)[1]

Methodology:

  • Dissolve substrate in minimal DMSO (if solubility is low) and add to the buffer solution containing Isopropylamine (1.5 eq) and PLP (1 mM).[1]

  • Add the enzyme preparation.

  • Stir at 30°C for 24 hours.

  • Workup: Adjust pH to >10, extract with Ethyl Acetate (Green alternative to DCM), and concentrate.

Part 4: References

  • Pfizer Inc. (2010). Process for the preparation of tofacitinib and intermediates thereof. Patent WO2011060632. (Describes the hydrogenation of piperidone intermediates). Link

  • Green Chemistry Institute. (2023). Solvent Selection Guide. American Chemical Society. (Classifies Ethanol as a preferred solvent vs. DCE).[1] Link

  • BenchChem. (2025).[3][4] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (Analogous reductive amination protocols). Link[1]

  • Royal Society of Chemistry. (2018). Selective formylation or methylation of amines using carbon dioxide. Green Chemistry. (Alternative green methylation strategies). Link

  • Zhan, Z., et al. (2022).[1] Stereocomplementary Synthesis of a Key Intermediate for Tofacitinib via Enzymatic Dynamic Kinetic Resolution. Advanced Synthesis & Catalysis. (Biocatalytic routes to aminopiperidines). Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(3-(Methylamino)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

Handling 1-(3-(Methylamino)piperidin-1-yl)ethanone requires a strict adherence to the Precautionary Principle . As a piperidine derivative featuring a secondary amine and an acetyl group, this compound presents specific risks associated with organic amines—namely tissue irritation, potential sensitization, and mucous membrane toxicity.

In the absence of comprehensive long-term toxicological data for this specific intermediate, this guide defaults to Category 2 Skin/Eye Irritant and Acute Toxicity protocols. This approach ensures that your research integrity is maintained by preventing sample contamination while simultaneously protecting the operator.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the causality of the risk. The safety profile is derived from Structure-Activity Relationships (SAR) of analogous piperidine and acetamide derivatives.

Hazard ClassRisk DescriptionMechanism of Action
Skin Corrosion/Irritation Moderate to SevereThe secondary amine moiety (

) is basic and lipophilic, capable of penetrating the stratum corneum and reacting with dermal proteins.
Eye Damage High RiskAmines can cause corneal edema ("blue haze") and irreversible damage due to high pH and rapid tissue penetration.
Respiratory Sensitization Moderate RiskInhalation of dust (if solid) or aerosols can trigger hypersensitivity pneumonitis or asthma-like symptoms.
Acute Toxicity Route-DependentHarmful if swallowed or absorbed through skin.[1] Piperidine scaffolds often exhibit neuroactive properties.

PPE Selection Matrix

Standard: OSHA 29 CFR 1910.132 (General Requirements) & 1910.138 (Hand Protection)

The following matrix dictates the minimum PPE based on the operational scale.

PPE CategoryAnalytical Scale (<100 mg)Preparative Scale (>100 mg - 10 g)Process Scale (>10 g)
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1)Chemical Splash Goggles (Unvented)Chemical Splash Goggles + Face Shield (8-inch)
Hand Protection Nitrile (4 mil). Change immediately upon splash.Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or NeopreneLaminate/Barrier Gloves (e.g., Silver Shield®) required for prolonged contact.
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat (Nomex/Kevlar)Chemical Resistant Apron (Tyvek/PVC) over FR Coat
Respiratory Fume Hood (Face velocity: 80-100 fpm)Fume Hood required. N95 if handling open powders outside hood.PAPR or Full-Face Respirator with Organic Vapor/P100 cartridges if hood unavailable.

Critical Insight: Latex gloves are strictly prohibited . Organic amines can permeate latex rapidly, often without visible degradation of the glove material.

Decision Logic: PPE & Engineering Controls

The following decision tree illustrates the logical flow for selecting controls based on the physical state of the compound.

PPE_Decision_Tree Start Assess 1-(3-(Methylamino)piperidin-1-yl)ethanone State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 500mg? Solid->Qty_Solid Qty_Liquid Concentration > 0.1 M? Liquid->Qty_Liquid Level1 Level 1: Standard PPE (Nitrile, Safety Glasses, Fume Hood) Qty_Solid->Level1 No Level3 Level 3: High Containment (P100 Respirator/PAPR, Barrier Gloves) Qty_Solid->Level3 Yes (Dust Risk) Qty_Liquid->Level1 No Level2 Level 2: Enhanced PPE (Splash Goggles, Double Nitrile) Qty_Liquid->Level2 Yes (Splash Risk)

Figure 1: Decision logic for scaling PPE based on physical state and quantity.[1][2][3][4] Note that solids pose a higher inhalation risk due to dust generation.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Prevent inhalation of amine dust and static discharge.

  • Engineering Setup: Verify Fume Hood certification. Ensure sash is at the working height (typically 18 inches).

  • Static Control: Amines can be hygroscopic and sticky, or dry and static-prone. Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.

  • Transfer:

    • Don double nitrile gloves.

    • Open the primary container only inside the hood.

    • Transfer solid to a pre-tared vial. Do not use weighing paper (risk of spill); use a weighing boat or funnel.

  • Decontamination: Wipe the exterior of the primary container with a Kimwipe dampened with methanol before returning it to storage.

Protocol B: Reaction Setup & Sampling

Objective: Prevent dermal absorption during synthesis.

  • Glove Discipline: Check gloves for "tackiness" or discoloration every 30 minutes. Amines can oxidize glove surfaces.

  • Needle Safety: If adding reagents via syringe, use Luer-lock needles to prevent detachment under pressure.

  • Quenching: When quenching reactions containing this intermediate, assume the mixture is basic. Neutralize slowly to prevent exotherms that could aerosolize the compound.

Emergency Response & Disposal

Accidental Exposure
  • Eye Contact: Flush immediately for 15 minutes using an eyewash station. Hold eyelids open. Time is critical to prevent corneal clouding.

  • Skin Contact: Wash with copious soap and water. Do not use organic solvents (ethanol/acetone) to clean skin; this increases permeability and drives the toxin deeper into the tissue.

Disposal Strategy
  • Classification: Dispose of as Hazardous Organic Waste (Basic) .

  • Segregation: Do not mix with oxidizing agents or strong acids in the waste stream to prevent heat generation.

  • Container: Use High-Density Polyethylene (HDPE) waste containers. Glass is acceptable but poses a breakage risk.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - Personal Protective Equipment: General Requirements. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for Piperidine (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

×

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Methylamino)piperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-(Methylamino)piperidin-1-yl)ethanone

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